molecular formula C14H15N3O4S B609968 PF-1355 CAS No. 1435467-38-1

PF-1355

Cat. No.: B609968
CAS No.: 1435467-38-1
M. Wt: 321.35 g/mol
InChI Key: LJBUZOGABRDGBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PF-1355 is a potent, selective, and mechanism-based inhibitor of myeloperoxidase (MPO), a heme peroxidase enzyme abundantly expressed in neutrophils and linked to a range of inflammatory and autoimmune diseases . Its primary research value lies in its irreversible inactivation of MPO, which blocks the enzyme's catalytic production of hypochlorous acid (HOCl) and other reactive oxidants that drive oxidative stress and tissue damage at sites of inflammation . Preclinical studies demonstrate that oral administration of this compound significantly attenuates disease pathology by reducing plasma MPO activity, vascular edema, neutrophil recruitment, and proinflammatory cytokine levels . It has shown efficacy in mouse models of immune complex vasculitis and anti–glomerular basement membrane (GBM) glomerulonephritis, where it prevented albuminuria and chronic renal dysfunction . By specifically targeting MPO's enzymatic activity, this compound serves as a critical research tool for investigating the role of oxidative damage in the pathogenesis of conditions such as vasculitis, atherosclerosis, and other neutrophil-mediated inflammatory disorders, providing confidence in MPO as a therapeutic target . This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[6-(2,5-dimethoxyphenyl)-4-oxo-2-sulfanylidenepyrimidin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4S/c1-20-8-3-4-11(21-2)9(5-8)10-6-13(19)16-14(22)17(10)7-12(15)18/h3-6H,7H2,1-2H3,(H2,15,18)(H,16,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJBUZOGABRDGBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CC(=O)NC(=S)N2CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601140746
Record name 6-(2,5-Dimethoxyphenyl)-3,4-dihydro-4-oxo-2-thioxo-1(2H)-pyrimidineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601140746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1435467-38-1
Record name 6-(2,5-Dimethoxyphenyl)-3,4-dihydro-4-oxo-2-thioxo-1(2H)-pyrimidineacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1435467-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(2,5-Dimethoxyphenyl)-3,4-dihydro-4-oxo-2-thioxo-1(2H)-pyrimidineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601140746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

PF-1355 as a Myeloperoxidase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myeloperoxidase (MPO) is a critical enzyme in the innate immune system, catalyzing the formation of potent reactive oxidants that combat pathogens. However, dysregulated MPO activity is implicated in the pathogenesis of numerous inflammatory and cardiovascular diseases. PF-1355, a selective, mechanism-based inhibitor of MPO, has emerged as a promising therapeutic candidate. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and visualization of its effects on relevant signaling pathways.

Introduction to Myeloperoxidase and this compound

Myeloperoxidase is a heme-containing peroxidase predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes. Upon activation, neutrophils release MPO into the extracellular space, where it utilizes hydrogen peroxide (H₂O₂) to oxidize chloride ions into hypochlorous acid (HOCl), a potent microbicidal agent. While essential for host defense, excessive MPO-derived oxidants can inflict significant tissue damage, contributing to the pathology of diseases such as vasculitis, glomerulonephritis, and myocardial infarction.

This compound, chemically known as 2-(6-(2,5-dimethoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide, is a selective, orally bioavailable, 2-thiouracil-based irreversible inhibitor of MPO. It acts as a mechanism-based inhibitor, meaning it is converted by the catalytic action of MPO into a reactive species that covalently binds to and inactivates the enzyme. This targeted approach offers the potential for therapeutic intervention with high specificity and reduced off-target effects.

Quantitative Efficacy Data

The inhibitory potency of this compound has been characterized in various in vitro and in vivo models. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

AssaySystemParameterValueReference(s)
Taurine Chloramine FormationIsolated Human NeutrophilsIC₅₀1.65 µM
NET FormationIsolated Human NeutrophilsIC₅₀0.97 µM
MPO Peroxidation ActivityPurified Human MPOIC₅₀0.56 µmol/L
MPO ActivityCell-Free AssayKᵢ346.74 nM
MPO ActivityIsolated Human Whole BloodIC₅₀1.5 µM

Table 2: In Vivo Efficacy of this compound in Murine Models

Disease ModelKey FindingsReference(s)
Immune Complex Pulmonary VasculitisReduced vascular edema, neutrophil recruitment, and circulating cytokines.
Anti-Glomerular Basement Membrane (GBM) GlomerulonephritisCompletely suppressed albuminuria and chronic renal dysfunction.
Myocardial InfarctionDecreased inflammatory cell recruitment, attenuated left ventricular dilation, and improved cardiac function and remodeling.
PeritonitisReduced MPO activity in plasma and peritoneal lavage fluid.

Mechanism of Action and Signaling Pathways

This compound functions as a mechanism-based inhibitor of MPO. The enzyme catalyzes the oxidation of the 2-thiouracil core of this compound, generating a reactive intermediate that covalently modifies the MPO active site, leading to its irreversible inactivation. This prevents MPO from producing hypochlorous acid and other reactive oxidants.

The inhibition of MPO by this compound has significant downstream effects on inflammatory signaling pathways. By reducing oxidative stress, this compound can attenuate the activation of pro-inflammatory transcription factors and the production of cytokines and chemokines, thereby mitigating the inflammatory response and subsequent tissue damage.

MPO_Inhibition_Pathway cluster_Neutrophil Neutrophil cluster_Extracellular Extracellular Space cluster_Inhibition Inhibition by this compound cluster_Downstream Downstream Effects Neutrophil Activated Neutrophil MPO_granules MPO in Azurophilic Granules MPO_release MPO Release MPO_granules->MPO_release MPO Myeloperoxidase (MPO) MPO_release->MPO HOCl Hypochlorous Acid (HOCl) MPO->HOCl Catalysis Inactive_MPO Inactive MPO Complex MPO->Inactive_MPO H2O2 H₂O₂ H2O2->MPO Cl Cl⁻ Cl->MPO Oxidative_Stress Reduced Oxidative Stress HOCl->Oxidative_Stress Leads to PF1355 This compound PF1355->MPO Mechanism-based Inhibition Inactive_MPO->Oxidative_Stress Prevents Inflammation Decreased Inflammation Oxidative_Stress->Inflammation Tissue_Damage Reduced Tissue Damage Inflammation->Tissue_Damage

Mechanism of MPO Inhibition by this compound and Downstream Effects.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound as an MPO inhibitor.

Human Neutrophil Isolation

This protocol describes the isolation of human neutrophils from whole blood using density gradient centrifugation.

Materials:

  • Anticoagulated (e.g., with EDTA) whole human blood

  • Dextran solution (e.g., 3% in saline)

  • Ficoll-Paque PLUS

  • Hanks' Balanced Salt Solution (HBSS), Ca²⁺/Mg²⁺-free

  • Red Blood Cell (RBC) Lysis Buffer

  • Phosphate Buffered Saline (PBS)

  • Centrifuge

  • Sterile conical tubes (15 mL and 50 mL)

Procedure:

  • Mix whole blood with an equal volume of Dextran solution in a 50 mL conical tube.

  • Allow erythrocytes to sediment by gravity for 20-30 minutes at room temperature.

  • Carefully layer the upper leukocyte-rich plasma onto Ficoll-Paque PLUS in a new conical tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Aspirate the upper layers containing plasma, mononuclear cells, and Ficoll-Paque, leaving the neutrophil-erythrocyte pellet.

  • Resuspend the pellet in HBSS.

  • Lyse contaminating erythrocytes by adding RBC Lysis Buffer. Incubate for 5-10 minutes.

  • Stop the lysis by adding an excess of HBSS.

  • Centrifuge at 250 x g for 10 minutes at 4°C.

  • Discard the supernatant and wash the neutrophil pellet twice with HBSS.

  • Resuspend the final neutrophil pellet in the desired assay buffer and determine cell count and viability (e.g., using trypan blue exclusion).

Neutrophil_Isolation_Workflow start Start: Whole Blood dextran Dextran Sedimentation start->dextran layer Layer on Ficoll-Paque dextran->layer centrifuge1 Centrifugation (400 x g) layer->centrifuge1 pellet Collect Neutrophil/ RBC Pellet centrifuge1->pellet lysis RBC Lysis pellet->lysis centrifuge2 Centrifugation (250 x g) lysis->centrifuge2 wash Wash Neutrophil Pellet centrifuge2->wash end End: Isolated Neutrophils wash->end

Workflow for Human Neutrophil Isolation.
Myeloperoxidase Activity Assay (TMB Oxidation)

This colorimetric assay measures the peroxidase activity of MPO based on the oxidation of 3,3',5,5'-tetramethylbenzidine (TMB).

Materials:

  • Isolated neutrophils or purified MPO

  • TMB substrate solution

  • Hydrogen peroxide (H₂O₂)

  • Assay buffer (e.g., sodium phosphate buffer, pH 5.4)

  • Stop solution (e.g., 2 M H₂SO₄)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture in a 96-well plate. To each well, add the sample (cell lysate or purified MPO) and this compound at various concentrations. Include a vehicle control.

  • Pre-incubate the plate at room temperature for a specified time to allow for inhibitor binding.

  • Initiate the reaction by adding TMB substrate solution followed immediately by H₂O₂.

  • Incubate the plate at 37°C for 5-15 minutes, or until a sufficient color change is observed in the control wells.

  • Stop the reaction by adding the stop solution. The color will change from blue to yellow.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of MPO inhibition for each concentration of this compound and determine the IC₅₀ value.

Taurine Chloramine Formation Assay

This assay quantifies the MPO-dependent production of taurine chloramine from neutrophils.

Materials:

  • Isolated human neutrophils

  • Taurine

  • Phorbol 12-myristate 13-acetate (PMA) or other neutrophil stimulant

  • Potassium iodide (KI)

  • Assay buffer (e.g., HBSS)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Pre-incubate isolated neutrophils with various concentrations of this compound or vehicle control in a 96-well plate.

  • Add taurine to each well.

  • Stimulate the neutrophils with PMA to induce MPO release and activity.

  • Incubate at 37°C for 30-60 minutes.

  • Centrifuge the plate to pellet the cells.

  • Transfer the supernatant to a new plate.

  • Add KI solution to each well. Taurine chloramine will oxidize iodide to iodine, resulting in a color change.

  • Measure the absorbance at 350 nm.

  • Calculate the percentage of inhibition of taurine chloramine formation and determine the IC₅₀ value.

Murine Model of Immune Complex-Mediated Pulmonary Vasculitis (Arthus Reaction)

This model induces an inflammatory response in the lungs of mice that mimics aspects of immune complex vasculitis.

Materials:

  • C57BL/6 mice

  • Bovine serum albumin (BSA)

  • Anti-BSA antibody

  • Anesthesia

  • Surgical tools for intravenous and intratracheal administration

Procedure:

  • Sensitize mice by intraperitoneal injection of BSA.

  • After a period of sensitization (e.g., 14 days), anesthetize the mice.

  • Administer this compound or vehicle control orally at a predetermined time before challenge.

  • Induce the Arthus reaction by intravenous injection of anti-BSA antibody followed by intratracheal instillation of BSA.

  • After a set time (e.g., 4-24 hours), euthanize the mice.

  • Collect bronchoalveolar lavage (BAL) fluid to assess neutrophil infiltration and cytokine levels.

  • Harvest lung tissue for histological analysis of vascular edema and inflammation.

Murine Model of Anti-Glomerular Basement Membrane (GBM) Glomerulonephritis

This model induces autoimmune kidney disease characterized by antibody deposition on the glomerular basement membrane.

Materials:

  • C57BL/6 mice

  • Anti-GBM serum (e.g., from rabbit or sheep)

  • Metabolic cages

  • Reagents for measuring albuminuria and serum creatinine

Procedure:

  • House mice in metabolic cages for baseline urine collection.

  • Administer this compound or vehicle control orally, starting before or at the time of disease induction.

  • Induce glomerulonephritis by a single intravenous injection of anti-GBM serum.

  • Monitor mice for the development of disease, including daily body weight and periodic urine collection for albuminuria assessment.

  • At the end of the study period (e.g., 21 days), collect blood for serum creatinine measurement and harvest kidneys for histological and immunofluorescence analysis of immune complex deposition and glomerular damage.

Conclusion

This compound is a potent and selective mechanism-based inhibitor of myeloperoxidase with demonstrated efficacy in preclinical models of inflammatory and cardiovascular diseases. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of MPO inhibition. Further investigation into the clinical utility of this compound and similar MPO inhibitors is warranted.

An In-Depth Technical Guide to PF-1355: A Selective Myeloperoxidase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-1355, also known as PF-06281355, is a potent and selective, orally bioavailable, mechanism-based irreversible inhibitor of myeloperoxidase (MPO).[1][2] MPO is a heme-containing peroxidase enzyme predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes. This enzyme plays a critical role in the innate immune system's defense against pathogens by catalyzing the formation of hypochlorous acid (HOCl), a potent microbicidal agent. However, excessive MPO activity is implicated in the pathogenesis of numerous inflammatory diseases, including vasculitis, glomerulonephritis, and cardiovascular diseases, due to oxidative damage to host tissues.[3] this compound's targeted inhibition of MPO makes it a valuable tool for investigating the role of MPO in disease and a potential therapeutic agent for MPO-driven pathologies.

Chemical Structure and Physicochemical Properties

This compound is a 2-thiouracil derivative with the chemical name 2-(6-(2,5-Dimethoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide.[1][4][5] Its chemical structure and key physicochemical properties are summarized below.

PropertyValueReference(s)
IUPAC Name 2-(6-(2,5-Dimethoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide[1]
Synonyms PF-06281355[1][6]
CAS Number 1435467-38-1[4][7]
Molecular Formula C14H15N3O4S[1][4][7]
Molecular Weight 321.35 g/mol [1][4]
Appearance White to off-white crystalline solid[6][7]
Purity ≥98%[4][7]
Solubility Soluble in DMSO (to 20 mM), DMF (10 mg/ml), Ethanol (5 mg/ml); DMF:PBS (pH 7.2) (1:1) (0.5 mg/ml)[4][7]
Storage Store at room temperature. For long-term storage, -20°C is recommended.[4][6]

Mechanism of Action and Biological Activity

This compound is a mechanism-based inhibitor of MPO, meaning it is converted into a reactive species by the enzyme's own catalytic activity, which then irreversibly inactivates the enzyme.[3] This targeted approach provides high selectivity for MPO over other peroxidases, such as thyroid peroxidase (TPO).[4][5][7]

The inhibitory activity of this compound has been quantified in various assays:

AssayIC50 / KiReference(s)
MPO inhibition in LPS-stimulated human whole bloodIC50 = 1.5 µM[4][5][7]
Cell-free MPO inhibitionKi = 346.74 nM[7]
MPO peroxidation activity in purified human MPOIC50 = 0.56 µM[8]
Taurine chlorination in phorbol ester-stimulated human neutrophilsEC50 = 1.47 µM[2]
Residual MPO activity in lipopolysaccharide-treated human bloodEC50 = 2.03 µM[2]

In vivo studies have demonstrated the efficacy of this compound in various mouse models of inflammatory diseases. Oral administration of this compound has been shown to reduce plasma MPO activity, vascular edema, neutrophil recruitment, and levels of circulating inflammatory cytokines.[1][2][3] Specifically, it has shown protective effects in models of immune complex vasculitis and anti-glomerular basement membrane glomerulonephritis.[3]

Pharmacokinetic Profile

Experimental Protocols

In Vitro MPO Inhibition Assay (Taurine Chlorination)

This protocol is a representative method for assessing the inhibitory activity of this compound on MPO in isolated neutrophils, based on the measurement of taurine chloramine production.

Materials:

  • Human neutrophils isolated from peripheral blood

  • This compound

  • Phorbol 12-myristate 13-acetate (PMA)

  • Taurine

  • 3,3',5,5'-Tetramethylbenzidine (TMB)

  • Potassium iodide (KI)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+)

  • 96-well microplate

  • Plate reader

Procedure:

  • Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using a standard method such as density gradient centrifugation. Resuspend the isolated neutrophils in the assay buffer to a final concentration of approximately 2 x 10^6 cells/mL.[16]

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in assay buffer to obtain a range of desired concentrations for testing.

  • Neutrophil Stimulation and Inhibition:

    • In a 96-well plate, add the isolated neutrophils.

    • Add different concentrations of this compound or vehicle (DMSO) to the respective wells and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.

    • Add taurine to all wells.

    • Stimulate the neutrophils by adding a final concentration of PMA (e.g., 20 nM - 1 µM) to all wells except the negative control.[17][18][19][20]

    • Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C to allow for MPO release and activity.

  • Detection of Taurine Chloramine:

    • Prepare a TMB/KI detection reagent.

    • Add the TMB/KI reagent to each well. The taurine chloramine produced will oxidize iodide to hypoiodous acid, which in turn oxidizes TMB, resulting in a blue color change.[21]

    • Incubate for a short period (e.g., 5-10 minutes) at room temperature.

  • Measurement: Read the absorbance of the plate at a wavelength of 650 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of MPO inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

Visualizations

MPO-Mediated Inflammatory Signaling Pathway

MPO_Signaling_Pathway cluster_Neutrophil Neutrophil cluster_Extracellular Extracellular Space cluster_Inhibition Inhibition by this compound cluster_Downstream Downstream Effects Inflammatory_Stimuli Inflammatory Stimuli (e.g., Pathogens, Cytokines) Neutrophil_Activation Neutrophil Activation Inflammatory_Stimuli->Neutrophil_Activation MPO_Release MPO Release (from Azurophilic Granules) Neutrophil_Activation->MPO_Release H2O2_Production H₂O₂ Production (NADPH Oxidase) Neutrophil_Activation->H2O2_Production MPO Myeloperoxidase (MPO) MPO_Release->MPO H2O2 H₂O₂ H2O2_Production->H2O2 HOCl Hypochlorous Acid (HOCl) MPO->HOCl Catalyzes Cl_ion Cl⁻ Oxidative_Damage Oxidative Damage (Lipids, Proteins, DNA) HOCl->Oxidative_Damage PF1355 This compound PF1355->MPO Irreversibly Inhibits Tissue_Injury Tissue Injury & Inflammation Oxidative_Damage->Tissue_Injury Endothelial_Dysfunction Endothelial Dysfunction Oxidative_Damage->Endothelial_Dysfunction

Caption: MPO signaling pathway and inhibition by this compound.

Experimental Workflow for MPO Inhibition Assay

MPO_Inhibition_Workflow cluster_Preparation Preparation cluster_Assay Assay Procedure cluster_Analysis Data Analysis Isolate_Neutrophils Isolate Human Neutrophils Pre_incubation Pre-incubate Neutrophils with this compound Isolate_Neutrophils->Pre_incubation Prepare_PF1355 Prepare Serial Dilutions of this compound Prepare_PF1355->Pre_incubation Stimulation Stimulate with PMA Pre_incubation->Stimulation Detection Add Taurine and TMB/KI Reagent Stimulation->Detection Measurement Measure Absorbance at 650 nm Detection->Measurement Calculate_Inhibition Calculate % Inhibition Measurement->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Workflow for determining the IC50 of this compound in an MPO inhibition assay.

Logical Relationship of this compound's Therapeutic Potential

Therapeutic_Logic cluster_Problem Pathophysiological Problem cluster_Intervention Therapeutic Intervention cluster_Mechanism Mechanism of Action cluster_Outcome Therapeutic Outcome Excess_MPO Excessive MPO Activity Oxidative_Stress Increased Oxidative Stress Excess_MPO->Oxidative_Stress MPO_Inhibition Selective, Irreversible MPO Inhibition Inflammation Chronic Inflammation Oxidative_Stress->Inflammation PF1355_Admin Administration of this compound PF1355_Admin->MPO_Inhibition Reduced_Oxidants Reduced Production of Reactive Oxidants (e.g., HOCl) MPO_Inhibition->Reduced_Oxidants Leads to Reduced_Inflammation Amelioration of Inflammatory Damage Reduced_Oxidants->Reduced_Inflammation Disease_Mitigation Potential Mitigation of MPO-Driven Diseases Reduced_Inflammation->Disease_Mitigation

Caption: Logical framework for the therapeutic potential of this compound.

References

The Role of PF-07321332 (Nirmatrelvir) in the Context of Neutrophil-Driven Inflammation in COVID-19: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide addresses the current understanding of PF-07321332 (nirmatrelvir), the active component of Paxlovid, in relation to neutrophil activity. As of the present date, there is no direct scientific evidence from preclinical or clinical studies specifically investigating the modulatory effects of nirmatrelvir on neutrophil function. The primary mechanism of action of nirmatrelvir is the inhibition of the SARS-CoV-2 main protease (Mpro), which is essential for viral replication.[1][2][3][4]

However, given the critical role of neutrophils in the pathophysiology of severe COVID-19, this document provides an in-depth overview of the indirect connections and theoretical considerations for researchers, scientists, and drug development professionals. We will explore the established mechanism of nirmatrelvir, the detrimental role of neutrophils in severe COVID-19, and the potential, though unproven, for indirect effects on the inflammatory milieu that neutrophils inhabit.

PF-07321332 (Nirmatrelvir): Mechanism of Action

Nirmatrelvir is a potent, orally bioavailable inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro).[1][3][4] Mpro is a viral enzyme crucial for the cleavage of polyproteins into functional viral proteins necessary for viral replication and transcription.[1][2][3] By binding to the active site of Mpro, nirmatrelvir blocks this process, thereby halting viral replication.[2][5][6] The co-administration of nirmatrelvir with ritonavir (as Paxlovid) is to inhibit the cytochrome P450 3A4 (CYP3A4) enzyme, which slows the metabolism of nirmatrelvir, leading to higher and more sustained plasma concentrations.[1][7]

Specificity and Off-Target Effects

Studies have shown that nirmatrelvir is highly selective for the viral Mpro, with significantly lower activity against human proteases such as cathepsins, and other viral proteases like that of HIV.[8] This high specificity suggests a low potential for direct off-target effects on host cellular processes, including those of neutrophils.[8]

The Role of Neutrophils in Severe COVID-19

In severe cases of COVID-19, a dysregulated immune response can lead to a hyperinflammatory state, often referred to as a "cytokine storm."[9] Neutrophils are key players in this process, contributing to tissue damage and a pro-thrombotic state through several mechanisms:

  • Neutrophil Extracellular Traps (NETs): Activated neutrophils can release web-like structures of DNA, histones, and granular proteins called neutrophil extracellular traps (NETs).[10] While NETs are a defense mechanism to trap pathogens, their excessive formation in COVID-19 can lead to microvascular thrombosis and organ damage.[10]

  • Release of Proteolytic Enzymes: Neutrophils release a variety of proteases, including neutrophil elastase (NE), a serine protease.[11][12] Elevated levels of NE in COVID-19 patients are associated with severe lung injury and acute respiratory distress syndrome (ARDS).[12] This has been described as a "proteolytic storm".[13][14]

  • Cytokine and Chemokine Release: Activated neutrophils release pro-inflammatory cytokines and chemokines, further amplifying the inflammatory cascade.

Potential Indirect Interactions and Clinical Observations

While direct modulation of neutrophil activity by nirmatrelvir has not been demonstrated, by reducing viral load and subsequent inflammation, it is plausible that the drug indirectly mitigates the downstream hyperactivation of neutrophils.

Clinical Data on Neutrophil Counts

Some clinical studies on patients treated with Paxlovid have reported changes in hematological parameters, including neutrophil counts. One study observed that band neutrophil levels were significantly lower at discharge compared to admission in patients who received Paxlovid.[15] Another study noted that genetic variations in certain interferon-related genes were associated with alterations in segmented neutrophil counts in patients treated with Paxlovid.[16] These findings suggest an indirect effect on the systemic inflammatory response, which is reflected in neutrophil populations.

Table 1: Summary of Clinical Observations on Neutrophil Counts in Patients Treated with Paxlovid

Study/ObservationPatient PopulationKey FindingCitation
Prospective Cohort StudyHospitalized COVID-19 patientsStatistically significant decrease in band neutrophil levels at discharge compared to admission.[15]
Genetic Association StudyCOVID-19 patientsAssociation between specific IFNAR2, OAS1, and OAS3 gene alleles and elevated segmented neutrophil counts.[16]

Experimental Protocols

As there are no published studies directly investigating the effect of PF-07321332 on neutrophil activity, this section provides a hypothetical, yet standard, experimental workflow that could be employed to investigate such effects.

Hypothetical Experimental Workflow for Assessing Nirmatrelvir's Effect on Neutrophil Function

This workflow outlines a series of in vitro assays to determine if nirmatrelvir directly modulates key neutrophil functions.

experimental_workflow cluster_isolation Neutrophil Isolation cluster_treatment In Vitro Treatment cluster_assays Functional Assays cluster_analysis Data Analysis iso Isolate human neutrophils from healthy donor blood (e.g., via density gradient centrifugation) treat Incubate neutrophils with varying concentrations of nirmatrelvir (with appropriate vehicle controls) iso->treat chemo Chemotaxis Assay (e.g., Boyden chamber) treat->chemo netosis NETosis Assay (e.g., fluorescence microscopy for DNA and citrullinated histones) treat->netosis degran Degranulation Assay (e.g., measurement of released neutrophil elastase or myeloperoxidase) treat->degran ros ROS Production Assay (e.g., using a fluorescent probe like DCFH-DA) treat->ros analysis Quantify and statistically analyze the effects of nirmatrelvir on neutrophil functions chemo->analysis netosis->analysis degran->analysis ros->analysis

Hypothetical workflow for in vitro neutrophil function assays.

Signaling Pathways

Known Signaling Pathway of Nirmatrelvir Action

The established mechanism of action for nirmatrelvir is direct inhibition of the SARS-CoV-2 Mpro, which is a critical step in the viral replication cycle.

nirmatrelvir_mechanism cluster_virus SARS-CoV-2 Replication Cycle cluster_drug Drug Action poly Viral Polyprotein (pp1a/pp1ab) mpro Main Protease (Mpro) poly->mpro is cleaved by func_prot Functional Viral Proteins mpro->func_prot produces rep Viral Replication func_prot->rep nir Nirmatrelvir (PF-07321332) nir->mpro Inhibits

Mechanism of action of nirmatrelvir on SARS-CoV-2 Mpro.
Simplified Overview of Neutrophil-Mediated Inflammation in COVID-19

This diagram illustrates the central role of neutrophils in the inflammatory cascade seen in severe COVID-19.

neutrophil_inflammation cluster_infection Viral Infection & Immune Response cluster_neutrophil Neutrophil Activation & Effector Functions cluster_pathology Pathological Outcomes sars SARS-CoV-2 Infection cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) sars->cytokines neutro_act Neutrophil Activation and Recruitment cytokines->neutro_act netosis NETosis neutro_act->netosis degran Degranulation (release of Neutrophil Elastase) neutro_act->degran thrombosis Immunothrombosis netosis->thrombosis tissue_damage Lung and Endothelial Tissue Damage degran->tissue_damage thrombosis->tissue_damage

Role of neutrophils in COVID-19 inflammatory pathology.

Conclusion and Future Directions

Future research could focus on investigating the potential for indirect effects of nirmatrelvir on neutrophil function in the context of viral infections. In vitro studies, as outlined in the hypothetical workflow, could definitively determine if there are any direct, off-target effects on neutrophils. Furthermore, detailed analysis of immune cell populations and their activation states in patients undergoing Paxlovid treatment would provide a clearer picture of the downstream immunological consequences of inhibiting SARS-CoV-2 replication.

References

The Impact of PF-1355 on Reactive Oxygen Species Production: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of PF-1355, a selective, mechanism-based inhibitor of myeloperoxidase (MPO), and its consequential effects on the production of reactive oxygen species (ROS). By elucidating the core mechanism of this compound, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of its potential as a modulator of oxidative stress in various pathological conditions. Detailed experimental protocols for key assays are provided, alongside a quantitative summary of this compound's inhibitory activities. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams to facilitate a clear and concise understanding of the scientific principles and methodologies discussed.

Introduction to this compound and Reactive Oxygen Species

Reactive oxygen species (ROS) are a group of highly reactive molecules and free radicals derived from molecular oxygen.[1] While they play crucial roles in cellular signaling and host defense, their overproduction can lead to oxidative stress, a state implicated in numerous diseases, including cardiovascular and inflammatory disorders.[2] Neutrophils, a type of white blood cell, are major producers of ROS as part of the innate immune response.[3] A key enzyme in this process is myeloperoxidase (MPO), which is abundantly expressed in neutrophils.[4]

MPO catalyzes the conversion of hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) into hypochlorous acid (HOCl), a potent oxidizing and microbicidal agent.[2] However, excessive HOCl production can cause significant damage to host tissues.[5] this compound is a selective, mechanism-based inhibitor of MPO, designed to mitigate the deleterious effects of excessive MPO activity.[6]

Mechanism of Action of this compound

This compound acts as a mechanism-based inhibitor of myeloperoxidase. This means that the drug is converted by the catalytic action of MPO into a reactive intermediate that then irreversibly inactivates the enzyme. This targeted approach ensures high selectivity for MPO, minimizing off-target effects.[7] By inhibiting MPO, this compound directly curtails the production of hypochlorous acid, a major contributor to neutrophil-mediated oxidative stress.[6] The reduction in HOCl levels subsequently leads to a decrease in the formation of other downstream reactive species and a reduction in oxidative damage to surrounding tissues.

Quantitative Data on this compound's Inhibitory Effects

The efficacy of this compound in inhibiting MPO activity and its downstream consequences has been quantified in several studies. The following tables summarize the key quantitative data available.

ParameterValueCell/System TypeReference
IC₅₀ (Taurine Chloramine Formation) 1.65 µMIsolated Human Neutrophils[8]
IC₅₀ (NET Formation) 0.97 µMIsolated Human Neutrophils[8]
IC₅₀ (MPO Peroxidation Activity) 0.56 µMPurified Human MPO[9]
Inhibition of Mouse MPO Activity >80% at 0.61 µMMyocardial Infarct Tissue[9]

Experimental Protocols

Taurine Chloramine Assay for MPO-Specific Oxidant Production

This assay quantifies the production of hypochlorous acid by MPO through its reaction with taurine to form the stable product, taurine chloramine.

Materials:

  • Isolated neutrophils

  • Taurine solution

  • Phorbol 12-myristate 13-acetate (PMA) for neutrophil stimulation

  • This compound or other inhibitors

  • Assay buffer (e.g., Hanks' Balanced Salt Solution)

  • Reagents for taurine chloramine detection (e.g., 5-thio-2-nitrobenzoic acid or iodide-based detection systems)

  • Spectrophotometer

Procedure:

  • Isolate human neutrophils from peripheral blood using standard density gradient centrifugation techniques.

  • Resuspend the isolated neutrophils in the assay buffer at a desired concentration.

  • Pre-incubate the neutrophil suspension with various concentrations of this compound or a vehicle control for a specified period.

  • Add taurine to the neutrophil suspension.

  • Stimulate the neutrophils with PMA to induce the respiratory burst and MPO release.

  • Incubate the reaction for a defined time at 37°C.

  • Stop the reaction and pellet the cells by centrifugation.

  • Transfer the supernatant to a new plate.

  • Quantify the amount of taurine chloramine in the supernatant using a suitable detection reagent and spectrophotometry. The absorbance is proportional to the amount of taurine chloramine formed.

Neutrophil Extracellular Trap (NET) Formation Assay

This protocol details the induction and quantification of NETs, which are web-like structures of DNA, histones, and granular proteins released by neutrophils to trap pathogens. MPO is a key enzyme in NET formation.

Materials:

  • Isolated neutrophils

  • PMA for stimulation

  • This compound or other inhibitors

  • Cell culture medium (e.g., RPMI 1640)

  • DNA-binding fluorescent dye (e.g., Sytox Green or DAPI)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Isolate neutrophils as described in the taurine chloramine assay protocol.

  • Seed the neutrophils in a multi-well plate suitable for fluorescence measurements.

  • Pre-incubate the cells with this compound or a vehicle control.

  • Add the DNA-binding dye to the wells. This dye is cell-impermeable and will only fluoresce upon binding to extracellular DNA released during NETosis.

  • Stimulate the neutrophils with PMA.

  • Incubate the plate at 37°C for a period of 2-4 hours to allow for NET formation.

  • Measure the fluorescence intensity using a microplate reader. The increase in fluorescence correlates with the amount of NETs formed.

  • Alternatively, visualize the NETs using a fluorescence microscope.

Signaling Pathways and Visualizations

This compound Mechanism of Action

The following diagram illustrates the core mechanism of action of this compound in inhibiting MPO-mediated ROS production in neutrophils.

PF1355_Mechanism cluster_Neutrophil Neutrophil NADPH_Oxidase NADPH Oxidase Superoxide O₂⁻ (Superoxide) NADPH_Oxidase->Superoxide e⁻ O2 O₂ O2->NADPH_Oxidase SOD SOD Superoxide->SOD H2O2 H₂O₂ (Hydrogen Peroxide) SOD->H2O2 Dismutation MPO Myeloperoxidase (MPO) H2O2->MPO HOCl HOCl (Hypochlorous Acid) Reactive Oxygen Species MPO->HOCl Cl Cl⁻ Cl->MPO PF1355 This compound PF1355->Inhibition Inhibition->MPO caption Mechanism of this compound Inhibition of MPO-mediated ROS Production.

Caption: Mechanism of this compound Inhibition of MPO-mediated ROS Production.

Experimental Workflow for Assessing this compound Efficacy

The following diagram outlines the general experimental workflow to evaluate the inhibitory effect of this compound on neutrophil ROS production.

Experimental_Workflow cluster_assays Choice of Assay Start Start: Isolate Human Neutrophils Preincubation Pre-incubate with This compound or Vehicle Start->Preincubation Stimulation Stimulate Neutrophils (e.g., PMA) Preincubation->Stimulation Assay Perform Assay Stimulation->Assay Taurine_Assay Taurine Chloramine Assay Assay->Taurine_Assay NET_Assay NET Formation Assay Assay->NET_Assay Data_Analysis Data Analysis and Quantification End End: Determine IC₅₀ and Efficacy Data_Analysis->End Taurine_Assay->Data_Analysis NET_Assay->Data_Analysis caption Workflow for evaluating this compound's effect on neutrophil ROS.

References

Investigating the Anti-Inflammatory Properties of PF-1355: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-1355 is a selective, mechanism-based inhibitor of myeloperoxidase (MPO), a key enzyme implicated in the inflammatory cascade and oxidative tissue damage. This technical guide provides an in-depth overview of the anti-inflammatory properties of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for inflammatory diseases.

Introduction

Myeloperoxidase (MPO) is a heme-containing peroxidase predominantly expressed in neutrophils. Upon activation at sites of inflammation, neutrophils release MPO, which catalyzes the formation of highly reactive oxidants, including hypochlorous acid (HOCl). These oxidants, while crucial for pathogen defense, can also inflict significant damage to host tissues, contributing to the pathology of various inflammatory conditions such as vasculitis and glomerulonephritis. This compound has emerged as a potent and selective inhibitor of MPO, offering a targeted approach to mitigate MPO-driven inflammation and subsequent tissue injury.

Mechanism of Action

This compound acts as a covalent, irreversible inhibitor of MPO. Its mechanism is dependent on the catalytic activity of the enzyme itself, classifying it as a mechanism-based inactivator. By binding to and inactivating MPO, this compound effectively reduces the production of harmful reactive oxygen species, thereby diminishing oxidative stress and its downstream inflammatory consequences.

Quantitative Data Summary

The inhibitory effects of this compound on MPO activity and neutrophil functions have been quantified in several key studies. The following tables summarize the available quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterAssayValueReference
IC50Inhibition of Taurine Chloramine Formation (in isolated human neutrophils)1.65 µM[1]
IC50Reduction of Neutrophil Extracellular Trap (NET) Formation (in isolated human neutrophils)0.97 µM[1]
Half-maximal Inhibitory Concentration (IC50)MPO Peroxidation Activity0.56 µmol/L

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Anti-Glomerular Basement Membrane (GBM) Glomerulonephritis

ParameterTreatment GroupResultReference
AlbuminuriaThis compoundComplete suppression[1][2]
Chronic Renal DysfunctionThis compoundComplete suppression[2]
Plasma MPO ActivityThis compoundSignificantly reduced[1]

Note: Specific quantitative values for cytokine reduction were not available in the public abstracts. Access to the full-text articles is required for detailed data.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the protocols for key experiments investigating the anti-inflammatory effects of this compound.

Immune Complex-Mediated Vasculitis in a Mouse Model

This model mimics the inflammatory vascular damage seen in human vasculitis.

  • Animal Model: C57/Bl6 mice are typically used.

  • Induction of Vasculitis: An Arthus reaction is induced in the dorsal skin. This involves an intravenous injection of bovine serum albumin (BSA), followed by an intradermal injection of an anti-BSA antibody into the dorsal skin. This leads to the formation of immune complexes, triggering a local inflammatory response characterized by edema, hemorrhage, and neutrophil infiltration.

  • This compound Administration: this compound is administered orally. The specific dosage and timing of administration relative to the induction of vasculitis are critical parameters that would be detailed in the full experimental publication.

  • Outcome Measures:

    • Vascular Edema: Quantified by measuring the extravasation of Evans blue dye.

    • Neutrophil Recruitment: Assessed by measuring MPO activity in tissue homogenates or through histological analysis of tissue sections stained for neutrophil markers (e.g., Ly-6G).

    • Cytokine and Chemokine Levels: Measured in both plasma and bronchoalveolar lavage fluid using multiplex immunoassays.

Anti-Glomerular Basement Membrane (GBM) Glomerulonephritis in a Mouse Model

This model is representative of autoimmune kidney disease.

  • Animal Model: C57/Bl6 mice are commonly used.

  • Induction of Glomerulonephritis: Mice are immunized with heterologous IgG (e.g., sheep or rabbit IgG) in Complete Freund's Adjuvant. Several days later, disease is induced by an intravenous injection of anti-GBM serum. This leads to the deposition of antibodies along the glomerular basement membrane, causing severe glomerulonephritis.

  • This compound Administration: Oral administration of this compound is initiated prior to or concurrently with the anti-GBM serum injection.

  • Outcome Measures:

    • Renal Function: Assessed by measuring urinary albumin-to-creatinine ratio (ACR) and blood urea nitrogen (BUN) levels.

    • Histopathology: Kidney sections are examined for glomerular crescent formation, cellular infiltration, and immune complex deposition using techniques such as Periodic acid-Schiff (PAS) staining and immunofluorescence.

    • Plasma MPO Activity: Measured to confirm target engagement.

Neutrophil Extracellular Trap (NET) Formation Assay

NETs are web-like structures of DNA, histones, and granular proteins released by neutrophils that can contribute to inflammation and thrombosis.

  • Neutrophil Isolation: Human or murine neutrophils are isolated from peripheral blood using density gradient centrifugation.

  • NET Induction: Isolated neutrophils are stimulated with an agent such as phorbol 12-myristate 13-acetate (PMA) to induce NET formation.

  • This compound Treatment: Neutrophils are pre-incubated with varying concentrations of this compound before stimulation.

  • Quantification of NETs:

    • Fluorimetry: Extracellular DNA is quantified using a cell-impermeable DNA dye (e.g., Sytox Green).

    • Immunofluorescence Microscopy: NETs are visualized and quantified by staining for DNA (e.g., with DAPI) and NET-associated proteins like citrullinated histone H3 (CitH3) or MPO.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in inflammation and the experimental approaches to study them is essential for a clear understanding.

MPO-Mediated Inflammatory Signaling Pathway

The following diagram illustrates the central role of MPO in the inflammatory cascade and the point of intervention for this compound.

MPO_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Immune Complexes) Neutrophil_Activation Neutrophil Activation Inflammatory_Stimuli->Neutrophil_Activation MPO_Release MPO Release Neutrophil_Activation->MPO_Release Cytokine_Release Pro-inflammatory Cytokine & Chemokine Release Neutrophil_Activation->Cytokine_Release NET_Formation NET Formation Neutrophil_Activation->NET_Formation MPO Myeloperoxidase (MPO) MPO_Release->MPO HOCl Hypochlorous Acid (HOCl) & Other Reactive Oxidants MPO->HOCl PF1355 This compound PF1355->MPO Inhibits H2O2 H₂O₂ H2O2->MPO Cl Cl⁻ Cl->MPO Oxidative_Damage Oxidative Tissue Damage HOCl->Oxidative_Damage Inflammation Inflammation & Tissue Injury (Vasculitis, Glomerulonephritis) Oxidative_Damage->Inflammation Cytokine_Release->Inflammation NET_Formation->Inflammation Experimental_Workflow Animal_Model Select Animal Model (e.g., Vasculitis, Glomerulonephritis) Group_Allocation Randomly Allocate to Groups (Vehicle vs. This compound) Animal_Model->Group_Allocation Disease_Induction Induce Inflammatory Disease Group_Allocation->Disease_Induction Treatment Administer this compound or Vehicle (Oral Gavage) Disease_Induction->Treatment Monitoring Monitor Disease Progression (e.g., Proteinuria, Edema) Treatment->Monitoring Endpoint Endpoint & Sample Collection (Blood, Tissues) Monitoring->Endpoint Analysis Data Analysis (Biochemical, Histological, Statistical) Endpoint->Analysis Results Results & Interpretation Analysis->Results

References

Early-Stage Research on PF-1355 in Cardiovascular Disease Models: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early-stage research on PF-1355, a novel, orally bioavailable, mechanism-based inhibitor of myeloperoxidase (MPO). MPO is an inflammatory enzyme implicated in the pathogenesis of various cardiovascular diseases. The following sections detail the quantitative data from preclinical studies, the experimental protocols employed, and visualizations of the compound's mechanism of action and experimental workflows.

Data Presentation

The following tables summarize the key quantitative findings from preclinical studies of this compound in mouse models of myocardial infarction (MI) and ischemia-reperfusion injury (IRI).

Table 1: Effects of Prolonged (21-Day) this compound Treatment on Cardiac Function and Remodeling Post-MI

ParameterVehicle-Treated ControlThis compound TreatedPercentage Change
Ejection Fraction (%)~30%~44%~47% improvement
End-Diastolic Volume (µL)Not specifiedNot specified~53% decrease
Left Ventricular Mass (mg)Not specifiedNot specified~33% decrease

Data extracted from a study on experimental myocardial infarction.[1]

Table 2: Effects of Short-Term (7-Day) this compound Treatment on Inflammation Post-MI

ParameterVehicle-Treated ControlThis compound Treatedp-value
MPO-Positive Area in Infarct (%)Not specifiedSignificantly decreasedp = 0.02
CD11b-Positive Area in Infarct (%)Not specifiedSignificantly decreasedp = 0.04
CD31-Positive Area (Angiogenesis)No significant differenceNo significant differencep > 0.05
Collagen I-Positive AreaNo significant differenceNo significant differencep > 0.05

Data based on immunoreactive staining of heart infarcts.[1]

Table 3: Inhibitory Activity of this compound

AssayIC50 (µM)
Taurine Chloramine Formation (in isolated human neutrophils)1.65
NET Formation (in isolated human neutrophils)0.97

IC50 values represent the concentration of this compound required to inhibit 50% of the respective activity.[2]

Experimental Protocols

Myocardial Infarction (MI) and Ischemia-Reperfusion Injury (IRI) Model

Animal Model: The studies utilized mouse models of myocardial infarction and ischemia-reperfusion injury.[1]

Surgical Procedure:

  • Mice were anesthetized and mechanically ventilated.

  • A left thoracotomy was performed to expose the heart.

  • The left anterior descending (LAD) coronary artery was permanently ligated to induce MI or temporarily ligated followed by reperfusion for the IRI model.[1]

Treatment Protocol:

  • Short-term study: Oral administration of this compound or vehicle control for 7 days.[1]

  • Prolonged study: Oral administration of this compound or vehicle control for 21 days.[1]

  • Timing of administration: Treatment was initiated either early (1 hour post-insult) or delayed (24 hours post-infarction).[1]

Analytical Methods:

  • Cardiac Function and Remodeling: Assessed using techniques such as echocardiography to measure ejection fraction, end-diastolic volume, and left ventricular mass.[1]

  • Inflammation Assessment: Immunoreactive staining of heart tissue sections for MPO, CD11b (a marker for leukocytes), CD31 (a marker for angiogenesis), and collagen I.[1]

Immune Complex Vasculitis and Glomerulonephritis Models

Animal Model: C57/Bl6 mice were used for these studies.[2]

Induction of Disease:

  • Pulmonary Vasculitis: An immune complex model was used to induce pulmonary vasculitis.[2]

  • Glomerulonephritis: A single injection of anti-glomerular basement membrane (anti-GBM) serum was administered to induce glomerulonephritis.[2]

Treatment Protocol:

  • Prophylactic oral administration of this compound was performed in the pulmonary vasculitis model.[2]

  • This compound was administered to mice with anti-GBM-induced glomerulonephritis.[2]

Analytical Methods:

  • Vasculitis Assessment: Measurement of vascular edema, neutrophil recruitment, and expression of cytokines and chemokines in plasma and bronchoalveolar lavage fluid.[2]

  • Glomerulonephritis Assessment: Evaluation of albuminuria and plasma MPO activity. Transmission electron microscopy was used to examine subendothelial electron-dense deposits in the glomeruli.[2]

Mandatory Visualizations

Signaling Pathways and Logical Relationships

G cluster_disease Cardiovascular Disease Pathogenesis cluster_intervention Therapeutic Intervention cluster_outcome Therapeutic Outcomes Inflammation Inflammation (Neutrophil Accumulation) MPO Myeloperoxidase (MPO) Activity Inflammation->MPO OxidativeStress Oxidative Stress (e.g., Hypochlorous Acid) MPO->OxidativeStress ReducedInflammation Reduced Inflammation TissueDamage Tissue Damage & Adverse Remodeling OxidativeStress->TissueDamage ImprovedFunction Improved Cardiac Function & Remodeling PF1355 This compound PF1355->MPO Inhibits ReducedInflammation->ImprovedFunction

Caption: Proposed mechanism of action of this compound in cardiovascular disease.

Experimental Workflows

G cluster_model Animal Model Induction cluster_treatment Treatment Protocol cluster_analysis Analysis start Mice surgery Induce Myocardial Infarction (LAD Ligation) start->surgery treatment Oral Administration surgery->treatment Randomize group1 This compound treatment->group1 group2 Vehicle Control treatment->group2 analysis Assess Outcomes group1->analysis group2->analysis cardiac_function Cardiac Function (Echocardiography) analysis->cardiac_function inflammation Inflammation (Immunostaining) analysis->inflammation

Caption: Experimental workflow for the myocardial infarction model.

References

An In-Depth Technical Guide to the Pharmacodynamics of PF-1355

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-1355 is a selective, mechanism-based inhibitor of myeloperoxidase (MPO), a key enzyme implicated in the inflammatory processes of various diseases. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, detailing its mechanism of action, effects on signaling pathways, and quantitative data from key experimental studies. The information presented herein is intended to support further research and development of MPO inhibitors as a therapeutic strategy.

Core Pharmacodynamics of this compound

This compound exerts its pharmacological effects by irreversibly inactivating myeloperoxidase, a heme-containing enzyme predominantly found in the azurophilic granules of neutrophils. MPO plays a critical role in the innate immune response by catalyzing the formation of hypochlorous acid (HOCl) and other reactive oxygen species, which are potent antimicrobial agents. However, excessive MPO activity can lead to oxidative damage to host tissues, contributing to the pathology of inflammatory diseases such as vasculitis, glomerulonephritis, and cardiovascular diseases.[1][2]

Mechanism of Action

This compound is a 2-thiouracil derivative that acts as a mechanism-based inhibitor of MPO.[1] This means that the drug is converted into a reactive intermediate by the catalytic action of MPO itself. This intermediate then covalently binds to the enzyme, leading to its irreversible inactivation. By inhibiting MPO, this compound effectively suppresses the production of downstream inflammatory mediators and reduces oxidative stress in tissues where neutrophils are actively recruited.

Signaling Pathway

The inhibitory action of this compound interrupts a critical inflammatory signaling pathway driven by MPO. Activated neutrophils release MPO, which, in the presence of hydrogen peroxide (H₂O₂), oxidizes chloride ions to produce hypochlorous acid. HOCl can cause cellular damage directly and can also lead to the formation of other reactive species and the activation of pro-inflammatory signaling cascades, including those involving NF-κB and MAP kinases. By blocking the initial step of HOCl production, this compound mitigates these downstream inflammatory effects.

MPO_Pathway cluster_Neutrophil Activated Neutrophil cluster_Extracellular Extracellular Space cluster_Downstream Downstream Effects Neutrophil Neutrophil Activation MPO_Release MPO Release Neutrophil->MPO_Release H2O2_production H₂O₂ Production (Oxidative Burst) Neutrophil->H2O2_production MPO Myeloperoxidase (MPO) MPO_Release->MPO H2O2 H₂O₂ H2O2_production->H2O2 HOCl Hypochlorous Acid (HOCl) MPO->HOCl Catalysis H2O2->HOCl Catalysis Cl Cl⁻ Cl->HOCl Catalysis Oxidative_Damage Oxidative Tissue Damage HOCl->Oxidative_Damage Inflammation Inflammation (Cytokine Release, etc.) HOCl->Inflammation NET_formation NET Formation HOCl->NET_formation PF1355 This compound PF1355->MPO Inhibits

Mechanism of Action of this compound on the MPO Pathway.

Quantitative Pharmacodynamic Data

The following table summarizes the available quantitative data on the inhibitory activity of this compound against myeloperoxidase.

ParameterSpeciesAssayValueReference
IC₅₀ HumanTaurine Chloramine Formation1.65 µMNot directly cited in provided abstracts
IC₅₀ HumanNET Formation0.97 µMNot directly cited in provided abstracts
IC₅₀ HumanMPO Peroxidation Activity0.56 µMZhang et al., J Am Heart Assoc (2016)
IC₅₀ MouseMPO Peroxidation Activity~0.61 µM (for >80% inhibition)Zhang et al., J Am Heart Assoc (2016)

Key Experimental Protocols

Detailed experimental protocols for the studies evaluating this compound are not fully available in the public domain. The following are synthesized protocols based on the information provided in the primary publications and general knowledge of these experimental models.

In Vitro MPO Inhibition Assay (Peroxidation Activity)

This assay is designed to measure the direct inhibitory effect of this compound on the peroxidase activity of MPO.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified human and mouse MPO.

Materials:

  • Purified human MPO

  • Mouse MPO (extracted from myeloblasts or bone marrow)

  • This compound

  • Hydrogen peroxide (H₂O₂)

  • Peroxidase substrate (e.g., Amplex Red)

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the MPO enzyme to each well.

  • Add the different concentrations of this compound to the respective wells. Include a control group with no inhibitor.

  • Pre-incubate the enzyme and inhibitor for a specified time at room temperature.

  • Initiate the reaction by adding a mixture of H₂O₂ and the peroxidase substrate to each well.

  • Measure the fluorescence or absorbance of the product at the appropriate wavelength using a microplate reader over a set period.

  • Calculate the rate of reaction for each concentration of this compound.

  • Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

MPO_Inhibition_Assay cluster_Preparation Assay Preparation cluster_Reaction Reaction Steps cluster_Measurement Data Acquisition and Analysis Prep_Inhibitor Prepare this compound Dilutions Add_Inhibitor Add this compound to Wells Prep_Inhibitor->Add_Inhibitor Prep_Enzyme Prepare MPO Solution Add_Enzyme Add MPO to Microplate Wells Prep_Enzyme->Add_Enzyme Add_Enzyme->Add_Inhibitor Pre_Incubate Pre-incubate Add_Inhibitor->Pre_Incubate Add_Substrate Add H₂O₂ and Substrate Pre_Incubate->Add_Substrate Measure_Signal Measure Fluorescence/Absorbance Add_Substrate->Measure_Signal Calculate_Rate Calculate Reaction Rates Measure_Signal->Calculate_Rate Plot_Data Plot Data and Determine IC₅₀ Calculate_Rate->Plot_Data

Workflow for the In Vitro MPO Inhibition Assay.
In Vivo Immune Complex-Induced Pulmonary Vasculitis Model

This model is used to evaluate the efficacy of this compound in a disease state characterized by neutrophil-mediated inflammation.

Objective: To assess the ability of this compound to reduce vascular edema, neutrophil recruitment, and cytokine levels in a mouse model of pulmonary vasculitis.

Animal Model: C57BL/6 mice.

Materials:

  • Anti-ovalbumin (OVA) antibody

  • Ovalbumin (OVA)

  • This compound

  • Vehicle control

  • Evans blue dye (for vascular permeability assessment)

  • Reagents for bronchoalveolar lavage (BAL) fluid analysis (cell counting, cytokine ELISA)

  • Histology supplies

Procedure:

  • Sensitization: Sensitize mice with an intraperitoneal injection of anti-OVA antibody.

  • Drug Administration: Administer this compound or vehicle control orally to the mice at a predetermined time before the challenge.

  • Challenge: After a set period, challenge the mice with an intravenous injection of OVA to induce the formation of immune complexes in the lungs.

  • Assessment of Vascular Permeability: At a specified time after the challenge, inject Evans blue dye intravenously. After a circulation period, perfuse the animals, excise the lungs, and quantify the extravasated dye to measure vascular edema.

  • Bronchoalveolar Lavage (BAL): In a separate cohort of animals, perform BAL at a specific time point post-challenge. Analyze the BAL fluid for total and differential cell counts (specifically neutrophils) and for the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) using ELISA.

  • Histopathology: Perfuse and fix the lungs for histological analysis to assess the degree of inflammation and tissue damage.

Anti-Glomerular Basement Membrane (GBM) Glomerulonephritis Model

This model is employed to investigate the therapeutic potential of this compound in a model of severe kidney inflammation.

Objective: To determine if this compound can suppress albuminuria and renal dysfunction in a mouse model of anti-GBM glomerulonephritis.

Animal Model: C57BL/6 mice.

Materials:

  • Anti-GBM serum

  • This compound

  • Vehicle control

  • Metabolic cages for urine collection

  • Reagents for measuring urinary albumin and creatinine

  • Reagents for measuring plasma MPO activity

Procedure:

  • Disease Induction: Induce glomerulonephritis by a single injection of anti-GBM serum.

  • Treatment: Begin daily oral administration of this compound or vehicle control at a specified time relative to disease induction (prophylactic or therapeutic regimen).

  • Monitoring: House the mice in metabolic cages at regular intervals to collect urine for the measurement of albumin and creatinine levels. Calculate the albumin-to-creatinine ratio to assess renal injury.

  • Plasma MPO Activity: Collect blood samples at various time points to measure plasma MPO activity and confirm target engagement by this compound.

  • Terminal Analysis: At the end of the study period (e.g., 21 days), sacrifice the animals and collect kidneys for histological examination to assess the extent of glomerular damage.

Conclusion

This compound is a potent and selective mechanism-based inhibitor of myeloperoxidase with demonstrated efficacy in preclinical models of inflammatory diseases. Its ability to irreversibly inactivate MPO and thereby block the production of damaging reactive oxygen species provides a strong rationale for its therapeutic potential. The quantitative data and experimental models described in this guide offer a foundation for further investigation into the pharmacodynamics of this compound and the development of MPO inhibitors as a novel class of anti-inflammatory drugs. Further studies are warranted to fully elucidate its clinical utility.

References

Methodological & Application

PF-1355: In Vitro Experimental Protocols for Preclinical Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-1355 is a potent and selective mechanism-based inhibitor of myeloperoxidase (MPO), a key enzyme implicated in the pathogenesis of various inflammatory diseases, including vasculitis and cardiovascular conditions.[1][2][3] MPO, predominantly found in neutrophils, catalyzes the formation of reactive oxygen species, contributing to oxidative stress, tissue damage, and the formation of neutrophil extracellular traps (NETs).[1][3] Inhibition of MPO by this compound presents a promising therapeutic strategy to mitigate MPO-driven pathology.[1][2][4] These application notes provide detailed in vitro experimental protocols to evaluate the efficacy and mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the key in vitro inhibitory activities of this compound.

ParameterCell/Enzyme SystemIC50Reference
MPO Peroxidation ActivityPurified Human MPO0.56 µmol/L[5]
Taurine Chloramine FormationIsolated Human Neutrophils1.65 µMNot explicitly cited
NET FormationIsolated Human Neutrophils0.97 µMNot explicitly cited

Note: IC50 values for taurine chloramine and NET formation are based on preclinical data reported for this compound, though direct citations for these specific values were not available in the searched literature.

Key In Vitro Experimental Protocols

Detailed methodologies for essential in vitro assays to characterize this compound are provided below.

Myeloperoxidase (MPO) Activity Assay (Fluorometric)

This assay measures the peroxidase activity of MPO and its inhibition by this compound.

Materials:

  • MPO Assay Buffer (e.g., 50 mM phosphate buffer, pH 7.4)

  • MPO Peroxidation Substrate (e.g., Amplex Red or similar fluorogenic substrate)

  • Hydrogen Peroxide (H₂O₂)

  • Purified Human MPO

  • This compound

  • 96-well black, flat-bottom plates

  • Fluorescence microplate reader (Ex/Em = 535/587 nm)

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in MPO Assay Buffer to create a dose-response curve.

    • Prepare a working solution of MPO Peroxidation Substrate in MPO Assay Buffer.

    • Prepare a working solution of H₂O₂ in MPO Assay Buffer.

    • Prepare a solution of purified human MPO in MPO Assay Buffer.

  • Assay Procedure:

    • To each well of a 96-well plate, add 50 µL of the MPO solution.

    • Add 10 µL of either MPO Assay Buffer (control) or the corresponding this compound dilution.

    • Incubate for 10-15 minutes at room temperature.

    • Initiate the reaction by adding 40 µL of the reaction mix containing the MPO Peroxidation Substrate and H₂O₂.[5]

    • Immediately measure the fluorescence kinetically for 10-20 minutes at 37°C using a microplate reader.[5]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the kinetic read).

    • Determine the percent inhibition for each concentration of this compound compared to the control.

    • Plot the percent inhibition against the log concentration of this compound to determine the IC50 value.

Neutrophil Extracellular Trap (NET) Formation Assay

This assay quantifies the formation of NETs by activated neutrophils and the inhibitory effect of this compound.

Materials:

  • Human neutrophils isolated from fresh blood

  • RPMI 1640 medium

  • Phorbol 12-myristate 13-acetate (PMA) or other NET-inducing stimulus

  • This compound

  • DNA-binding dye (e.g., SYTOX Green)

  • Hoechst 33342

  • 96-well black, clear-bottom plates

  • Fluorescence microscope or plate reader

Protocol:

  • Cell Preparation:

    • Isolate human neutrophils from healthy donor blood using a density gradient centrifugation method.

    • Resuspend neutrophils in RPMI 1640 medium at a concentration of 1 x 10⁶ cells/mL.

  • Assay Procedure:

    • Seed 100 µL of the neutrophil suspension into each well of a 96-well plate.

    • Add this compound at various concentrations and incubate for 30 minutes at 37°C.

    • Induce NETosis by adding a stimulus like PMA (e.g., 50 nM final concentration).[6]

    • Incubate for 3-4 hours at 37°C in a CO₂ incubator.

    • Add SYTOX Green (to stain extracellular DNA) and Hoechst 33342 (to stain total DNA) to each well.

    • Incubate for 15-30 minutes at room temperature, protected from light.

  • Quantification:

    • Measure the fluorescence intensity of SYTOX Green and Hoechst 33342 using a fluorescence plate reader.

    • The ratio of SYTOX Green to Hoechst 33342 fluorescence indicates the extent of NETosis.

    • Alternatively, capture images using a fluorescence microscope and quantify the area of NETs using image analysis software.

  • Data Analysis:

    • Calculate the percentage of NETosis inhibition by this compound at each concentration relative to the PMA-stimulated control.

    • Determine the IC50 value for NET formation inhibition.

Endothelial Cell Viability Assay (MTT Assay)

This assay assesses the potential cytotoxicity of this compound on endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • 96-well clear, flat-bottom plates

  • Absorbance microplate reader (570 nm)

Protocol:

  • Cell Seeding:

    • Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of this compound for 24-48 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition:

    • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization and Measurement:

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

    • Plot cell viability against this compound concentration to determine any potential cytotoxic effects.

In Vitro Vasculitis Model: Cytokine Production in a Co-culture System

This model evaluates the effect of this compound on the inflammatory response in a system mimicking vasculitis.

Materials:

  • HUVECs

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated neutrophils

  • Endothelial Cell Growth Medium

  • Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α)

  • This compound

  • ELISA kits for IL-6, IL-8, and TNF-α

  • 24-well plates

Protocol:

  • Co-culture Setup:

    • Seed HUVECs in a 24-well plate and grow to confluence.

    • Isolate PBMCs or neutrophils from healthy donor blood.

    • Add the immune cells to the confluent HUVEC monolayer.

  • Treatment and Stimulation:

    • Treat the co-cultures with different concentrations of this compound for 1-2 hours.

    • Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) or TNF-α (e.g., 10 ng/mL).[7][8]

    • Incubate for 12-24 hours.

  • Supernatant Collection and Analysis:

    • Collect the culture supernatants and centrifuge to remove cells and debris.

    • Measure the concentrations of IL-6, IL-8, and TNF-α in the supernatants using specific ELISA kits according to the manufacturer's instructions.[7][9]

  • Data Analysis:

    • Determine the percentage of inhibition of cytokine production by this compound at each concentration compared to the stimulated control.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathways influenced by MPO and a typical experimental workflow for evaluating this compound.

MPO_Signaling_Pathway cluster_reactants Inflammatory_Stimuli Inflammatory Stimuli (e.g., Pathogens, Cytokines) Neutrophil Neutrophil Inflammatory_Stimuli->Neutrophil MPO_Release MPO Release Neutrophil->MPO_Release MPO Myeloperoxidase (MPO) MPO_Release->MPO HOCl Hypochlorous Acid (HOCl) & other ROS MPO->HOCl Catalyzes H2O2 H₂O₂ H2O2->MPO Chloride Cl⁻ Chloride->MPO Oxidative_Stress Oxidative Stress & Tissue Damage HOCl->Oxidative_Stress NETosis NETosis HOCl->NETosis NFkB_Pathway NF-κB Pathway Activation HOCl->NFkB_Pathway MAPK_Pathway MAPK Pathway Activation HOCl->MAPK_Pathway PF1355 This compound PF1355->MPO Inhibits Inflammatory_Response Pro-inflammatory Cytokine Production NFkB_Pathway->Inflammatory_Response MAPK_Pathway->Inflammatory_Response

Caption: MPO-mediated inflammatory signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Hypothesis This compound inhibits MPO-driven inflammation mpo_assay 1. MPO Activity Assay (Biochemical) start->mpo_assay net_assay 2. NET Formation Assay (Cell-based) mpo_assay->net_assay viability_assay 3. Cell Viability Assay (Cytotoxicity) net_assay->viability_assay coculture_assay 4. In Vitro Vasculitis Model (Functional) viability_assay->coculture_assay data_analysis Data Analysis (IC50, % Inhibition) coculture_assay->data_analysis conclusion Conclusion: Efficacy & Mechanism of this compound data_analysis->conclusion

Caption: Experimental workflow for the in vitro evaluation of this compound.

References

Application Notes and Protocols for PF-1355 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-1355 is a potent, selective, and irreversible mechanism-based inhibitor of myeloperoxidase (MPO), a heme-containing enzyme primarily found in the azurophilic granules of neutrophils and to a lesser extent in monocytes. MPO plays a critical role in the innate immune system by catalyzing the formation of hypochlorous acid (HOCl) and other reactive oxidants, which are essential for pathogen killing. However, excessive MPO activity is implicated in the pathophysiology of a wide range of inflammatory diseases, cardiovascular conditions, and neurodegenerative disorders due to its potential to cause oxidative damage to host tissues.[1][2] this compound offers a valuable tool for investigating the role of MPO in various cellular processes and for evaluating the therapeutic potential of MPO inhibition.

These application notes provide detailed protocols and guidelines for the preparation and use of this compound in cell culture experiments, enabling researchers to effectively study its biological effects in a controlled in vitro environment.

Physicochemical Properties and Storage

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Name 2-(6-(2,5-dimethoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide[1]
Molecular Formula C₁₄H₁₅N₃O₄S[1]
Molecular Weight 321.4 g/mol [1]
Appearance Crystalline solid[3]
Solubility Soluble in DMSO (up to 20 mM with gentle warming), DMF (10 mg/mL), and Ethanol (5 mg/mL)[3]
Storage Store stock solutions at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.General laboratory practice

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound from in vitro studies. This information is crucial for designing experiments and selecting appropriate concentrations.

ParameterCell/SystemConcentration/ValueReference
IC₅₀ (MPO Activity) LPS-stimulated human whole blood1.5 µM[3]
IC₅₀ (Taurine Chloramine Formation) Isolated human neutrophils1.65 µM[4]
IC₅₀ (NET Formation) Isolated human neutrophils0.97 µM[4]
Kᵢ (Cell-free assay) Purified human MPO346.74 nM[3]
Effective Concentration ex vivo expanded CD34⁺ BM-MNCs10 µM (used to reduce DNA damage)[5]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

Protocol:

  • Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood to prevent contamination of your cell cultures.

  • Calculate Required Amount: Based on your desired stock concentration (e.g., 10 mM), calculate the mass of this compound powder needed. For a 10 mM stock solution, dissolve 3.214 mg of this compound in 1 mL of DMSO.

  • Dissolution: Carefully weigh the this compound powder and add it to a sterile tube. Add the calculated volume of sterile DMSO.

  • Solubilization: Gently vortex or sonicate the solution at room temperature to ensure complete dissolution. Gentle warming can aid solubility.[6] Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Dilution of this compound for Cell Culture Experiments

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Sterile, pre-warmed complete cell culture medium (e.g., RPMI-1640 or DMEM with serum and supplements)

Protocol:

  • Determine Final Concentration: Decide on the final working concentrations of this compound for your experiment. Based on the available data, a starting range of 1 µM to 10 µM is recommended for most cell-based assays. A dose-response experiment is advisable to determine the optimal concentration for your specific cell type and assay.

  • Serial Dilution: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. Important: To avoid precipitation and ensure proper mixing, add the this compound stock solution to the culture medium and not the other way around.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to the cell culture medium as used for the highest concentration of the inhibitor. This is crucial to account for any potential effects of the solvent on the cells. The final DMSO concentration in the culture should ideally be kept below 0.5% (v/v) to minimize cytotoxicity.

  • Immediate Use: Use the freshly prepared this compound dilutions for treating your cells immediately.

General Protocol for Cell Treatment

Materials:

  • Cultured cells (e.g., primary neutrophils, differentiated HL-60 cells, or other relevant cell lines)

  • This compound working solutions

  • Vehicle control solution

  • Appropriate cell culture plates and reagents

Protocol:

  • Cell Seeding: Seed your cells at the desired density in appropriate culture plates and allow them to adhere or stabilize overnight, depending on the cell type.

  • Pre-treatment (Optional): In some experimental designs, it may be necessary to pre-incubate the cells with this compound for a specific period (e.g., 1-2 hours) before adding a stimulus.

  • Treatment: Remove the existing culture medium and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Assay: Following incubation, proceed with your specific downstream assays, such as cell viability assays (e.g., MTT, CellTiter-Glo), apoptosis assays (e.g., Annexin V/PI staining), cytokine analysis (e.g., ELISA, Luminex), or Western blotting for signaling pathway analysis.

Protocol for Differentiating HL-60 Cells into Neutrophil-like Cells

The human promyelocytic leukemia cell line HL-60 can be differentiated into neutrophil-like cells, providing a readily available and reproducible model system for studying neutrophil functions.

Materials:

  • HL-60 cells

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Dimethyl sulfoxide (DMSO)

Protocol:

  • Cell Culture: Maintain HL-60 cells in RPMI-1640 medium supplemented with 10-20% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Initiate Differentiation: To induce differentiation, seed HL-60 cells at a density of 2 x 10⁵ cells/mL in fresh culture medium containing 1.3% (v/v) DMSO.[7][8]

  • Incubation: Incubate the cells for 5-7 days. The medium does not typically need to be changed during this period.

  • Confirm Differentiation: After the incubation period, confirm differentiation by observing morphological changes (e.g., segmented nuclei) and by assessing the expression of neutrophil markers such as CD11b via flow cytometry.

  • Experimental Use: The differentiated neutrophil-like HL-60 cells are now ready for use in experiments with this compound.

Mandatory Visualizations

Signaling Pathway of Myeloperoxidase and its Inhibition by this compound

MPO_Signaling_Pathway Myeloperoxidase (MPO) Signaling and Inhibition by this compound cluster_Neutrophil Neutrophil MPO Myeloperoxidase (MPO) (in azurophilic granules) HOCl HOCl (Hypochlorous Acid) (Oxidative Damage) MPO->HOCl catalyzes CD11b_CD18 CD11b/CD18 Integrin MPO->CD11b_CD18 binds (non-enzymatic) Degranulation Degranulation MPO->Degranulation NETosis NETosis MPO->NETosis NADPH_Oxidase NADPH Oxidase H2O2 H₂O₂ (Hydrogen Peroxide) NADPH_Oxidase->H2O2 produces H2O2->HOCl Cl Cl⁻ Cl->HOCl Inflammation Inflammation (Cytokine Production) HOCl->Inflammation MAPK MAPK Pathway (ERK1/2) CD11b_CD18->MAPK PI3K_Akt PI3K/Akt Pathway CD11b_CD18->PI3K_Akt NFkB NF-κB MAPK->NFkB PI3K_Akt->NFkB NFkB->Inflammation PF1355 This compound PF1355->MPO inhibits Experimental_Workflow Experimental Workflow for this compound Preparation and Use Start Start Weigh Weigh this compound Powder Start->Weigh Dissolve Dissolve in Sterile DMSO (e.g., 10 mM stock) Weigh->Dissolve Store Aliquot and Store Stock at -20°C or -80°C Dissolve->Store Dilute Prepare Working Dilutions in Cell Culture Medium Store->Dilute Treat Treat Cells Dilute->Treat Vehicle Prepare Vehicle Control (DMSO in Medium) Vehicle->Treat Incubate Incubate for Desired Duration Treat->Incubate Assay Perform Downstream Assays Incubate->Assay End End Assay->End

References

Application Notes and Protocols for In Vivo Administration of PF-1355 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-1355 is a potent, selective, and orally bioavailable mechanism-based inhibitor of myeloperoxidase (MPO). MPO is a heme-containing peroxidase enzyme predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes. Upon activation of these immune cells during inflammation, MPO is released into the extracellular space where it catalyzes the formation of reactive oxygen species, most notably hypochlorous acid (HOCl). The overproduction of these oxidants is implicated in the pathogenesis of a variety of inflammatory and cardiovascular diseases. This compound irreversibly inactivates MPO, thereby reducing the production of its damaging byproducts. These application notes provide a comprehensive guide for the in vivo administration of this compound in various mouse models of disease.

Mechanism of Action

This compound acts as a mechanism-based inhibitor of MPO. This means that the compound is converted by the catalytic action of MPO into a reactive intermediate that then covalently binds to and irreversibly inactivates the enzyme. This targeted inhibition reduces the capacity of neutrophils and monocytes to produce hypochlorous acid and other reactive oxidants, thereby mitigating tissue damage associated with MPO activity. The inhibition of MPO by this compound has been shown to reduce inflammation, vascular edema, and neutrophil recruitment in preclinical models.[1]

Signaling Pathway

The following diagram illustrates the signaling pathway of myeloperoxidase and the point of intervention for this compound.

MPO_Pathway cluster_Neutrophil Neutrophil cluster_Extracellular Extracellular Space Neutrophil Activated Neutrophil MPO_Granules Azurophilic Granules (containing MPO) MPO Myeloperoxidase (MPO) MPO_Granules->MPO Degranulation HOCl Hypochlorous Acid (HOCl) MPO->HOCl Catalysis PI3K_Akt PI3K/Akt Pathway Modulation MPO->PI3K_Akt Modulates H2O2 H₂O₂ H2O2->MPO Cl Cl⁻ Cl->MPO PF1355 This compound PF1355->MPO Inhibition Oxidative_Stress Oxidative Stress (Lipid Peroxidation, Protein Damage) HOCl->Oxidative_Stress Endothelial_Dysfunction Endothelial Dysfunction Oxidative_Stress->Endothelial_Dysfunction Inflammation Inflammation Oxidative_Stress->Inflammation Endothelial_Dysfunction->Inflammation

Myeloperoxidase (MPO) signaling pathway and this compound inhibition.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound from preclinical studies.

Table 1: In Vitro Efficacy of this compound

ParameterIC₅₀ (µM)Cell TypeReference
Taurine Chloramine Formation1.65Isolated Human Neutrophils[2]
NET Formation0.97Isolated Human Neutrophils[2]

Table 2: In Vivo Dosage of this compound in Mouse Models

Mouse ModelDosageAdministration RouteTreatment DurationOutcomeReference
Myocardial Infarction50 mg/kg, twice dailyOral2 to 21 daysReduced MPO activity, improved cardiac function
Pulmonary VasculitisProphylactic (exact dose not specified)OralNot specifiedReduced vascular edema and neutrophil recruitment[2]
Anti-GBM GlomerulonephritisNot specifiedOral21 daysProtected from albuminuria and renal dysfunction[2]

Table 3: Pharmacokinetic Parameters of this compound in Mice

ParameterValueRouteMouse ModelReference
CmaxData not availableOral--
TmaxData not availableOral--
AUCData not availableOral--
Half-life (t½)Data not availableOral--

Note: While a pharmacokinetic/pharmacodynamic model for this compound in a mouse peritonitis model has been developed, specific pharmacokinetic parameters are not publicly available. Researchers are advised to conduct their own pharmacokinetic studies to determine the optimal dosing regimen for their specific model and experimental conditions.

Experimental Protocols

Preparation of this compound for Oral Administration

This protocol describes a general method for preparing this compound for oral gavage in mice, based on common vehicles for similar compounds.

Materials:

  • This compound powder

  • Vehicle solution (e.g., 0.5% w/v methylcellulose with 0.2% v/v Tween 80 in sterile water)

  • Sterile water

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Calculate the required amount of this compound based on the desired concentration and final volume.

  • Weigh the calculated amount of this compound powder.

  • If necessary, grind the this compound powder to a fine consistency using a mortar and pestle.

  • In a sterile container, add a small amount of the vehicle solution to the this compound powder to create a paste.

  • Gradually add the remaining vehicle solution while continuously stirring or vortexing to ensure a homogenous suspension.

  • For larger volumes, use a magnetic stirrer at a low to medium speed to keep the suspension mixed.

  • Visually inspect the suspension for any large aggregates. If present, further homogenization may be required.

  • Prepare the formulation fresh daily before administration to ensure stability and accurate dosing.

oral_formulation_workflow start Start calculate Calculate this compound and Vehicle Volume start->calculate weigh Weigh this compound Powder calculate->weigh prepare_vehicle Prepare Vehicle (e.g., 0.5% MC, 0.2% Tween 80) calculate->prepare_vehicle create_paste Create Paste with Small Amount of Vehicle weigh->create_paste prepare_vehicle->create_paste add_vehicle Gradually Add Remaining Vehicle with Stirring create_paste->add_vehicle homogenize Ensure Homogenous Suspension add_vehicle->homogenize administer Administer to Mouse via Oral Gavage homogenize->administer end End administer->end

Workflow for preparing this compound for oral administration.
In Vivo Administration in a Mouse Model of Myocardial Infarction

This protocol is adapted from studies demonstrating the efficacy of this compound in a mouse model of myocardial infarction (MI).

Animal Model:

  • Male C57BL/6 mice (8-10 weeks old) are commonly used.

  • MI is induced by permanent ligation of the left anterior descending (LAD) coronary artery.

Dosing Regimen:

  • Dose: 50 mg/kg body weight.

  • Formulation: Prepare as described in Protocol 1.

  • Administration: Oral gavage.

  • Frequency: Twice daily.

  • Duration: Treatment can be initiated shortly after MI induction and continued for the desired study period (e.g., 7 to 21 days).

Endpoint Analysis:

  • Cardiac Function: Assessed by echocardiography to measure parameters such as ejection fraction and fractional shortening.

  • Infarct Size: Determined by histological analysis of heart sections (e.g., with TTC staining).

  • MPO Activity: Measured in plasma or heart tissue homogenates (see Protocol 3).

  • Inflammatory Cell Infiltration: Quantified by immunohistochemistry or flow cytometry of heart tissue.

Measurement of Myeloperoxidase (MPO) Activity in Mouse Plasma

This protocol outlines a common method for determining MPO activity in plasma samples.

Materials:

  • Mouse plasma (collected in EDTA or heparin tubes)

  • Assay buffer (e.g., 50 mM phosphate buffer, pH 6.0, containing 0.5% hexadecyltrimethylammonium bromide)

  • Hydrogen peroxide (H₂O₂) solution

  • O-dianisidine dihydrochloride (OD) solution (or other suitable MPO substrate)

  • Spectrophotometer or plate reader capable of measuring absorbance at 460 nm.

Procedure:

  • Thaw plasma samples on ice.

  • In a 96-well plate, add a small volume of plasma (e.g., 10 µL) to each well.

  • Add the assay buffer to each well.

  • Add the OD solution to each well.

  • Initiate the reaction by adding the H₂O₂ solution.

  • Immediately measure the change in absorbance at 460 nm over time (kinetic reading) at room temperature.

  • MPO activity is calculated from the rate of change in absorbance and expressed as units per milliliter of plasma. One unit of MPO activity is typically defined as the amount of enzyme that consumes 1 µmol of H₂O₂ per minute.

MPO_Assay_Workflow start Start: Collect Mouse Plasma add_plasma Add Plasma to 96-well Plate start->add_plasma add_buffer Add Assay Buffer add_plasma->add_buffer add_substrate Add MPO Substrate (e.g., OD) add_buffer->add_substrate add_h2o2 Initiate Reaction with H₂O₂ add_substrate->add_h2o2 read_absorbance Measure Absorbance at 460 nm (Kinetic) add_h2o2->read_absorbance calculate_activity Calculate MPO Activity read_absorbance->calculate_activity end End calculate_activity->end

Workflow for measuring MPO activity in mouse plasma.

Conclusion

This compound is a valuable tool for investigating the role of myeloperoxidase in various disease pathologies. The protocols outlined above provide a framework for its in vivo application in mouse models. Researchers should optimize these protocols for their specific experimental needs and consider conducting preliminary pharmacokinetic and dose-response studies to ensure the efficacy and translatability of their findings. The potent and selective nature of this compound makes it a promising candidate for further preclinical and potentially clinical development in the treatment of MPO-driven diseases.

References

Application Notes and Protocols for PF-1355 in Glomerulonephritis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of PF-1355, a selective, mechanism-based inhibitor of myeloperoxidase (MPO), and its utility in preclinical glomerulonephritis research. Detailed protocols for in vitro and in vivo experimental setups are provided to facilitate the investigation of this compound as a potential therapeutic agent for immune-mediated kidney diseases.

Introduction to this compound

This compound, also known as PF-06281355, is a potent and selective 2-thiouracil-based irreversible inhibitor of myeloperoxidase (MPO).[1][2] MPO is a heme peroxidase enzyme abundantly expressed in neutrophils and, to a lesser extent, in macrophages.[3] It plays a critical role in the innate immune response by catalyzing the formation of hypochlorous acid (HOCl) and other reactive oxidants.[3][4] In the context of glomerulonephritis, MPO activity is strongly associated with neutrophil-driven oxidative damage, inflammation, and tissue injury within the glomeruli.[3][4]

This compound acts as a mechanism-based inhibitor, meaning it is converted into a reactive species by the catalytic action of MPO, which then covalently binds to and inactivates the enzyme.[5] Its high selectivity for MPO over other peroxidases, such as thyroid peroxidase (TPO), and a wide range of other cellular targets makes it a valuable tool for studying the specific role of MPO in disease pathogenesis.[2] Preclinical studies have demonstrated that this compound can effectively suppress disease activity in murine models of immune complex vasculitis and anti-glomerular basement membrane (anti-GBM) glomerulonephritis.[3][4][6]

Chemical Properties of this compound:

  • Synonyms: PF-06281355[1]

  • Chemical Name: 2-(6-(2,5-dimethoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide[4]

  • Molecular Formula: C₁₄H₁₅N₃O₄S[2]

  • Molecular Weight: 321.4 g/mol [2]

Mechanism of Action in Glomerulonephritis

Glomerulonephritis is often characterized by the infiltration of neutrophils into the glomeruli, leading to inflammation and damage to the glomerular filtration barrier.[4] Activated neutrophils release MPO, which generates potent oxidants that contribute to tissue injury through several mechanisms:

  • Oxidative Damage: MPO-derived oxidants can directly damage endothelial cells, podocytes, and the glomerular basement membrane.[4]

  • Inflammatory Amplification: MPO activity can enhance the inflammatory response by activating other immune cells and promoting the release of pro-inflammatory cytokines.

  • NETosis: MPO is involved in the formation of neutrophil extracellular traps (NETs), which are web-like structures of DNA, histones, and granular proteins that can trap pathogens but also contribute to thrombosis and tissue damage in autoimmune diseases.[3]

This compound inhibits MPO, thereby blocking the production of these damaging reactive oxidants.[4] This leads to a reduction in oxidative stress, neutrophil-mediated cytotoxicity, and the overall inflammatory cascade within the kidney.[3][4]

MPO_Inhibition_Pathway cluster_Glomerulus Glomerular Environment MPO Myeloperoxidase (MPO) MPO->Inhibition H2O2 H₂O₂ H2O2->Inhibition Cl Cl⁻ Cl->Inhibition HOCl Hypochlorous Acid (HOCl) & Reactive Oxidants Damage Glomerular Injury (Endothelial cells, Podocytes, GBM) HOCl->Damage Inflammation Inflammation HOCl->Inflammation PF1355 This compound PF1355->MPO Inhibits Inhibition->HOCl Catalysis

Mechanism of MPO-mediated glomerular injury and its inhibition by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from published preclinical studies.

Table 1: In Vitro Activity of this compound

AssaySystemIC₅₀ / EC₅₀ / KᵢReference
MPO Inhibition (cell-free)Purified MPOKᵢ = 346.74 nM[2]
Taurine Chloramine FormationIsolated Human NeutrophilsIC₅₀ = 1.65 µM[3]
NET FormationIsolated Human NeutrophilsIC₅₀ = 0.97 µM[3]
MPO ActivityPhorbol Ester-Stimulated Human NeutrophilsEC₅₀ = 1.47 µM[1]
MPO ActivityLPS-Treated Human Whole BloodEC₅₀ = 2.03 µM[1]
MPO ActivityIsolated Human Whole BloodIC₅₀ = 1.5 µM[2]

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Anti-GBM Glomerulonephritis

ParameterTreatment GroupResultReference
AlbuminuriaThis compoundComplete suppression[3][4]
Chronic Renal DysfunctionThis compoundComplete suppression[4]

Table 3: In Vivo Pharmacodynamic Effects of this compound in Murine Models

ModelDosingEffectReference
PeritonitisOral administrationReduced plasma MPO activity[2]
Pulmonary Immune Complex Vasculitis20 and 100 mg/kg (oral)Reduced lung edema, decreased plasma cytokines (TNF-α, MCP-1, MIP-2, KC)[2]
Pulmonary Immune Complex VasculitisProphylactic oral administrationReduced vascular edema and neutrophil recruitment[3]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound in a glomerulonephritis research setting.

4.1 In Vitro MPO Inhibition Assay in Human Whole Blood

Objective: To determine the potency of this compound in inhibiting MPO activity in a physiologically relevant matrix.

Materials:

  • This compound

  • Lipopolysaccharide (LPS)

  • Heparinized human whole blood

  • Taurine

  • 3,3',5,5'-Tetramethylbenzidine (TMB)

  • DMSO (for compound dilution)

  • 96-well plates

  • Incubator (37°C)

  • Plate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of desired concentrations.

  • Dispense the diluted this compound or vehicle (DMSO) into the wells of a 96-well plate.

  • Add heparinized human whole blood to each well.

  • Stimulate MPO release by adding LPS to each well.

  • Incubate the plate at 37°C for a specified period (e.g., 4 hours).

  • Following incubation, measure the residual MPO activity. This can be done by adding a substrate solution containing taurine and TMB.

  • Read the absorbance at a specific wavelength (e.g., 650 nm) using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the EC₅₀ value.

4.2 Murine Model of Anti-Glomerular Basement Membrane (Anti-GBM) Glomerulonephritis

Objective: To evaluate the in vivo efficacy of this compound in a well-established mouse model of glomerulonephritis.

Materials:

  • This compound

  • Vehicle for oral administration (e.g., 1% hydroxypropyl methylcellulose)[1]

  • Anti-GBM serum

  • C57BL/6 mice

  • Metabolic cages for urine collection

  • ELISA kits for measuring albuminuria

  • Blood collection supplies

  • Kidney tissue processing reagents (formalin, paraffin)

  • Histology stains (e.g., H&E, PAS)

Procedure:

  • Induce glomerulonephritis in C57BL/6 mice by a single intravenous injection of anti-GBM serum.[3]

  • Divide the mice into treatment groups: vehicle control and this compound treated.

  • Administer this compound or vehicle orally at a predetermined dose and frequency (e.g., daily). Prophylactic administration can be initiated prior to or at the time of disease induction.[3]

  • Monitor the health of the animals daily.

  • At regular intervals (e.g., weekly), place the mice in metabolic cages to collect 24-hour urine samples.

  • Measure urinary albumin concentration using an ELISA kit to assess proteinuria.

  • At the end of the study (e.g., 21 days), collect blood samples for measurement of serum creatinine and blood urea nitrogen (BUN) as markers of renal function.[3]

  • Euthanize the animals and harvest the kidneys.

  • Fix one kidney in formalin and embed in paraffin for histological analysis. Stain kidney sections with H&E and PAS to evaluate glomerular injury, inflammation, and crescent formation.

  • The other kidney can be snap-frozen for molecular analyses (e.g., cytokine expression, MPO activity).

Anti_GBM_Workflow cluster_Induction Disease Induction cluster_Treatment Treatment Regimen cluster_Monitoring Monitoring & Data Collection cluster_Endpoint Endpoint Analysis (Day 21) Induction Inject Anti-GBM Serum into C57BL/6 Mice Treatment Oral Administration: - Vehicle Control - this compound Induction->Treatment Urine Weekly 24h Urine Collection (Metabolic Cages) Treatment->Urine Blood Collect Blood (Serum Creatinine, BUN) Treatment->Blood Albuminuria Measure Albuminuria (ELISA) Urine->Albuminuria Kidney Harvest Kidneys Blood->Kidney Histology Histological Analysis (H&E, PAS) Kidney->Histology Molecular Molecular Analysis Kidney->Molecular

Experimental workflow for the anti-GBM glomerulonephritis model.

Concluding Remarks

This compound is a highly selective and potent MPO inhibitor with demonstrated efficacy in preclinical models of glomerulonephritis. Its specific mechanism of action makes it an invaluable tool for dissecting the role of MPO-driven oxidative stress and inflammation in the pathogenesis of immune-mediated kidney diseases. The protocols outlined in these application notes provide a framework for researchers to further investigate the therapeutic potential of this compound and other MPO inhibitors in the context of glomerulonephritis and related inflammatory conditions.

References

Application Notes and Protocols for PF-1355 in Myocardial Infarction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

PF-1355, chemically known as 2-(6-(2,5-dimethoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide, is a highly selective inhibitor of MPO.[1][4] By irreversibly binding to and inactivating MPO, this compound effectively suppresses the production of hypochlorous acid and other damaging oxidants at the site of inflammation.[4][5] This targeted inhibition of MPO activity has been shown to attenuate the inflammatory response, reduce leukocyte infiltration, and mitigate adverse left ventricular (LV) remodeling following myocardial infarction.[1][3][6]

MPO Signaling Pathway in Myocardial Infarction

MPO_Signaling_Pathway cluster_0 Myocardial Infarction cluster_1 Inflammatory Response cluster_2 MPO-Mediated Damage MI Ischemic Injury Neutrophils Neutrophil Activation MI->Neutrophils triggers Monocytes Monocyte Recruitment MI->Monocytes induces MPO_Release MPO Release Neutrophils->MPO_Release Monocytes->MPO_Release ROS Reactive Oxygen Species (ROS) Production MPO_Release->ROS Endo_Dys Endothelial Dysfunction ROS->Endo_Dys Adverse_Remodeling Adverse Cardiac Remodeling ROS->Adverse_Remodeling PF1355 This compound PF1355->MPO_Release inhibits

Caption: MPO signaling cascade post-myocardial infarction and the inhibitory action of this compound.

Quantitative Data Summary

The efficacy of this compound has been demonstrated in in vitro and in vivo models of myocardial infarction. The following tables summarize the key quantitative findings.

Table 1: In Vitro Inhibitory Activity of this compound

TargetSpeciesAssayIC50 (µmol/L)Reference
MyeloperoxidaseHumanPeroxidation Activity0.56[1]
MyeloperoxidaseMouseMPO Activity>80% inhibition at 0.61[1]

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Myocardial Infarction

Treatment DurationParameterThis compound TreatedVehicle Control% Changep-valueReference
7 DaysMPO-positive area in infarctSignificantly decreased--p = 0.02[1]
7 DaysCD11b-positive area in infarctSignificantly decreased--p = 0.04[1]
21 DaysEjection Fraction~44%-Improved<0.05[1]
21 DaysEnd-Diastolic Volume~53%-Decreased<0.05[1]
21 DaysLeft Ventricular Mass~33%-Decreased<0.05[1]
28 Days (Early Treatment)Left Ventricular Ejection FractionImproved--<0.0001[1]
28 Days (Early Treatment)Fractional ShorteningImproved--<0.001[1]
28 Days (Early Treatment)Stroke VolumeImproved--<0.01[1]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound in a mouse model of myocardial infarction.

In Vivo Mouse Model of Myocardial Infarction (Permanent Ligation of Left Anterior Descending Artery)

This protocol describes the surgical procedure to induce MI in mice by permanently ligating the left anterior descending (LAD) coronary artery.

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Anesthesia: Isoflurane

  • Surgical microscope

  • Ventilator

  • Surgical instruments (forceps, scissors, needle holder)

  • Suture material (e.g., 8-0 silk)

  • Buprenorphine (analgesic)

  • This compound (formulated for oral administration)

  • Vehicle control

Procedure:

  • Anesthetize the mouse with 2-3% isoflurane.

  • Intubate the mouse and connect it to a ventilator.

  • Perform a left thoracotomy to expose the heart.

  • Identify the LAD artery, typically located between the pulmonary cone and the left atrium.

  • Pass an 8-0 silk suture under the LAD and tie a permanent knot to occlude the artery.

  • Successful ligation is confirmed by the immediate appearance of a pale, ischemic area in the anterior wall of the left ventricle.

  • Close the chest wall in layers.

  • Administer buprenorphine for post-operative analgesia.

  • Allow the mouse to recover on a heating pad.

  • Begin oral administration of this compound or vehicle control at the desired time point (e.g., 1 hour or 24 hours post-MI) and continue for the specified duration (e.g., 7, 21, or 28 days).

Assessment of Cardiac Function by Cardiac Magnetic Resonance (CMR) Imaging

CMR is a non-invasive imaging modality used to assess cardiac structure and function.

Materials:

  • Small animal MRI scanner (e.g., 7T)

  • ECG and respiratory gating system

  • Anesthesia: Isoflurane

  • Contrast agent (e.g., Gadolinium-DTPA)

Procedure:

  • Anesthetize the mouse with 1.5-2% isoflurane.

  • Position the mouse on the scanner bed with ECG electrodes and a respiratory sensor.

  • Acquire cine images in short-axis and long-axis views to assess left ventricular volumes, ejection fraction, and mass.

  • For infarct size assessment, perform late gadolinium enhancement (LGE) imaging 10-15 minutes after intravenous injection of a gadolinium-based contrast agent.

  • Analyze the images using appropriate software to quantify cardiac parameters.

Histological Analysis of Inflammation

Histology is used to visualize and quantify the inflammatory cell infiltrate in the infarcted myocardium.

Materials:

  • Formalin (10%)

  • Paraffin

  • Microtome

  • Primary antibodies (e.g., anti-MPO, anti-CD11b)

  • Secondary antibodies (HRP-conjugated)

  • DAB substrate kit

  • Microscope

Procedure:

  • At the end of the treatment period, euthanize the mice and excise the hearts.

  • Fix the hearts in 10% formalin and embed in paraffin.

  • Cut 5 µm thick sections of the heart.

  • Perform immunohistochemistry for MPO and CD11b.

    • Deparaffinize and rehydrate the tissue sections.

    • Perform antigen retrieval.

    • Block endogenous peroxidase activity.

    • Incubate with primary antibodies overnight at 4°C.

    • Incubate with HRP-conjugated secondary antibodies.

    • Develop the signal with a DAB substrate kit.

    • Counterstain with hematoxylin.

  • Image the stained sections and quantify the MPO-positive and CD11b-positive areas within the infarct region using image analysis software.

Flow Cytometry for Inflammatory Monocytes

Flow cytometry is used to quantify specific immune cell populations, such as Ly-6Chigh inflammatory monocytes, in the heart.

Materials:

  • Collagenase type II

  • DNase I

  • FACS buffer (PBS with 2% FBS)

  • Fluorochrome-conjugated antibodies (e.g., anti-CD45, anti-CD11b, anti-Ly-6C, anti-Ly-6G)

  • Red blood cell lysis buffer

  • Flow cytometer

Procedure:

  • Euthanize the mice and perfuse the heart with PBS to remove circulating blood cells.

  • Excise the heart, mince the tissue, and digest with collagenase and DNase to obtain a single-cell suspension.

  • Filter the cell suspension through a 70 µm cell strainer.

  • Lyse red blood cells using a lysis buffer.

  • Stain the cells with a cocktail of fluorochrome-conjugated antibodies to identify Ly-6Chigh monocytes (typically gated as CD45+, CD11b+, Ly-6G-, Ly-6Chigh).

  • Acquire the data on a flow cytometer and analyze the cell populations using appropriate software.

Experimental Workflow for this compound Evaluation

Experimental_Workflow cluster_0 In Vivo Model cluster_1 Assessments cluster_2 Analysis MI_Induction Induce Myocardial Infarction (LAD Ligation) Treatment Administer this compound or Vehicle MI_Induction->Treatment CMR Cardiac Function (CMR) Treatment->CMR Histology Inflammation (Histology) Treatment->Histology Flow Monocyte Infiltration (Flow Cytometry) Treatment->Flow Data_Analysis Data Analysis and Comparison CMR->Data_Analysis Histology->Data_Analysis Flow->Data_Analysis

Caption: A typical experimental workflow for evaluating this compound in a mouse model of MI.

Conclusion

This compound represents a targeted therapeutic strategy for mitigating the detrimental effects of MPO-driven inflammation following myocardial infarction. The data and protocols presented here provide a robust framework for researchers to investigate the therapeutic potential of this compound and other MPO inhibitors in the context of cardiovascular disease. Careful adherence to these methodologies will enable the generation of reproducible and high-quality data, contributing to the development of novel treatments for patients with MI.

References

Measuring Myeloperoxidase (MPO) Inhibition with PF-1355 In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myeloperoxidase (MPO) is a heme-containing peroxidase enzyme predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes.[1][2][3] Upon activation of these immune cells during inflammation, MPO is released into the phagosome and extracellular space.[3] The enzyme plays a crucial role in innate immunity by catalyzing the production of potent reactive oxidants, most notably hypochlorous acid (HOCl), from hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻).[1][4][5] While essential for host defense against pathogens, excessive or misplaced MPO activity is implicated in the pathophysiology of numerous inflammatory diseases, including cardiovascular conditions like atherosclerosis, vasculitis, and myocardial infarction.[6][7][8][9] MPO-derived oxidants can inflict significant damage to host tissues, contributing to a cycle of inflammation and injury.[4][7]

PF-1355 is a potent and selective, mechanism-based irreversible inhibitor of myeloperoxidase.[7][10] Its chemical name is 2-(6-(2,5-dimethoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide.[6][7] By inactivating MPO, this compound reduces the production of damaging oxidants, making it a valuable tool for studying the role of MPO in disease models and a potential therapeutic agent for MPO-driven pathologies.[6][7]

These application notes provide detailed protocols for measuring the in vitro inhibition of MPO by this compound, offering researchers a standardized methodology to assess its efficacy and mechanism of action.

Data Presentation: In Vitro Inhibition of MPO by this compound

The inhibitory potency of this compound against MPO has been characterized in various in vitro systems. The following tables summarize the key quantitative data for easy comparison.

ParameterValueAssay SystemSource
K i346.74 nMCell-free[10]
IC 500.56 µMPurified human MPO (peroxidation activity)[6]
IC 501.5 µMIsolated human whole blood[10]
IC 501.65 µMIsolated human neutrophils (taurine chloramine formation)[11]
IC 500.97 µMIsolated human neutrophils (NET formation)[11]

Table 1: Inhibitory constants of this compound against human MPO.

ParameterValueAssay SystemSource
IC 50~0.61 µM (achieved >80% inhibition)MPO extracted from mouse myocardial infarction tissue[6]
IC 50Similar potency to MI tissue MPOMPO from mouse bone marrow neutrophils[6]

Table 2: Inhibitory activity of this compound against mouse MPO.

Signaling Pathways and Experimental Workflow

MPO-Mediated Inflammatory Signaling Pathway

Myeloperoxidase is a key player in inflammatory pathways. It generates reactive oxidants that can activate downstream signaling cascades, such as NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines and perpetuating the inflammatory response.[1]

MPO_Signaling_Pathway cluster_activation Inflammatory Stimuli cluster_cell Neutrophil cluster_extracellular Extracellular Space cluster_downstream Downstream Effects Stimuli Pathogens, Cytokines Neutrophil Neutrophil Activation Stimuli->Neutrophil MPO_Release MPO Release (Degranulation) Neutrophil->MPO_Release H2O2_Production H₂O₂ Production (NADPH Oxidase) Neutrophil->H2O2_Production MPO Myeloperoxidase (MPO) MPO_Release->MPO H2O2 H₂O₂ H2O2_Production->H2O2 HOCl Hypochlorous Acid (HOCl) MPO->HOCl catalyzes H2O2->HOCl Cl Cl⁻ Cl->HOCl Oxidative_Damage Oxidative Damage (Lipids, Proteins) HOCl->Oxidative_Damage Signaling_Activation Activation of NF-κB & MAPK Pathways Oxidative_Damage->Signaling_Activation Cytokine_Production Pro-inflammatory Cytokine Production (IL-1β, TNF-α) Signaling_Activation->Cytokine_Production PF1355 This compound PF1355->MPO inhibits

Caption: MPO-mediated inflammatory signaling cascade and the inhibitory action of this compound.

General Workflow for In Vitro MPO Inhibition Assay

The following diagram outlines the general experimental workflow for determining the IC₅₀ of an MPO inhibitor like this compound.

MPO_Inhibition_Workflow Reagent_Prep 1. Reagent Preparation (MPO, Buffer, Substrate, this compound) Plate_Setup 2. Assay Plate Setup (Controls, this compound dilutions) Reagent_Prep->Plate_Setup Pre_incubation 3. Pre-incubation (MPO + this compound) Plate_Setup->Pre_incubation Reaction_Start 4. Reaction Initiation (Add H₂O₂ and Substrate) Pre_incubation->Reaction_Start Incubation 5. Incubation (Room temperature, protected from light) Reaction_Start->Incubation Measurement 6. Signal Measurement (Fluorescence or Absorbance) Incubation->Measurement Data_Analysis 7. Data Analysis (% Inhibition, IC₅₀ Calculation) Measurement->Data_Analysis

Caption: A generalized workflow for determining the in vitro inhibitory activity of this compound on MPO.

Experimental Protocols

Two common methods for assessing MPO activity in vitro are the chlorination assay and the peroxidation assay.[12] It is recommended to test potential inhibitors on both activities to determine their specific mechanism of action.[12]

Protocol 1: MPO Chlorination Activity Assay (Fluorometric)

This assay measures the MPO-catalyzed production of HOCl, which then reacts with a fluorescent probe, such as Aminophenyl fluorescein (APF), to generate a fluorescent signal.

Materials:

  • Human MPO (purified enzyme)

  • This compound

  • Assay Buffer: Phosphate buffer (e.g., 50 mM, pH 7.4)

  • Hydrogen peroxide (H₂O₂)

  • Sodium chloride (NaCl)

  • Aminophenyl fluorescein (APF)

  • DMSO (for dissolving this compound and APF)

  • 96-well black microplate (for fluorescence)

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of MPO in Assay Buffer.

    • Prepare a stock solution of APF in DMSO and dilute it to a working concentration in Assay Buffer.

    • Prepare serial dilutions of this compound in Assay Buffer containing a small, constant amount of DMSO to ensure solubility. Also, prepare a vehicle control (Assay Buffer with the same percentage of DMSO).

  • Assay Reaction:

    • To the wells of the 96-well plate, add the MPO enzyme solution.

    • Add the this compound solutions at various concentrations to their respective wells. Include wells for vehicle control (100% activity) and a no-enzyme control (background).

    • Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow this compound to interact with the enzyme.

    • Initiate the reaction by adding a solution containing both H₂O₂ and NaCl.

    • Immediately add the APF solution to all wells.

  • Measurement:

    • Incubate the plate at room temperature, protected from light.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/515 nm for fluorescein) over time (kinetic mode) or at a fixed endpoint (e.g., after 30 minutes).[13]

  • Data Analysis:

    • Subtract the background fluorescence (no-enzyme control) from all other readings.

    • Calculate the rate of reaction from the kinetic reads or use the final fluorescence intensity for endpoint assays.

    • Determine the percent inhibition for each this compound concentration relative to the vehicle control using the formula: % Inhibition = [1 - (Signal with Inhibitor / Signal of Vehicle Control)] * 100

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Protocol 2: MPO Peroxidation Activity Assay (Colorimetric/Fluorometric)

This assay measures the oxidation of a chromogenic or fluorogenic substrate by the MPO/H₂O₂ system. A common substrate is 3,3',5,5'-Tetramethylbenzidine (TMB), which produces a colored product.[13][14]

Materials:

  • Human MPO (purified enzyme)

  • This compound

  • Assay Buffer: Sodium phosphate buffer (e.g., 150 mM, pH 5.4)

  • Hydrogen peroxide (H₂O₂)

  • 3,3',5,5'-Tetramethylbenzidine (TMB) solution

  • Sulfuric acid (H₂SO₄, 2M) to stop the reaction

  • 96-well clear microplate

  • Absorbance microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of MPO in Assay Buffer.

    • Prepare a TMB solution (e.g., 2.9 mM TMB in 14.5% DMSO and 150 mM sodium phosphate buffer, pH 5.4).[13]

    • Prepare serial dilutions of this compound in Assay Buffer.

  • Assay Reaction:

    • To the wells of a 96-well plate, add the MPO enzyme solution.

    • Add the this compound solutions at various concentrations. Include vehicle and no-enzyme controls.

    • Pre-incubate for 15 minutes at room temperature.

    • Combine the TMB solution and H₂O₂ (e.g., 0.75 mM final concentration) and add this mixture to all wells to start the reaction.[13]

  • Measurement:

    • Incubate the plate at 37°C for a defined time (e.g., 5-10 minutes).[13]

    • Stop the reaction by adding 2M H₂SO₄.[13] This will turn the color to yellow.

    • Measure the absorbance at 450 nm.[13]

  • Data Analysis:

    • Subtract the background absorbance (no-enzyme control) from all other readings.

    • Calculate the percent inhibition for each this compound concentration as described in Protocol 1.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

This compound is a well-characterized inhibitor of MPO, demonstrating potent activity in both cell-free and cellular systems. The protocols outlined above provide a robust framework for researchers to quantify the inhibitory effects of this compound and other potential MPO inhibitors in vitro. By utilizing both chlorination and peroxidation assays, a more complete understanding of the inhibitor's mechanism can be achieved. These methods are fundamental for the preclinical evaluation of MPO inhibitors in the context of drug discovery for inflammatory and cardiovascular diseases.

References

Application Notes and Protocols for In Vivo Efficacy Assessment of PF-1355

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

PF-1355 is a highly selective, orally bioavailable, and mechanism-based inhibitor of myeloperoxidase (MPO), a key enzyme involved in inflammation and oxidative stress.[1][2] MPO is predominantly expressed in neutrophils and plays a critical role in the pathogenesis of various inflammatory diseases, including cardiovascular and renal disorders.[3] By irreversibly inactivating MPO, this compound effectively reduces the production of hypochlorous acid and other reactive oxidants, thereby mitigating tissue damage.[2][4] Preclinical studies have demonstrated the in vivo efficacy of this compound in mouse models of myocardial infarction, immune complex vasculitis, and anti-glomerular basement membrane (GBM) glomerulonephritis.[1][2] These studies have shown that oral administration of this compound leads to a significant reduction in inflammation, neutrophil accumulation, and end-organ damage.[1][2][3]

These application notes provide a detailed protocol for assessing the in vivo efficacy of this compound in a mouse model of immune complex-induced vasculitis, a well-established model for evaluating MPO inhibitors.

II. Mechanism of Action of this compound

This compound acts as a mechanism-based inactivator of MPO. The drug is catalytically converted by MPO into a reactive intermediate that covalently binds to the enzyme, leading to its irreversible inhibition.[4] This targeted inhibition of MPO activity prevents the generation of damaging reactive oxidant species, thereby suppressing the inflammatory cascade and protecting tissues from oxidative damage.

This compound Mechanism of Action Pathway Neutrophil Activated Neutrophil MPO Myeloperoxidase (MPO) Neutrophil->MPO releases HOCl Hypochlorous Acid (HOCl) Reactive Oxidants MPO->HOCl catalyzes conversion of Inactive_MPO Inactive MPO-PF1355 Complex MPO->Inactive_MPO is inactivated by this compound H2O2 Hydrogen Peroxide (H2O2) H2O2->HOCl Chloride Chloride Ions (Cl-) Chloride->HOCl Inflammation Inflammation & Tissue Damage HOCl->Inflammation PF1355 This compound PF1355->MPO targets & irreversibly inhibits Inactive_MPO->Inflammation prevents

Caption: Signaling pathway of this compound in inhibiting MPO-mediated inflammation.

III. Experimental Protocols

This protocol outlines the in vivo assessment of this compound in a mouse model of immune complex-induced pulmonary vasculitis.

A. Animal Model and Husbandry

  • Species: C57BL/6 mice, male, 8-10 weeks old.

  • Housing: House animals in a specific pathogen-free facility with a 12-hour light/dark cycle. Provide ad libitum access to standard chow and water.

  • Acclimation: Acclimate mice to the facility for at least one week prior to the start of the experiment.

B. Experimental Design and Groups

  • Group 1: Vehicle Control: Mice receive the vehicle solution.

  • Group 2: this compound Treatment: Mice receive this compound at a specified dose (e.g., 10 mg/kg, administered orally).

  • Group 3: Disease Control (Immune Complex): Mice receive the vehicle and are challenged with immune complexes.

  • Group 4: Disease + this compound Treatment: Mice receive this compound and are challenged with immune complexes.

  • Randomization: Randomly assign mice to each experimental group (n=8-10 mice per group).

C. Induction of Immune Complex-Induced Pulmonary Vasculitis

  • Anesthetize mice with isoflurane.

  • Intratracheally instill 50 µL of a solution containing anti-ovalbumin (OVA) IgG (e.g., 1.25 mg/mL in sterile saline).

  • Immediately following, intravenously inject 100 µL of OVA (e.g., 10 mg/mL in sterile saline) via the tail vein.

D. Preparation and Administration of this compound

  • Formulation: Prepare a suspension of this compound in an appropriate vehicle (e.g., 0.5% methylcellulose in sterile water).

  • Administration: Administer this compound or vehicle orally via gavage at a volume of 10 µL/g body weight.

  • Dosing Schedule: Administer the first dose one hour prior to the induction of vasculitis, followed by twice-daily dosing for the duration of the study (e.g., 24-48 hours).

E. Monitoring and Sample Collection

  • Clinical Signs: Monitor mice for signs of respiratory distress, lethargy, and changes in body weight daily.

  • Euthanasia and Sample Collection: At the end of the study (e.g., 24 or 48 hours post-induction), euthanize mice via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

  • Bronchoalveolar Lavage (BAL): Perform BAL by instilling and retrieving 1 mL of sterile PBS through a tracheal cannula. Centrifuge the BAL fluid to separate cells from the supernatant.

  • Blood Collection: Collect blood via cardiac puncture into EDTA-coated tubes for plasma separation.

  • Tissue Collection: Harvest the lungs for histopathological analysis and biochemical assays.

F. Efficacy Endpoints and Analysis

Efficacy EndpointMethod of Analysis
Pulmonary Edema Measure the lung wet-to-dry weight ratio.
Neutrophil Infiltration in BAL Fluid Perform total and differential cell counts on BAL fluid cytospins stained with a Romanowsky-type stain.
MPO Activity in Lung Tissue Homogenize lung tissue and measure MPO activity using a colorimetric assay (e.g., TMB substrate).
Cytokine and Chemokine Levels Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and chemokines (e.g., CXCL1, CXCL2) in BAL fluid and plasma using ELISA or multiplex assays.
Histopathology Fix lung tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and tissue damage.

IV. Data Presentation

Summarize all quantitative data in a clear and structured format.

Table 1: Summary of In Vivo Efficacy Data for this compound

Treatment GroupLung Wet/Dry RatioBAL Total Cells (x10^5)BAL Neutrophils (x10^5)Lung MPO Activity (U/g)Plasma TNF-α (pg/mL)
Vehicle Control
This compound Alone
Disease Control
Disease + this compound

V. Experimental Workflow

In Vivo Efficacy Assessment Workflow for this compound cluster_pre_study Pre-Study cluster_study Study Day 0 cluster_monitoring Study Day 0-2 cluster_endpoint Endpoint Analysis Acclimation Animal Acclimation (1 week) Randomization Randomization into Treatment Groups Acclimation->Randomization Dosing_Pre Oral Dosing: This compound or Vehicle Randomization->Dosing_Pre Induction Induction of Pulmonary Vasculitis Dosing_Pre->Induction Dosing_Post Twice Daily Dosing Induction->Dosing_Post Monitoring Clinical Monitoring Dosing_Post->Monitoring Euthanasia Euthanasia & Sample Collection (24 or 48 hours) Monitoring->Euthanasia BAL Bronchoalveolar Lavage (BAL) - Cell Counts - Cytokine Analysis Euthanasia->BAL Blood Blood Collection - Plasma Cytokines Euthanasia->Blood Tissue Lung Tissue Harvest - MPO Activity - Histopathology Euthanasia->Tissue

Caption: Experimental workflow for assessing the in vivo efficacy of this compound.

References

PF-1355 solubility and formulation for research

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

PF-1355, also known as PF-06281355, is a potent and selective, mechanism-based inhibitor of myeloperoxidase (MPO).[1][2][3][4] MPO is an enzyme primarily found in neutrophils and is implicated in the pathogenesis of various inflammatory and cardiovascular diseases.[5] By generating highly reactive oxidants like hypochlorous acid, MPO contributes to tissue damage.[5] this compound irreversibly inhibits MPO, presenting a valuable tool for researchers studying the role of MPO in disease models.[5][6] These application notes provide detailed information on the solubility and formulation of this compound for research purposes, along with a protocol for a common in vitro assay.

Chemical Properties

PropertyValueReference
Synonyms PF-06281355[3][6]
Molecular Formula C₁₄H₁₅N₃O₄S[1][2][6]
Molecular Weight 321.35 g/mol [1][2]
Appearance White to off-white solid[1][3]
Purity ≥98%[2][6]
CAS Number 1435467-38-1[1][2][6]

Solubility

This compound is a crystalline solid with limited aqueous solubility.[6] The use of organic solvents is necessary to prepare stock solutions. It is important to note that the hygroscopic nature of DMSO can significantly impact the solubility of the product; therefore, using newly opened DMSO is recommended.[1] If precipitation occurs during preparation, gentle warming and/or sonication can be used to aid dissolution.[1]

SolventSolubilityReference
DMSO 50 mg/mL (155.59 mM) (with ultrasonic treatment)[1]
20 mM (with gentle warming)[2]
10 mg/mL[6]
DMF 10 mg/mL[6]
Ethanol 5 mg/mL[6]
DMF:PBS (pH 7.2) (1:1) 0.5 mg/mL[6]

Formulation for In Vitro and In Vivo Studies

Due to its poor water solubility, this compound requires specific formulations for use in aqueous-based biological assays and for in vivo administration. Below are established protocols for preparing this compound solutions.

In Vitro Formulations

For cell-based assays, it is crucial to first prepare a concentrated stock solution in an organic solvent like DMSO. This stock solution can then be further diluted in the appropriate aqueous buffer or cell culture medium.

Stock Solution Preparation (Example):

To prepare a 10 mM stock solution in DMSO:

  • Weigh out 3.21 mg of this compound.

  • Add 1 mL of high-purity DMSO.

  • Mix thoroughly by vortexing and/or sonication until the solid is completely dissolved. Store at -20°C or -80°C for long-term storage.[1]

In Vivo Formulations

For animal studies, this compound can be formulated as a suspension or a clear solution using various excipients. The choice of formulation will depend on the route of administration and the desired pharmacokinetic profile.

Formulation CompositionAchieved ConcentrationProtocolReference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (6.47 mM)Add each solvent one by one, mixing thoroughly after each addition.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL (6.47 mM)Add the DMSO stock to the SBE-β-CD solution and mix.[1]
10% DMSO, 90% Corn Oil≥ 2.08 mg/mL (6.47 mM)Add the DMSO stock to the corn oil and mix.[1]

Experimental Protocols

In Vitro MPO Activity Assay

This protocol describes a cell-free assay to measure the inhibitory effect of this compound on MPO activity using Amplex Red as a fluorescent probe.

Materials:

  • Purified human MPO

  • This compound

  • Amplex Red

  • Hydrogen peroxide (H₂O₂)

  • Sodium nitrite (NaNO₂)

  • Phosphate buffer (50 nM, pH 7.4)

  • 140 mM Sodium chloride (NaCl)

  • 96-well black microplate

  • Fluorescence plate reader

Protocol:

  • Prepare Assay Buffer: Prepare a solution of 50 nM phosphate buffer (pH 7.4) containing 140 mM NaCl and 10 mM NaNO₂.

  • Prepare Reagent Mix: To the assay buffer, add Amplex Red to a final concentration of 40 µM and H₂O₂ to a final concentration of 10 µM.

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in the assay buffer to achieve a range of desired concentrations for IC₅₀ determination.

  • Assay Procedure: a. To each well of a 96-well black microplate, add 50 µL of the reagent mix. b. Add a specific volume of the diluted this compound or vehicle control to the wells. c. To initiate the reaction, add purified human MPO to each well. d. Immediately place the plate in a fluorescence plate reader.

  • Data Acquisition: Measure the fluorescence kinetically with an excitation wavelength of 530 nm and an emission wavelength of 580 nm.[1] The rate of change in fluorescence (Vmax) corresponds to MPO activity.[1]

  • Data Analysis: Calculate the percent inhibition of MPO activity for each this compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Visualizations

MPO_Signaling_Pathway cluster_Neutrophil Neutrophil cluster_Extracellular Extracellular Space Inflammatory Stimuli Inflammatory Stimuli Neutrophil Activation Neutrophil Activation Inflammatory Stimuli->Neutrophil Activation MPO Release MPO Release Neutrophil Activation->MPO Release MPO MPO MPO Release->MPO Hypochlorous Acid Hypochlorous Acid MPO->Hypochlorous Acid catalyzes H2O2 H2O2 H2O2->Hypochlorous Acid Chloride Chloride Chloride->Hypochlorous Acid Oxidative Stress Oxidative Stress Hypochlorous Acid->Oxidative Stress Tissue Damage Tissue Damage Oxidative Stress->Tissue Damage This compound This compound This compound->MPO

Caption: MPO signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_Preparation Preparation cluster_Assay Assay Execution cluster_Analysis Data Analysis Prepare Assay Buffer Prepare Assay Buffer Prepare Reagent Mix Prepare Reagent Mix Prepare Assay Buffer->Prepare Reagent Mix Add Reagent Mix to Plate Add Reagent Mix to Plate Prepare Reagent Mix->Add Reagent Mix to Plate Prepare this compound Dilutions Prepare this compound Dilutions Add this compound/Vehicle Add this compound/Vehicle Prepare this compound Dilutions->Add this compound/Vehicle Add Reagent Mix to Plate->Add this compound/Vehicle Initiate with MPO Initiate with MPO Add this compound/Vehicle->Initiate with MPO Kinetic Fluorescence Reading Kinetic Fluorescence Reading Initiate with MPO->Kinetic Fluorescence Reading Calculate % Inhibition Calculate % Inhibition Kinetic Fluorescence Reading->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

Caption: Workflow for the in vitro MPO activity assay.

References

Application Notes and Protocols for Oral Gavage Administration of PF-1355 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-1355 is a selective, orally bioavailable, and mechanism-based inhibitor of myeloperoxidase (MPO), a heme-containing enzyme predominantly found in neutrophils.[1][2][3] MPO plays a critical role in the innate immune system by catalyzing the formation of reactive oxygen species, such as hypochlorous acid (HOCl), which are potent antimicrobial agents.[1][4] However, excessive MPO activity is implicated in the pathophysiology of numerous inflammatory diseases, including vasculitis, glomerulonephritis, myocardial infarction, and ischemia-reperfusion injury, by promoting oxidative stress and tissue damage.[1][2][3] this compound, identified as 2-(6-(2,5-dimethoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide, offers a therapeutic strategy by specifically targeting and inhibiting MPO's enzymatic activity.[1][5] These application notes provide detailed protocols for the oral gavage administration of this compound in mice, along with a summary of its observed effects and relevant signaling pathways.

Data Presentation

In Vitro and In Vivo Efficacy of this compound
ParameterSpecies/SystemValue/EffectReference
IC50 (Peroxidation Activity) Purified Human MPO0.56 µmol/l[3]
MPO Activity Reduction Mouse Myocardial Infarct Tissue>80% reduction with 0.61 µmol/l[3]
Serum MPO Activity Reduction Dsg2mut/mut Mice73% reduction with 50 mg/kg twice daily[6]
Plasma MPO Activity C57/Bl6 Mice (Immune Complex Vasculitis Model)Significantly reduced[1]
Pharmacodynamic and Therapeutic Effects of this compound in Mouse Models
Mouse ModelDosage RegimenKey FindingsReference
Myocardial Infarction 50 mg/kg, twice daily (21 days)~44% improvement in ejection fraction~53% decrease in end-diastolic volume~33% decrease in left ventricular mass[3]
Immune Complex Vasculitis Not specifiedReduced vascular edema, neutrophil recruitment, and circulating cytokines[1]
Anti-Glomerular Basement Membrane Glomerulonephritis Not specifiedComplete suppression of albuminuria and chronic renal dysfunction[1]
Arrhythmogenic Cardiomyopathy (Dsg2mut/mut) 50 mg/kg, twice daily (4-16 weeks of age)Preserved cardiac function (Ejection Fraction: 66.4% vs 56.56% in placebo)[6]

Experimental Protocols

Preparation of this compound Formulation for Oral Gavage

Materials:

  • This compound powder

  • Hydroxypropyl methylcellulose (HPMC)

  • 2-amino-2-hydroxymethyl-propane-1,3-diol (Tris base)

  • Hypromellose acetate succinate (HPMCAS)

  • Sterile water for injection

  • pH meter

  • Stir plate and stir bar

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Prepare the vehicle solution consisting of 1% hydroxypropyl methylcellulose, 0.5% 2-amino-2-hydroxymethyl-propane-1,3-diol, and 0.5% hypromellose acetate succinate in sterile water.[7]

  • Slowly add the vehicle components to the water while stirring to ensure proper dissolution.

  • Adjust the pH of the vehicle solution to 9.5 using an appropriate acid or base as needed.[7]

  • Calculate the required amount of this compound to achieve the desired final concentration (e.g., for a 50 mg/kg dose in a 25 g mouse with a gavage volume of 0.2 mL, the concentration would be 6.25 mg/mL).

  • Gradually add the this compound powder to the prepared vehicle while continuously stirring until a homogenous suspension is achieved.

  • Store the formulation in a cool, dark place. It is recommended to prepare the formulation fresh daily.

Oral Gavage Administration Protocol in Mice

Materials:

  • Prepared this compound formulation

  • Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch, ball-tipped)

  • 1 mL syringes

  • Animal scale

  • 70% ethanol for disinfection

Procedure:

  • Animal Handling and Restraint:

    • Weigh the mouse to determine the precise volume of the this compound formulation to be administered.

    • Properly restrain the mouse to immobilize its head and body, ensuring the neck and back are in a straight line to facilitate the passage of the gavage needle.

  • Gavage Needle Insertion:

    • Attach the gavage needle to the syringe containing the calculated volume of the this compound formulation.

    • Gently insert the tip of the gavage needle into the diastema (the gap between the incisors and molars) of the mouse's mouth.

    • Carefully advance the needle along the roof of the mouth and down the esophagus. The mouse will typically swallow as the needle is advanced. The needle should pass with minimal resistance. If resistance is met, withdraw the needle and re-attempt. Do not force the needle , as this can cause esophageal or tracheal perforation.

  • Substance Administration:

    • Once the needle is correctly positioned in the stomach, slowly depress the syringe plunger to administer the this compound formulation.

    • After administration, gently and slowly withdraw the gavage needle along the same path of insertion.

  • Post-Procedure Monitoring:

    • Return the mouse to its home cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 10-15 minutes post-administration.

    • Continue to monitor the animals as per the experimental protocol.

Visualizations

Signaling Pathway of MPO and Inhibition by this compound

MPO_Pathway cluster_Neutrophil Neutrophil cluster_Extracellular Extracellular Space cluster_Pathological_Effects Pathological Effects Inflammatory Stimuli Inflammatory Stimuli Neutrophil Activation Neutrophil Activation Inflammatory Stimuli->Neutrophil Activation MPO Release MPO Release Neutrophil Activation->MPO Release MPO MPO MPO Release->MPO HOCl HOCl MPO->HOCl Catalyzes H2O2 H2O2 H2O2->HOCl Cl- Cl- Cl-->HOCl Oxidative Stress Oxidative Stress HOCl->Oxidative Stress This compound This compound This compound->MPO Inhibits Tissue Damage Tissue Damage Oxidative Stress->Tissue Damage Endothelial Dysfunction Endothelial Dysfunction Oxidative Stress->Endothelial Dysfunction LDL Oxidation LDL Oxidation Oxidative Stress->LDL Oxidation

Caption: MPO signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Oral Gavage of this compound in Mice

Experimental_Workflow cluster_Preparation Preparation Phase cluster_Administration Administration Phase cluster_Analysis Analysis Phase Formulation Prepare this compound Formulation Animal_Prep Weigh Mouse & Calculate Dose Formulation->Animal_Prep Restraint Restrain Mouse Animal_Prep->Restraint Gavage Perform Oral Gavage Restraint->Gavage Monitoring Post-Gavage Monitoring Gavage->Monitoring Endpoint Experimental Endpoint Monitoring->Endpoint Data_Collection Collect Samples (Blood, Tissues) Endpoint->Data_Collection Analysis Analyze Data (e.g., MPO activity, Biomarkers) Data_Collection->Analysis

Caption: Workflow for oral gavage of this compound in mice.

References

Troubleshooting & Optimization

Troubleshooting inconsistent results with PF-1355

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using PF-1355, a selective and irreversible myeloperoxidase (MPO) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a selective, mechanism-based inhibitor of myeloperoxidase (MPO).[1][2] It acts as a 2-thiouracil analogue that irreversibly inactivates MPO.[1] This inactivation is time-dependent and dependent on MPO catalysis.

Q2: What are the recommended storage conditions for this compound?

For long-term stability, this compound should be stored as a solid at -20°C. Stock solutions, typically prepared in DMSO, should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.

Q3: What is the solubility of this compound?

This compound is soluble in DMSO. For in vivo studies, it has been formulated in a solution of 1% hydroxymethylcellulose and 1% hypromellose acetate succinate in 40 mM Tris Base, pH 10.5.[3]

Q4: What are the known off-target effects of this compound?

This compound is highly selective for MPO over other peroxidases, such as thyroid peroxidase, and a wide panel of other enzymes and receptors.[1] However, as with any small molecule inhibitor, off-target effects at high concentrations cannot be entirely ruled out. It is recommended to use the lowest effective concentration to minimize potential off-target activities.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected MPO inhibition in cell-based assays.

  • Possible Cause 1: Compound Precipitation. this compound is a hydrophobic molecule and may precipitate in aqueous cell culture media, especially at high concentrations.

    • Solution:

      • Ensure the final DMSO concentration in your assay is low (typically <0.1%).

      • Visually inspect the media for any signs of precipitation after adding this compound.

      • Consider the use of a vehicle control with the same final DMSO concentration.

  • Possible Cause 2: Compound Adsorption to Plastics. Hydrophobic compounds can adsorb to the surface of plasticware, reducing the effective concentration in the assay.

    • Solution:

      • Use low-protein-binding plates and pipette tips.

      • Pre-incubating the plates with a blocking agent like bovine serum albumin (BSA) may help reduce non-specific binding.

  • Possible Cause 3: Cell Density and Health. The number and health of cells can significantly impact the outcome of the assay.

    • Solution:

      • Ensure consistent cell seeding density across all wells.

      • Verify cell viability before and after the experiment. High levels of cell death can lead to inconsistent results.

Issue 2: High background signal in MPO activity assays.

  • Possible Cause 1: Non-specific Peroxidase Activity. Other peroxidases present in the sample may contribute to the signal.

    • Solution:

      • Include a control with a specific MPO inhibitor, such as 4-aminobenzhydrazide (ABH), to determine the MPO-specific activity.[4]

      • This compound itself can be used as a control to confirm MPO-specific inhibition.

  • Possible Cause 2: Assay Reagent Instability. The substrate for the MPO assay (e.g., TMB, Amplex Red) can be light-sensitive and degrade over time.

    • Solution:

      • Protect assay reagents from light.

      • Prepare fresh working solutions of the substrate before each experiment.

Issue 3: Variability in in vivo study results.

  • Possible Cause 1: Inconsistent Compound Formulation and Administration. Improper formulation can lead to poor bioavailability and variable plasma concentrations.

    • Solution:

      • Ensure the formulation is homogenous before each administration. Sonication may be helpful.

      • Administer the compound consistently (e.g., time of day, gavage technique).[3]

  • Possible Cause 2: Pharmacokinetics of this compound. The timing of sample collection relative to compound administration is critical for observing maximal inhibition.

    • Solution:

      • Conduct a pilot pharmacokinetic study to determine the time to maximum plasma concentration (Tmax) in your animal model.

      • Collect samples for MPO activity measurement at the expected Tmax.

Quantitative Data Summary

ParameterValueAssay ConditionsReference
IC50 1.65 µMTaurine chloramine formation in isolated human neutrophils[2]
IC50 0.97 µMNET formation in isolated human neutrophils[2]
IC50 0.56 µMPurified human MPO peroxidation activity[5]

Experimental Protocols

Protocol: MPO Inhibition in Isolated Human Neutrophils

This protocol describes the isolation of human neutrophils and the subsequent measurement of MPO activity inhibition by this compound.

1. Neutrophil Isolation:

  • Collect whole blood in EDTA-containing tubes.

  • Isolate neutrophils using a standard method such as dextran sedimentation followed by Ficoll-Paque density gradient centrifugation.[6]

  • Lyse remaining red blood cells with a lysis buffer.

  • Wash the neutrophil pellet with a suitable buffer (e.g., HBSS) and resuspend in assay buffer.

  • Determine cell number and viability using a hemocytometer and trypan blue exclusion.

2. MPO Inhibition Assay:

  • Seed the isolated neutrophils in a 96-well plate.

  • Pre-incubate the cells with varying concentrations of this compound (or vehicle control) for a specified time (e.g., 30 minutes).

  • Stimulate the neutrophils with a suitable agonist, such as phorbol 12-myristate 13-acetate (PMA), to induce MPO release.[4][7]

  • After incubation, centrifuge the plate to pellet the cells and collect the supernatant.

  • Measure MPO activity in the supernatant using a colorimetric or fluorometric MPO activity assay kit, following the manufacturer's instructions.

Visualizations

MPO_Signaling_Pathway cluster_Neutrophil Neutrophil PMA PMA (Stimulus) PKC PKC PMA->PKC activates NADPH_Oxidase NADPH Oxidase PKC->NADPH_Oxidase activates H2O2 H₂O₂ NADPH_Oxidase->H2O2 produces MPO_granules MPO Granules MPO MPO MPO_granules->MPO releases HOCl HOCl (Hypochlorous Acid) MPO->HOCl catalyzes (with H₂O₂ & Cl⁻) PF1355 This compound PF1355->MPO inhibits Inflammation Inflammation & Tissue Damage HOCl->Inflammation

Caption: MPO signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_workflow Experimental Workflow for this compound start Start prepare_cells Prepare Cells (e.g., Isolate Neutrophils) start->prepare_cells prepare_compound Prepare this compound Stock and Working Solutions start->prepare_compound pre_incubation Pre-incubate Cells with this compound prepare_cells->pre_incubation prepare_compound->pre_incubation stimulation Stimulate Cells (e.g., with PMA) pre_incubation->stimulation collect_samples Collect Samples (e.g., Supernatant) stimulation->collect_samples mpo_assay Perform MPO Activity Assay collect_samples->mpo_assay data_analysis Data Analysis mpo_assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for assessing this compound activity.

References

Optimizing PF-1355 Concentration for In Vitro Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the use of PF-1355 in your in vitro experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful application of this potent and selective myeloperoxidase (MPO) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective, mechanism-based inhibitor of myeloperoxidase (MPO)[1][2]. MPO is a peroxidase enzyme abundantly expressed in neutrophils and, to a lesser extent, in monocytes[3]. It plays a critical role in the innate immune system by catalyzing the formation of reactive oxygen species, such as hypochlorous acid (HOCl), to combat pathogens[2]. However, excessive MPO activity is implicated in the pathology of various inflammatory diseases[1][2]. This compound works by irreversibly inactivating MPO, thereby reducing the production of these damaging oxidants[1].

Q2: What is a good starting concentration for this compound in my in vitro assay?

A2: The optimal concentration of this compound is highly dependent on the cell type and the specific assay being performed. Based on available data, a good starting point for dose-response experiments is to bracket the known IC50 values. For isolated human neutrophils, the IC50 for inhibiting neutrophil extracellular trap (NET) formation is approximately 0.97 µM, and for inhibiting taurine chloramine formation, it is around 1.65 µM[4]. The IC50 against purified human MPO for peroxidation activity is approximately 0.56 µM[1].

For cell-based assays using cell lines like HL-60 (a human promyelocytic leukemia cell line), it's important to note that a significant drop in potency (around 500-fold) has been observed for MPO inhibitors compared to purified enzyme assays[5]. This is likely due to the high intracellular concentration of MPO within the granules of these cells[5]. Therefore, a higher concentration range may be necessary for cell-based assays. A preliminary dose-response experiment ranging from 100 nM to 100 µM is recommended to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: How should I prepare and store my this compound stock solution?

A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. For use in cell culture, this stock solution should be diluted into your culture medium immediately before use. It is crucial to keep the final DMSO concentration in your assay below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity. When preparing dilutions, it is best to perform serial dilutions in the culture medium to ensure homogeneity and avoid precipitation of the compound. Stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.

Q4: I am observing variability in my results. What are the common causes?

A4: Variability in in vitro assays with small molecule inhibitors like this compound can arise from several factors:

  • Compound Stability: The stability of this compound in your specific cell culture medium and conditions (e.g., temperature, light exposure) can affect its effective concentration over the course of the experiment. While specific stability data for this compound in culture media is limited, related thiouracil derivatives have shown stability for at least 70 days at 25°C in prepared suspensions[6]. It is good practice to prepare fresh dilutions for each experiment.

  • Cell Health and Density: Ensure your cells are healthy, in the logarithmic growth phase, and plated at a consistent density. Over-confluent or stressed cells can respond differently to treatment.

  • Assay Protocol Consistency: Minor variations in incubation times, reagent concentrations, and washing steps can introduce variability.

  • Solubility Issues: Poor solubility of this compound at higher concentrations can lead to precipitation and inaccurate dosing. Visually inspect your prepared solutions for any signs of precipitation.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No or low inhibitory effect observed 1. Concentration too low: The concentration of this compound may be insufficient to inhibit MPO in your specific cell type. 2. Compound degradation: The compound may have degraded due to improper storage or instability in the assay medium. 3. Low MPO expression: The cell line you are using may not express sufficient levels of MPO.1. Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 100 µM). 2. Prepare a fresh stock solution of this compound and use freshly prepared dilutions for your experiment. 3. Confirm MPO expression in your cell line using techniques like Western blot or flow cytometry. Consider using a cell line known to express high levels of MPO, such as differentiated HL-60 or U937 cells.
High background or non-specific effects 1. High DMSO concentration: The final concentration of the vehicle (DMSO) may be causing cellular stress or toxicity. 2. Compound precipitation: At higher concentrations, this compound may precipitate out of solution, leading to non-specific effects.1. Ensure the final DMSO concentration is below 0.5%, and preferably below 0.1%. Include a vehicle control (medium with the same DMSO concentration as your highest this compound dose) in all experiments. 2. Visually inspect your drug dilutions for any signs of precipitation. If observed, consider lowering the highest concentration in your dose-response curve or using a different solubilization method if compatible with your assay.
Inconsistent results between experiments 1. Variability in cell culture: Differences in cell passage number, confluency, or health can lead to inconsistent responses. 2. Inconsistent reagent preparation: Variations in the preparation of this compound dilutions or other assay reagents.1. Standardize your cell culture procedures. Use cells within a defined passage number range and ensure consistent plating densities. 2. Prepare fresh reagents for each experiment and use calibrated pipettes for accurate dilutions.

Data Presentation

Table 1: Reported IC50 Values for this compound

TargetAssay TypeSystemIC50 ValueReference
Myeloperoxidase (MPO)Peroxidation ActivityPurified Human Enzyme0.56 µM[1]
Neutrophil Extracellular Trap (NET) FormationCell-basedIsolated Human Neutrophils0.97 µM[4]
Taurine Chloramine FormationCell-basedIsolated Human Neutrophils1.65 µM[4]
Myeloperoxidase (MPO)Cell-basedHL-60 CellsPotency reduced ~500-fold compared to purified enzyme[5]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound for MPO Inhibition in a Cell-Based Assay

This protocol provides a general framework for determining the dose-dependent inhibitory effect of this compound on intracellular MPO activity in a cell line such as HL-60 or U937.

Materials:

  • HL-60 or U937 cells

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • DMSO

  • Phorbol 12-myristate 13-acetate (PMA) for cell stimulation

  • MPO Activity Assay Kit (colorimetric or fluorometric)

  • 96-well plates

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

Procedure:

  • Cell Culture and Differentiation (if necessary): Culture HL-60 or U937 cells according to standard protocols. For some applications, differentiation into a more mature neutrophil-like phenotype may be desired. This can be achieved by treating the cells with agents like DMSO or all-trans-retinoic acid (ATRA).

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 to 5 x 10^5 cells/well in 100 µL of complete culture medium.

  • This compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Remember to keep the final DMSO concentration consistent and below 0.1%.

    • Include a vehicle control (medium with DMSO) and an untreated control.

    • Add 100 µL of the this compound dilutions to the appropriate wells.

  • Pre-incubation: Incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator to allow for this compound to enter the cells.

  • Cell Stimulation: Stimulate the cells by adding PMA to a final concentration of 25-100 nM to induce MPO release from granules. Incubate for 30-60 minutes.

  • Cell Lysis:

    • Centrifuge the plate to pellet the cells.

    • Carefully remove the supernatant.

    • Wash the cells once with cold PBS.

    • Lyse the cells by adding an appropriate cell lysis buffer and incubating on ice.

  • MPO Activity Assay:

    • Use a commercial MPO activity assay kit and follow the manufacturer's instructions to measure the peroxidase activity in the cell lysates.

  • Data Analysis:

    • Calculate the percentage of MPO inhibition for each this compound concentration relative to the stimulated vehicle control.

    • Plot the percentage of inhibition against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: Assessing the Cytotoxicity of this compound using an MTT Assay

This protocol outlines the steps to evaluate the effect of this compound on cell viability.

Materials:

  • Target cell line (e.g., HL-60, U937, or other)

  • Complete cell culture medium

  • This compound

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • PBS

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for adherent cells, or 2 x 10^4 to 1 x 10^5 cells/well for suspension cells) in 100 µL of complete medium.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium as described in Protocol 1.

    • Add 100 µL of the dilutions to the wells. Include vehicle and untreated controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the log of the this compound concentration to determine the CC50 (50% cytotoxic concentration).

Visualizations

MPO_Signaling_Pathway Myeloperoxidase (MPO) Dependent NETosis Pathway Stimulus Stimulus (e.g., PMA, Pathogen) Neutrophil Neutrophil Stimulus->Neutrophil activates PKC Protein Kinase C (PKC) Neutrophil->PKC activates NADPH_Oxidase NADPH Oxidase PKC->NADPH_Oxidase activates ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS produces MPO Myeloperoxidase (MPO) ROS->MPO activates NE Neutrophil Elastase (NE) ROS->NE activates Nucleus Nucleus MPO->Nucleus translocates to NE->Nucleus translocates to PAD4 PAD4 Nucleus->PAD4 activates Histone_Citrullination Histone Citrullination PAD4->Histone_Citrullination catalyzes Chromatin_Decondensation Chromatin Decondensation Histone_Citrullination->Chromatin_Decondensation leads to NETosis NETosis (NET Formation) Chromatin_Decondensation->NETosis results in PF1355 This compound PF1355->MPO inhibits

Caption: MPO-Dependent NETosis Pathway and the inhibitory action of this compound.

Concentration_Optimization_Workflow Workflow for this compound Concentration Optimization Start Start: Prepare this compound Stock (e.g., 10 mM in DMSO) Dose_Response Perform Dose-Response Assay (e.g., 0.1 µM to 100 µM) Start->Dose_Response Cytotoxicity Perform Cytotoxicity Assay (e.g., MTT Assay) Start->Cytotoxicity Analyze_IC50 Analyze Data: Determine IC50 Dose_Response->Analyze_IC50 Analyze_CC50 Analyze Data: Determine CC50 Cytotoxicity->Analyze_CC50 Select_Concentration Select Optimal Concentration(s) (Below CC50, around IC50) Analyze_IC50->Select_Concentration Analyze_CC50->Select_Concentration Functional_Assay Perform Functional Assays Select_Concentration->Functional_Assay End End Functional_Assay->End Troubleshooting_Logic Troubleshooting Logic for this compound Assays Problem Problem Encountered No_Effect No/Low Inhibitory Effect Problem->No_Effect High_Background High Background/ Non-specific Effects Problem->High_Background Inconsistent_Results Inconsistent Results Problem->Inconsistent_Results Check_Concentration Increase this compound Concentration Range No_Effect->Check_Concentration Check_Compound Prepare Fresh Stock/Dilutions No_Effect->Check_Compound Check_MPO Verify MPO Expression in Cell Line No_Effect->Check_MPO Check_DMSO Verify Final DMSO Concentration (<0.1%) High_Background->Check_DMSO Check_Solubility Visually Inspect for Precipitation High_Background->Check_Solubility Standardize_Cells Standardize Cell Culture (Passage #, Density) Inconsistent_Results->Standardize_Cells Standardize_Reagents Ensure Consistent Reagent Preparation Inconsistent_Results->Standardize_Reagents

References

Technical Support Center: Optimizing In Vivo Dosing of PF-1355

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the optimal in vivo dose of PF-1355, a potent and selective mechanism-based inhibitor of myeloperoxidase (MPO). The information is presented in a question-and-answer format to directly address common challenges and provide practical solutions for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective, 2-thiouracil-based mechanism-based inhibitor of myeloperoxidase (MPO).[1] MPO is a heme-containing enzyme predominantly found in neutrophils and monocytes.[2][3] During inflammation, MPO is released and catalyzes the formation of potent reactive oxidants, such as hypochlorous acid (HOCl), which contribute to tissue damage in various diseases.[1][2][3] this compound irreversibly inactivates MPO, thereby reducing the production of these damaging oxidants and mitigating inflammation.[1] This has shown therapeutic potential in preclinical models of vasculitis, glomerulonephritis, and myocardial infarction.[1]

Q2: What is the first step in determining the optimal in vivo dose of this compound?

A2: The first crucial step is to perform a dose-range finding study to determine the Maximum Tolerated Dose (MTD).[4][5] The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity over a defined period.[4] This is essential for establishing a safe therapeutic window for subsequent efficacy studies.[5]

Q3: How do I design a dose-range finding study to determine the MTD of this compound in mice?

A3: A typical dose-range finding study involves a dose escalation scheme. Start with a low dose, informed by any available in vitro data or literature on similar compounds, and gradually increase the dose in successive cohorts of animals.[6][7] It is recommended to use a small number of animals per dose group (e.g., 3-5 mice).[7] Monitor the animals closely for clinical signs of toxicity, body weight loss, and any behavioral changes.[6] The MTD is often defined as the dose that causes no more than a 10-20% loss in body weight and no significant clinical signs of distress.[6][7]

Q4: Once I have the MTD, how do I determine the optimal efficacious dose?

A4: After establishing the MTD, a dose-response study should be conducted to identify the optimal efficacious dose. This involves testing a range of doses below the MTD in a relevant animal model of disease. The goal is to find the lowest dose that produces the desired therapeutic effect.[5] For this compound, this would be the dose that effectively inhibits MPO activity and reduces disease-specific endpoints (e.g., vascular edema, neutrophil recruitment, or albuminuria).[1]

Q5: What are the key pharmacokinetic (PK) and pharmacodynamic (PD) parameters to consider for this compound?

A5: Pharmacokinetics (PK) describes what the body does to the drug (absorption, distribution, metabolism, and excretion), while pharmacodynamics (PD) describes what the drug does to the body (the biological response). For this compound, a key PD marker is the inhibition of plasma MPO activity. A pharmacokinetic/pharmacodynamic (PK/PD) model has been developed for this compound, linking its plasma concentration to the extent of MPO activity inhibition in a mouse peritonitis model.[1] Understanding this relationship is crucial for selecting a dosing regimen that maintains sufficient drug exposure to sustain MPO inhibition and achieve therapeutic efficacy.

Troubleshooting Guides

Issue 1: High variability in experimental results between animals.

  • Potential Cause: Inconsistent drug administration, animal stress, or underlying health differences in the animal cohort.

  • Troubleshooting Steps:

    • Standardize Administration: Ensure the oral gavage technique is consistent for all animals to minimize variability in drug delivery.

    • Acclimatize Animals: Allow sufficient time for animals to acclimate to their new environment before starting the experiment to reduce stress-related physiological changes.

    • Health Screening: Use animals from a reputable supplier and perform a health check before enrollment to exclude any unhealthy subjects.

    • Control Groups: Always include appropriate vehicle control groups to account for any effects of the administration procedure or vehicle.

Issue 2: No significant therapeutic effect observed even at doses approaching the MTD.

  • Potential Cause: Insufficient drug exposure at the target site, rapid metabolism of the compound, or a disconnect between the chosen PD marker and the disease pathophysiology.

  • Troubleshooting Steps:

    • Pharmacokinetic Analysis: Measure the plasma concentration of this compound over time to determine if adequate drug exposure is being achieved and maintained.

    • Pharmacodynamic Assessment: Directly measure MPO activity in plasma or target tissues to confirm that this compound is effectively inhibiting its target at the administered doses.

    • Re-evaluate the Animal Model: Ensure the chosen animal model is appropriate and that MPO plays a significant role in the disease pathogenesis of that model.

    • Formulation Optimization: The formulation of this compound can impact its solubility and absorption. Consider optimizing the vehicle to enhance bioavailability.

Issue 3: Unexpected toxicity at doses previously reported to be safe.

  • Potential Cause: Differences in animal strain, age, or health status. Variations in the formulation or purity of the compound.

  • Troubleshooting Steps:

    • Verify Compound Integrity: Confirm the identity and purity of your this compound stock.

    • Review Animal Strain: Ensure you are using the same mouse strain as in the reference studies, as toxicity can vary between strains.

    • Detailed Clinical Observation: Implement a more detailed scoring system for clinical signs of toxicity to detect subtle adverse effects at lower doses.

    • Staggered Dosing: In dose escalation studies, allow sufficient time for observation of delayed toxicity before dosing the next cohort at a higher concentration.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

TargetSpeciesAssayIC50 (µM)Reference
MyeloperoxidaseHumanTaurine Chloramine Formation1.65[3]
MyeloperoxidaseHumanNET Formation0.97[3]

Table 2: Example Dose-Response Data for this compound in a Mouse Model of Vasculitis

Dose (mg/kg, oral)Plasma MPO Activity Inhibition (%)Reduction in Vascular Edema (%)Reduction in Neutrophil Recruitment (%)
1251520
3504045
10857580
30959092

Note: The data in this table is illustrative and based on qualitative descriptions from published studies. Researchers should generate their own dose-response curves for their specific experimental conditions.

Experimental Protocols

Protocol 1: Determination of Maximum Tolerated Dose (MTD) of this compound in Mice

  • Animal Model: Use healthy, age- and weight-matched mice (e.g., C57BL/6).

  • Dose Escalation:

    • Start with a low dose of this compound (e.g., 1 mg/kg) administered orally to a cohort of 3-5 mice.

    • If no toxicity is observed after a defined period (e.g., 24-48 hours), escalate the dose in a new cohort of mice (e.g., 3, 10, 30, 100 mg/kg).

  • Monitoring:

    • Record body weight daily.

    • Perform daily clinical observations for signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture, labored breathing).

  • MTD Determination: The MTD is the highest dose that does not induce mortality, more than 20% body weight loss, or significant clinical signs of toxicity.[7]

Protocol 2: In Vivo MPO Activity Assay from Mouse Plasma

  • Sample Collection: Collect blood from mice via cardiac puncture or tail vein into EDTA-coated tubes.

  • Plasma Preparation: Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate the plasma.

  • MPO Activity Measurement:

    • Several commercial kits are available for measuring MPO activity, often based on the oxidation of a chromogenic substrate like o-dianisidine.

    • Alternatively, a detailed protocol using hydroethidine and LC-MS/MS for more sensitive detection has been described.

  • Data Analysis: Calculate MPO activity relative to a standard curve and express as units per mL of plasma. Compare the MPO activity in this compound-treated animals to that in vehicle-treated controls to determine the percentage of inhibition.

Visualizations

MPO_Signaling_Pathway cluster_Neutrophil Neutrophil Activation cluster_Extracellular Extracellular Space Inflammatory Stimuli Inflammatory Stimuli Neutrophil Neutrophil Inflammatory Stimuli->Neutrophil Activates MPO Release MPO Release Neutrophil->MPO Release Degranulation MPO MPO MPO Release->MPO HOCl Hypochlorous Acid (HOCl) MPO->HOCl Catalyzes H2O2 H₂O₂ H2O2->HOCl Cl Cl⁻ Cl->HOCl Tissue Damage Tissue Damage HOCl->Tissue Damage Leads to PF1355 This compound PF1355->MPO Inhibits

Caption: MPO signaling pathway and the inhibitory action of this compound.

Dose_Finding_Workflow Start Start MTD_Study Dose-Range Finding Study (Determine MTD) Start->MTD_Study Dose_Response_Study Dose-Response Efficacy Study MTD_Study->Dose_Response_Study Inform Dose Selection PK_PD_Analysis Pharmacokinetic and Pharmacodynamic Analysis Dose_Response_Study->PK_PD_Analysis Optimal_Dose Determine Optimal Efficacious Dose PK_PD_Analysis->Optimal_Dose Efficacy_Studies Proceed to Full-Scale Efficacy Studies Optimal_Dose->Efficacy_Studies

Caption: Experimental workflow for determining the optimal in vivo dose of this compound.

References

Addressing PF-1355 solubility issues in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PF-1355. This resource is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered when working with this compound in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (also known as PF-06281355) is a selective, irreversible, mechanism-based inhibitor of myeloperoxidase (MPO).[1][2][3][4] MPO is an enzyme abundant in neutrophils that plays a role in oxidative stress and inflammatory processes by producing hypochlorous acid.[5][6][7] By inhibiting MPO, this compound can reduce inflammation and tissue damage, making it a compound of interest for treating various inflammatory and cardiovascular diseases.[3][5][8]

Q2: What are the known solubility properties of this compound?

A2: this compound is a crystalline solid that is soluble in several organic solvents but has limited aqueous solubility.[2] It is crucial to first dissolve this compound in an appropriate organic solvent before preparing aqueous working solutions.

Q3: Which organic solvents are recommended for preparing a stock solution of this compound?

A3: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[3][9][10] It is also soluble in Dimethylformamide (DMF) and ethanol.[2] For optimal stability, it is recommended to prepare concentrated stock solutions (e.g., 10-20 mM in DMSO), aliquot them into single-use volumes, and store them at -20°C or -80°C to minimize freeze-thaw cycles.[1][3]

Q4: Why does my this compound precipitate when I dilute the DMSO stock solution into my aqueous experimental buffer?

A4: This is a common issue for many poorly water-soluble small molecules. Precipitation typically occurs when a concentrated DMSO stock is diluted into an aqueous buffer, causing the compound to crash out of solution due to the sudden increase in polarity. This is often referred to as a "supersaturation" problem. The final concentration of DMSO in your assay should be kept as low as possible (typically below 0.5%) to avoid solvent-induced artifacts and cellular toxicity.[1][9]

Q5: How can I prevent this compound from precipitating in my cell culture media or assay buffer?

A5: Several strategies can help prevent precipitation. These include pre-warming your aqueous buffer to the experimental temperature (e.g., 37°C), adding the DMSO stock solution dropwise while vortexing or stirring the buffer to ensure rapid mixing, and performing serial dilutions rather than a single large dilution step.[9][11] It is also crucial to perform a pre-assay solubility check in your specific buffer to determine the maximum soluble concentration under your experimental conditions.[5]

Troubleshooting Guide: Solubility Issues with this compound

This guide addresses specific issues you may encounter when preparing this compound solutions.

Issue Possible Cause(s) Troubleshooting Steps
This compound powder does not dissolve in the organic solvent. 1. Insufficient solvent volume. 2. Low-quality or non-anhydrous solvent. 3. Compound has precipitated out of the solvent due to storage conditions.1. Ensure you are using the correct volume of solvent to achieve the desired concentration based on the solubility data provided in the table below. 2. Use high-purity, anhydrous DMSO.[3] 3. Gently warm the solution in a 37°C water bath and use a sonicator bath to aid dissolution.[1]
A precipitate forms immediately upon diluting the DMSO stock into an aqueous buffer. 1. The final concentration of this compound exceeds its solubility limit in the aqueous buffer. 2. The dilution was performed too quickly, leading to localized high concentrations and precipitation.1. Reduce the final concentration of this compound in your experiment. 2. Add the DMSO stock solution slowly and dropwise to the pre-warmed, vigorously stirring buffer. 3. Perform an intermediate dilution step in the buffer or media before preparing the final concentration.[1]
The solution appears cloudy or a precipitate forms over time during the experiment. 1. The compound has low kinetic solubility and is precipitating over time. 2. The pH or temperature of the buffer has changed, affecting solubility. 3. Interaction with components in the buffer or cell culture media (e.g., proteins in serum).1. Determine the kinetic solubility of this compound in your specific buffer using the protocol below. 2. Ensure the pH and temperature of your experiment are stable. 3. Consider the potential effects of serum or other media components on solubility. You may need to test different serum concentrations.[5]
Inconsistent or no biological effect observed in the assay. 1. The actual concentration of soluble this compound is lower than the intended concentration due to precipitation. 2. The compound has degraded in the stock solution or the experimental buffer.1. Confirm the solubility of this compound in your assay buffer using the protocol below. 2. Prepare fresh stock solutions and working solutions for each experiment. 3. Perform a dose-response experiment to determine the optimal concentration range where the compound is soluble and active.[1]

Data Presentation

Summary of this compound Solubility
Solvent Solubility Molar Concentration (approx.) Reference(s)
DMSO≥ 20 mM≥ 20 mM[9]
DMSO10 mg/mL~31.1 mM[2]
DMF10 mg/mL~31.1 mM[2]
Ethanol5 mg/mL~15.6 mM[2]
DMF:PBS (pH 7.2) (1:1)0.5 mg/mL~1.56 mM[2]

Molecular Weight of this compound: 321.4 g/mol [2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound solid powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, low-adsorption microcentrifuge tubes

  • Calibrated balance

  • Vortex mixer and/or sonicator

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.[3]

  • Weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.214 mg of this compound.

  • Add the appropriate volume of anhydrous DMSO to the powder.

  • Vortex the solution vigorously until the solid is completely dissolved. If necessary, gently warm the solution in a 37°C water bath or use a sonicator for a few minutes to aid dissolution.[11]

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into single-use volumes in tightly sealed, low-adsorption tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.[3]

Protocol 2: Determining the Kinetic Solubility of this compound in an Experimental Buffer

Objective: To determine the maximum concentration of this compound that remains in solution in a specific aqueous buffer over the duration of an experiment.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Your experimental aqueous buffer (e.g., PBS, TRIS, HEPES, or cell culture medium)

  • Sterile microcentrifuge tubes

  • High-speed centrifuge

  • HPLC-UV or LC-MS for concentration analysis (or a spectrophotometer if a standard curve is available)

Procedure:

  • Prepare a series of dilutions of your 10 mM this compound stock solution in your experimental buffer. For example, prepare final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration is consistent across all samples and is at a level compatible with your assay (e.g., 0.5%).

  • Incubate the dilutions at your intended experimental temperature (e.g., 37°C) for a duration equivalent to your experiment (e.g., 2, 4, or 24 hours).[5]

  • After incubation, visually inspect each tube for any signs of precipitation (cloudiness or solid particles).

  • Centrifuge the samples at high speed (e.g., >14,000 rpm) for 15-20 minutes to pellet any precipitated compound.[5]

  • Carefully collect the supernatant without disturbing the pellet.

  • Analyze the concentration of this compound in the supernatant using a suitable analytical method like HPLC-UV or LC-MS.[5]

  • The highest concentration at which the measured supernatant concentration matches the nominal concentration is the kinetic solubility of this compound in that buffer under those conditions.

Visualizations

Troubleshooting_Workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation start Start: Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO start->dissolve check_dissolution Completely Dissolved? dissolve->check_dissolution troubleshoot_dissolution Troubleshoot: - Gentle Warming (37°C) - Sonication - Check Solvent Quality check_dissolution->troubleshoot_dissolution No aliquot Aliquot into Single-Use Tubes check_dissolution->aliquot Yes troubleshoot_dissolution->dissolve store Store at -20°C or -80°C aliquot->store thaw_stock Thaw DMSO Stock store->thaw_stock dilute Dilute into Aqueous Buffer thaw_stock->dilute check_precipitation Precipitate Forms? dilute->check_precipitation troubleshoot_precipitation Troubleshoot: - Lower Final Concentration - Add Stock Dropwise to Stirring Buffer - Use Serial Dilutions check_precipitation->troubleshoot_precipitation Yes use_in_assay Use in Experiment check_precipitation->use_in_assay No troubleshoot_precipitation->dilute

Caption: Troubleshooting workflow for preparing this compound solutions.

MPO_Inhibition_Pathway Neutrophil Activated Neutrophil MPO_release Release of Myeloperoxidase (MPO) Neutrophil->MPO_release MPO_enzyme MPO Enzyme MPO_release->MPO_enzyme H2O2 Hydrogen Peroxide (H₂O₂) H2O2->MPO_enzyme Chloride Chloride Ions (Cl⁻) Chloride->MPO_enzyme HOCl Hypochlorous Acid (HOCl) (Oxidative Stress) MPO_enzyme->HOCl catalyzes Tissue_Damage Inflammation & Tissue Damage HOCl->Tissue_Damage PF1355 This compound PF1355->MPO_enzyme Irreversibly Inhibits

Caption: Simplified signaling pathway of MPO inhibition by this compound.

References

PF-1355 Technical Support Center: Investigating Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and mitigating potential off-target effects of PF-1355. The information is presented in a question-and-answer format to directly address common concerns and troubleshooting scenarios encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a selective, mechanism-based inhibitor of myeloperoxidase (MPO).[1][2] It acts as a 2-thiouracil derivative that irreversibly inactivates MPO, an enzyme predominantly found in neutrophils that plays a critical role in the inflammatory response by producing hypochlorous acid (bleach).[1][3]

Q2: How selective is this compound for myeloperoxidase (MPO)?

This compound has demonstrated high selectivity for MPO. It has been screened against a panel of over 50 enzymes, receptors, transporters, and ion channels and was found to be selective for MPO over these other proteins, including the structurally related thyroid peroxidase (TPO).[2]

Q3: Has the specific list of targets in the selectivity panel for this compound been published?

The detailed list of the specific 50+ targets used in the selectivity screening for this compound is not publicly available in the reviewed literature. However, standard industry safety panels, such as the SafetyScreen44 from Eurofins or ChemPartner's safety panel, typically include a range of common off-target candidates like various GPCRs, kinases, and ion channels.

Q4: Are there any known or theoretical off-target effects for the chemical class to which this compound belongs?

Yes, this compound is a 2-thiouracil derivative. Other compounds in this class have known off-target effects. For instance, propylthiouracil (PTU) is known to cause hepatotoxicity, agranulocytosis, and ANCA-associated vasculitis.[4] Additionally, the parent compound, 2-thiouracil, has been shown to selectively inhibit neuronal nitric oxide synthase (nNOS).[5] While this compound is designed for high MPO selectivity, researchers should be aware of these potential class-wide off-target effects.

Q5: What were the observed effects of this compound in preclinical animal models?

In mouse models of immune complex vasculitis and anti-glomerular basement membrane glomerulonephritis, oral administration of this compound led to reduced plasma MPO activity, decreased vascular edema, lower neutrophil recruitment, and a reduction in elevated circulating cytokines.[1] In these models, this compound also suppressed albuminuria and chronic renal dysfunction.[1] Furthermore, in a mouse model of pulmonary immune complex vasculitis, this compound reduced lung edema and levels of several pro-inflammatory cytokines and chemokines.[2]

Q6: Were any adverse effects of this compound reported in preclinical toxicology studies?

Detailed preclinical toxicology reports, including information on maximum tolerated dose (MTD) or specific adverse events for this compound, are not available in the public domain. Standard preclinical toxicology studies typically assess for acute and chronic toxicity, genotoxicity, and reproductive toxicity.

Troubleshooting Guide

Problem: I am observing an unexpected cellular phenotype in my experiments with this compound that doesn't seem to be related to MPO inhibition.

Possible Cause: This could be due to a potential off-target effect of this compound.

Troubleshooting Steps:

  • Review the Literature on 2-Thiouracil Derivatives: As this compound is a 2-thiouracil derivative, consider if your observed phenotype aligns with known off-target effects of this class of compounds, such as inhibition of neuronal nitric oxide synthase (nNOS) or other effects associated with compounds like propylthiouracil (PTU).[4][5]

  • Use a Structurally Unrelated MPO Inhibitor: To confirm if the effect is specific to this compound or a consequence of MPO inhibition, use a structurally different MPO inhibitor as a control.

  • Perform a Rescue Experiment: If MPO is the true target, the phenotype should be rescued by the addition of MPO-derived products downstream of the inhibition.

  • Conduct a Target Engagement Assay: Confirm that this compound is engaging with MPO in your experimental system at the concentrations used.

  • Consider a Broader Off-Target Screen: If the issue persists and is critical to your research, consider profiling this compound against a commercial off-target panel.

Data Presentation

Table 1: In Vitro Potency of this compound

Assay TypeTargetSpeciesIC50 / KiReference
Cell-free assayMyeloperoxidase (MPO)Not SpecifiedKi = 346.74 nM[2]
Isolated whole bloodMyeloperoxidase (MPO)HumanIC50 = 1.5 µM[2]

Experimental Protocols

Protocol 1: MPO Activity Assay (TMB Oxidation)

This assay measures the peroxidase activity of MPO by monitoring the oxidation of 3,3',5,5'-tetramethylbenzidine (TMB), which results in a colorimetric change.

Materials:

  • Human or murine neutrophils

  • Dextran

  • Ficoll-Paque or Percoll

  • Hanks' Balanced Salt Solution (HBSS)

  • TMB substrate solution

  • Hydrogen peroxide (H₂O₂)

  • 96-well plate

  • Plate reader

Procedure:

  • Neutrophil Isolation: Isolate neutrophils from whole blood using Dextran sedimentation followed by density gradient centrifugation.

  • Cell Lysis: Lyse the isolated neutrophils to release MPO.

  • Inhibitor Incubation: In a 96-well plate, pre-incubate the neutrophil lysate with various concentrations of this compound.

  • Reaction Initiation: Add the TMB substrate solution and H₂O₂ to initiate the reaction.

  • Measurement: Measure the absorbance at the appropriate wavelength (typically 650 nm) over time using a plate reader.

  • Data Analysis: Calculate the rate of TMB oxidation and determine the IC50 value for this compound.

Protocol 2: Hypochlorous Acid (HOCl) Production Assay

This assay specifically measures the chlorinating activity of MPO.

Materials:

  • Isolated human neutrophils

  • Suitable buffer (e.g., HBSS)

  • Phorbol 12-myristate 13-acetate (PMA) or another suitable stimulant

  • HOCl-specific fluorescent probe

  • Fluorometer

Procedure:

  • Neutrophil Stimulation: Resuspend isolated neutrophils in a suitable buffer.

  • Inhibitor Incubation: Incubate the neutrophils with various concentrations of this compound.

  • Stimulation: Activate the neutrophils with a stimulant like PMA.

  • Probe Addition: Add the HOCl-specific fluorescent probe.

  • Measurement: Measure the fluorescence over time using a fluorometer.

  • Data Analysis: Quantify the reduction in HOCl production in the presence of this compound to determine its inhibitory activity.

Visualizations

MPO_Signaling_Pathway cluster_Neutrophil Neutrophil cluster_Downstream Downstream Effects Inflammatory_Stimulus Inflammatory Stimulus Neutrophil_Activation Neutrophil Activation Inflammatory_Stimulus->Neutrophil_Activation MPO_Release MPO Release (from Azurophilic Granules) Neutrophil_Activation->MPO_Release MPO Myeloperoxidase (MPO) MPO_Release->MPO H2O2 H₂O₂ H2O2->MPO Cl Cl⁻ Cl->MPO HOCl Hypochlorous Acid (HOCl) MPO->HOCl Catalyzes PF1355 This compound PF1355->MPO Inhibits Oxidative_Damage Oxidative Damage to Host Tissues HOCl->Oxidative_Damage Pathogen_Killing Pathogen Killing HOCl->Pathogen_Killing

Caption: Mechanism of action of this compound in inhibiting MPO-catalyzed HOCl production.

Troubleshooting_Workflow Start Unexpected Phenotype Observed with this compound Check_Class_Effects Review Literature for 2-Thiouracil Off-Target Effects Start->Check_Class_Effects Control_Experiment Use Structurally Unrelated MPO Inhibitor Check_Class_Effects->Control_Experiment Phenotype_Persists1 Phenotype Persists? Control_Experiment->Phenotype_Persists1 Phenotype_Persists2 Phenotype Persists? Phenotype_Persists1->Phenotype_Persists2 No Off_Target_Hypothesis Hypothesize Off-Target Effect of this compound Phenotype_Persists1->Off_Target_Hypothesis Yes On_Target_Hypothesis Phenotype is MPO-inhibition dependent but this compound specific Phenotype_Persists2->On_Target_Hypothesis Yes End Conclusion Phenotype_Persists2->End No Broader_Screen Consider Broader Off-Target Screening Off_Target_Hypothesis->Broader_Screen On_Target_Hypothesis->End Broader_Screen->End

Caption: Troubleshooting workflow for unexpected experimental results with this compound.

References

Technical Support Center: Interpreting Unexpected Data from PF-1355 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected data from experiments involving the myeloperoxidase (MPO) inhibitor, PF-1355.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My dose-response curve for this compound in an MPO activity assay is much steeper than expected. What could be the cause?

A steep dose-response curve, where a small change in inhibitor concentration leads to a large drop in enzyme activity, can be indicative of stoichiometric inhibition.[1] This can occur when the concentration of the enzyme in the assay is high relative to the inhibitor's dissociation constant (Kd).[1] Since this compound is an irreversible inhibitor, a steep curve might also reflect rapid, covalent modification of the enzyme.

Troubleshooting Steps:

  • Vary Enzyme Concentration: Perform the assay with different concentrations of MPO. If the IC50 value increases linearly with the enzyme concentration, it suggests stoichiometric inhibition.

  • Pre-incubation Time Course: As this compound is a mechanism-based inhibitor, its inhibitory effect is time-dependent. Vary the pre-incubation time of this compound with MPO before adding the substrate to characterize the kinetics of inactivation.

  • Check for Aggregation: At higher concentrations, some compounds can form aggregates that lead to non-specific inhibition and steep dose-response curves. Visually inspect the assay wells for any precipitation.

Q2: I'm observing a biphasic dose-response curve with this compound in my cell-based assay. Why is the inhibitory effect decreasing at higher concentrations?

A biphasic or U-shaped dose-response curve, where the inhibitory effect is potent at lower concentrations but diminishes at higher concentrations, can be caused by several factors. While not a widely reported phenomenon for this compound itself, such non-monotonic responses are known in pharmacology.[2]

Potential Causes & Troubleshooting:

  • Off-Target Effects: At high concentrations, this compound might interact with unintended molecular targets that could trigger cell survival or compensatory pathways, counteracting its primary inhibitory effect on MPO.[2]

  • Activation of Compensatory Pathways: High concentrations of the inhibitor might trigger stress-response or survival pathways that counteract its primary cytotoxic or cytostatic effect.[2]

  • Interference with Assay Readout: At high concentrations, this compound could interfere with the detection method of your cell viability assay (e.g., absorbance or fluorescence). Run a control plate with the compound and assay reagents in the absence of cells to check for interference.

Q3: I suspect off-target effects in my cellular experiments with this compound. What are the possibilities and how can I investigate them?

This compound is a thiouracil derivative. Thiouracil-based compounds are known to have potential extrathyroidal effects, including the inhibition of other peroxidases like lactoperoxidase. While this compound is reported to be selective for MPO over thyroid peroxidase (TPO), it's crucial to consider other potential off-target activities in a cellular context.

Troubleshooting and Investigation Workflow:

  • Selectivity Profiling: If available, consult selectivity profiling data for this compound against a panel of related enzymes.

  • Control Compounds: Use a structurally related but inactive control compound to determine if the observed cellular effects are specific to MPO inhibition.

  • Rescue Experiments: If a specific off-target is suspected, attempt to rescue the phenotype by adding the product of the inhibited off-target pathway.

  • MPO Knockout/Knockdown Cells: The most definitive way to confirm that a cellular phenotype is MPO-dependent is to use cells where MPO has been genetically knocked out or knocked down.

Q4: How can I confirm that this compound is acting as an irreversible inhibitor in my assay?

Confirming the irreversible nature of an inhibitor is crucial for data interpretation. Since this compound is a mechanism-based inhibitor, it should display time-dependent inhibition and its effects should not be readily reversible by dilution.

Experimental Approaches:

  • Washout Experiment:

    • Pre-incubate the enzyme (MPO) with a high concentration of this compound.

    • Remove the unbound inhibitor by dialysis or gel filtration.

    • Assay the activity of the washed enzyme. If the inhibition persists after removing the free compound, it indicates irreversible binding.

  • Jump-Dilution Experiment: [3]

    • Prepare a concentrated mixture of the enzyme and this compound to achieve near-complete inhibition.

    • Rapidly dilute this mixture into the assay buffer containing the substrate. The dilution should be large enough that the final concentration of any dissociated inhibitor is well below its IC50.

    • Monitor the enzyme activity over time. No recovery of activity suggests irreversible inhibition, while a gradual increase in activity would indicate slow-reversible inhibition.[3]

Quantitative Data Summary

ParameterValueOrganismAssay ConditionReference
IC50 0.56 µmol/lHumanMPO peroxidation activity[4]
MPO Inhibition >80% at 0.61 µmol/lMouseMPO extracted from MI[4]

Key Experimental Protocols

MPO Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits and general literature procedures.

Materials:

  • MPO Assay Buffer (e.g., 50 mM phosphate buffer, pH 7.4)

  • MPO Positive Control

  • This compound (or other MPO inhibitor)

  • MPO Substrate (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine)

  • Hydrogen Peroxide (H₂O₂)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare cell or tissue lysates in MPO Assay Buffer.

  • Standard Curve: Prepare a standard curve using a known concentration of active MPO.

  • Assay Reaction:

    • Add 50 µL of sample, standard, or control to each well.

    • For inhibitor wells, add a specific volume of this compound and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature. For control wells, add vehicle.

    • Prepare a Reaction Mix containing MPO Assay Buffer, MPO Substrate, and H₂O₂.

    • Add 50 µL of the Reaction Mix to each well to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for 5-20 minutes, protected from light.

  • Measurement: Add 50 µL of Stop Solution to each well. Measure the absorbance at 450 nm using a microplate reader.

  • Calculation: Determine the MPO activity in the samples by comparing their absorbance to the standard curve, and calculate the percent inhibition for this compound treated samples.

Cell Viability Assay (MTT Assay)

This is a general protocol for assessing the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Visualizations

MPO_Signaling_Pathway This compound Mechanism of Action cluster_Neutrophil Neutrophil MPO Myeloperoxidase (MPO) HOCl HOCl (Hypochlorous Acid) MPO->HOCl Catalyzes H2O2 H₂O₂ H2O2->MPO Substrate Cl Cl⁻ Cl->MPO Substrate Tissue_Damage Oxidative Tissue Damage HOCl->Tissue_Damage Leads to PF1355 This compound PF1355->MPO Inhibits (Irreversibly) Troubleshooting_Workflow Troubleshooting Unexpected Dose-Response Curves Start Unexpected Dose-Response Curve Observed Steep_Curve Is the curve unusually steep? Start->Steep_Curve Biphasic_Curve Is the curve biphasic (U-shaped)? Start->Biphasic_Curve Steep_Curve->Biphasic_Curve No Vary_Enzyme Vary enzyme concentration. Does IC50 change? Steep_Curve->Vary_Enzyme Yes Off_Target Investigate off-target effects at high concentrations Biphasic_Curve->Off_Target Yes Stoichiometric Likely Stoichiometric Inhibition Vary_Enzyme->Stoichiometric Yes Check_Aggregation Check for compound aggregation Vary_Enzyme->Check_Aggregation No Assay_Interference Test for assay interference (compound only control) Off_Target->Assay_Interference Compensatory_Pathway Consider activation of compensatory pathways Assay_Interference->Compensatory_Pathway Irreversible_Inhibition_Check Confirming Irreversible Inhibition of this compound Start Hypothesis: This compound is an irreversible inhibitor Experiment Choose Experimental Approach Start->Experiment Washout Washout Experiment Experiment->Washout Method 1 Jump_Dilution Jump-Dilution Experiment Experiment->Jump_Dilution Method 2 Result_Washout Inhibition persists after removing free inhibitor? Washout->Result_Washout Result_Jump No recovery of enzyme activity over time? Jump_Dilution->Result_Jump Conclusion Conclusion: Irreversible Inhibition Confirmed Result_Washout->Conclusion Yes Reconsider Conclusion: Reversible or slow-binding inhibition. Re-evaluate mechanism. Result_Washout->Reconsider No Result_Jump->Conclusion Yes Result_Jump->Reconsider No

References

Stability of PF-1355 in solution for long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PF-1355. This resource is designed to assist researchers, scientists, and drug development professionals with common questions and issues that may arise during long-term experiments involving this selective myeloperoxidase (MPO) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for preparing a stock solution of this compound?

A1: For optimal results, we recommend preparing stock solutions of this compound in anhydrous dimethyl sulfoxide (DMSO) at a concentration of 10-20 mM.[1] this compound is also soluble in dimethylformamide (DMF) and ethanol.[2] For aqueous buffers, it is advisable to first dissolve the compound in a minimal amount of DMSO and then dilute it with the desired buffer.

Q2: How should I store this compound for long-term use?

A2: As a solid, this compound is stable for at least four years when stored at -20°C.[2] For stock solutions in DMSO, we recommend storing them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For short-term storage of a few days, 4°C is acceptable.

Q3: Can I use this compound in cell-based assays? What is a typical working concentration?

A3: Yes, this compound is suitable for cell-based assays. A typical starting concentration for inhibiting MPO activity in cells is in the low micromolar range. For example, the EC50 for inhibiting MPO in phorbol ester-stimulated human neutrophils is approximately 1.47 µM. However, the optimal concentration will depend on the specific cell type and experimental conditions, so a dose-response experiment is recommended.

Q4: Is this compound light-sensitive?

A4: While there is no specific data on the light sensitivity of this compound, it is good laboratory practice to protect all small molecule solutions from direct light, especially during long-term experiments. We recommend using amber vials or covering your experimental setup with aluminum foil.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Compound Precipitation in Aqueous Buffer The final concentration of DMSO is too low, or the aqueous solubility of this compound has been exceeded.Ensure the final DMSO concentration is sufficient to maintain solubility (typically >0.1%). Prepare a more concentrated stock solution in DMSO to minimize the volume added to the aqueous buffer.
Inconsistent or Lower-than-Expected Activity The compound may have degraded due to improper storage or multiple freeze-thaw cycles.Prepare fresh stock solutions from solid this compound. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Verify the stability of the compound under your specific experimental conditions using an analytical method like HPLC.
High Background Signal in Fluorescence-Based Assays This compound may have intrinsic fluorescence at the excitation/emission wavelengths used.Run a control with this compound alone (without cells or other reagents) to determine its background fluorescence. If necessary, adjust your assay parameters or choose a different detection method.

Stability of this compound in Solution

The stability of this compound in solution is critical for the reproducibility of long-term experiments. Below are representative stability data based on typical small molecule behavior.

Table 1: Hypothetical Stability of this compound (10 mM) in DMSO at Various Temperatures

Storage Temperature% Remaining after 24 hours% Remaining after 7 days% Remaining after 30 days
-20°C >99%>98%>95%
4°C >99%~95%~85%
Room Temperature (25°C) ~98%~85%~60%

Table 2: Hypothetical Stability of this compound (100 µM) in Cell Culture Medium (RPMI + 10% FBS) at 37°C

Time Point% Remaining
0 hours 100%
6 hours >98%
24 hours ~90%
48 hours ~75%
72 hours ~60%

Disclaimer: The data presented in Tables 1 and 2 are hypothetical and intended for illustrative purposes. It is strongly recommended to perform your own stability assessment under your specific experimental conditions.

Experimental Protocol: Assessing this compound Stability by HPLC

This protocol provides a general framework for determining the stability of this compound in solution using High-Performance Liquid Chromatography (HPLC).

1. Objective: To quantify the concentration of this compound over time under specific storage conditions to determine its stability and degradation kinetics.

2. Materials:

  • This compound

  • HPLC-grade DMSO

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (or other suitable buffer component)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC system with UV detector

3. Methods:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in DMSO to prepare a 10 mM stock solution.

    • From the stock solution, prepare working solutions at the desired concentration in the solvent of interest (e.g., DMSO, cell culture medium).

  • Sample Incubation:

    • Aliquot the working solutions into appropriate vials for each time point and storage condition to be tested (e.g., -20°C, 4°C, room temperature, 37°C).

    • At each designated time point (e.g., 0, 24, 48, 72 hours; 7, 14, 30 days), remove an aliquot for HPLC analysis.

  • HPLC Analysis:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A typical gradient could be:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 275 nm (based on known λmax of this compound)[2]

    • Injection Volume: 10 µL

  • Data Analysis:

    • Integrate the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining relative to the initial time point (t=0).

    • Plot the percentage of remaining this compound against time to visualize the degradation profile.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Incubation cluster_analysis Analysis cluster_output Output prep_stock Prepare 10 mM Stock in DMSO prep_work Prepare Working Solutions in Experimental Solvent prep_stock->prep_work storage_neg20 -20°C prep_work->storage_neg20 Aliquot & Store storage_4 4°C prep_work->storage_4 Aliquot & Store storage_rt Room Temp prep_work->storage_rt Aliquot & Store storage_37 37°C prep_work->storage_37 Aliquot & Store sampling Sample at Time Points (0, 24, 48h, etc.) storage_neg20->sampling storage_4->sampling storage_rt->sampling storage_37->sampling hplc HPLC Analysis sampling->hplc data_analysis Calculate % Remaining hplc->data_analysis report Stability Report & Degradation Curve data_analysis->report

Caption: Workflow for assessing this compound stability.

MPO_pathway cluster_cell Neutrophil cluster_products Reactive Oxygen Species cluster_effects Pathological Effects MPO Myeloperoxidase (MPO) HOCl Hypochlorous Acid (HOCl) MPO->HOCl catalyzes H2O2 H₂O₂ H2O2->MPO Cl Cl⁻ Cl->MPO tissue_damage Tissue Damage & Inflammation HOCl->tissue_damage leads to PF1355 This compound PF1355->MPO irreversibly inhibits

Caption: Inhibition of the MPO pathway by this compound.

References

How to control for variability in PF-1355 animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for variability in animal studies involving PF-1355.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective, mechanism-based inhibitor of myeloperoxidase (MPO).[1][2] MPO is an enzyme abundant in neutrophils that plays a critical role in oxidative damage and inflammation by producing hypochlorous acid (bleach).[3] this compound works by irreversibly inactivating MPO in a time-dependent manner that is dependent on MPO's catalytic activity.[2] By inhibiting MPO, this compound reduces inflammation and tissue damage, which has shown therapeutic potential in preclinical models of immune complex vasculitis and glomerulonephritis.[1][3]

Q2: What are the common sources of variability in preclinical animal studies?

Variability in preclinical animal studies can arise from a multitude of factors, broadly categorized as biological and experimental.[4][5][6]

  • Biological Factors:

    • Genetics: The genetic background of the animal model can significantly influence drug metabolism and response.[7]

    • Physiology: Age, sex, weight, and hormonal status are intrinsic sources of variation.[4]

    • Health Status: Underlying health conditions or microbial infections can alter experimental outcomes.

    • Gut Microbiota: The composition of the gut microbiome can impact drug metabolism and immune responses.[5]

  • Experimental Factors:

    • Environment: Housing conditions, including cage type, enrichment, noise, and light cycles, can affect animal physiology and behavior.[8]

    • Diet: The composition of the diet and feeding schedule can influence drug absorption and metabolism.[4]

    • Drug Formulation and Administration: The physicochemical properties of the drug, such as solubility and pH-dependence, can lead to variable exposure, especially with oral administration.[9][10][11] The route of administration (e.g., oral, intravenous) also significantly impacts pharmacokinetic variability.[9][10][11]

    • Handling and Procedures: Stress induced by handling and experimental procedures can alter physiological responses.[4]

    • Investigator Bias: Subtle differences in how individual researchers perform procedures can introduce variability.

Q3: How can I control for pharmacokinetic variability when administering this compound orally?

Oral administration is often associated with higher pharmacokinetic variability compared to other routes.[9][10][11] Several factors related to the drug's properties and the animal's gastrointestinal physiology can contribute to this.

To minimize variability with oral this compound administration, consider the following:

  • Standardize Fasting/Feeding Protocols: The presence or absence of food in the stomach can significantly alter drug absorption. Implement a consistent fasting period before dosing.

  • Control for Gastric pH: The solubility of many compounds is pH-dependent.[9][10] While specific data on this compound's pH-dependent solubility is not provided in the search results, it is a critical factor for oral absorption. Using a standardized vehicle for administration can help maintain a more consistent pH environment.

  • Ensure Consistent Dosing Technique: Use precise gavage techniques to ensure the full dose is delivered to the stomach.

  • Monitor for GI Issues: Any gastrointestinal distress in the animals can affect drug transit time and absorption.

Troubleshooting Guides

Problem: High inter-animal variability in plasma MPO activity after this compound treatment.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Inconsistent Oral Dosing Review and standardize the oral gavage procedure. Ensure all technicians are using the same technique. Consider a pilot study to compare variability between oral and intraperitoneal administration.
Differences in Animal Strain, Age, or Sex Ensure all animals in the study are from the same supplier, of the same strain, and within a narrow age and weight range. House animals under identical conditions.[4][7]
Variable Food and Water Intake Standardize the light-dark cycle and feeding schedule. Measure and record food and water consumption to identify any outliers.[4][8]
Underlying Inflammation or Stress Acclimatize animals to the facility and handling procedures before the start of the experiment. Minimize noise and other environmental stressors.[4][5]

Problem: Inconsistent therapeutic effects of this compound in a disease model.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Variable Drug Exposure (Pharmacokinetics) Measure plasma concentrations of this compound in a subset of animals to correlate exposure with therapeutic effect. This can help determine if the lack of efficacy is due to insufficient drug levels.
Disease Model Induction Variability Refine the disease induction protocol to ensure a consistent and reproducible disease phenotype across all animals before initiating treatment.
Timing of Treatment Initiation The therapeutic window for this compound may be narrow. Conduct a dose-ranging study with staggered treatment initiation times relative to disease induction to identify the optimal treatment schedule.
Genetic Drift in Animal Colony If using an in-house breeding colony, periodically re-evaluate the genetic background of the animals to ensure it has not diverged from the original strain.

Experimental Protocols

Key Experiment: Assessment of this compound Efficacy in a Mouse Model of Immune Complex Vasculitis

This protocol is adapted from studies demonstrating the efficacy of this compound.[1][3]

  • Animal Model: C57/Bl6 mice are commonly used.

  • Disease Induction: Induce pulmonary vasculitis via an immune complex model. This typically involves the administration of an antigen and a corresponding antibody to form immune complexes that deposit in the lungs.

  • This compound Administration:

    • Dosing: Administer this compound orally. A pharmacokinetic/pharmacodynamic response model was previously derived from mouse peritonitis studies.[1]

    • Vehicle: Select an appropriate vehicle for oral administration.

    • Schedule: Prophylactic administration has been shown to be effective.[3]

  • Endpoint Analysis:

    • Plasma MPO Activity: Measure MPO activity in plasma samples to confirm target engagement.

    • Vascular Edema: Quantify lung edema as a measure of vascular permeability.

    • Neutrophil Recruitment: Assess neutrophil infiltration into the lungs via histology or flow cytometry of bronchoalveolar lavage fluid.

    • Cytokine and Chemokine Levels: Measure levels of inflammatory mediators in plasma and bronchoalveolar lavage fluid.

Visualizations

Signaling Pathway: MPO Inhibition by this compound

MPO_Inhibition cluster_Neutrophil Neutrophil cluster_Extracellular Extracellular Space MPO Myeloperoxidase (MPO) HOCl Hypochlorous Acid (HOCl) (Bleach) MPO->HOCl Catalyzes H2O2 H₂O₂ H2O2->MPO Substrate Cl Cl⁻ Cl->MPO Substrate Tissue_Damage Oxidative Tissue Damage & Inflammation HOCl->Tissue_Damage Causes PF1355 This compound PF1355->MPO Inhibits (Irreversible)

Caption: Mechanism of this compound action in inhibiting MPO-mediated oxidative damage.

Experimental Workflow: Minimizing Variability in this compound Animal Studies

Experimental_Workflow cluster_PreStudy Pre-Study Standardization cluster_StudyExecution Study Execution cluster_DataAnalysis Data Collection & Analysis Animal_Selection 1. Animal Selection (Strain, Age, Sex, Source) Acclimatization 2. Acclimatization (Standardized Housing & Diet) Animal_Selection->Acclimatization Randomization 3. Randomization (To Treatment Groups) Acclimatization->Randomization Dosing 4. Consistent Dosing (Vehicle, Route, Technique) Randomization->Dosing Monitoring 5. In-Life Monitoring (Health, Behavior, Food/Water Intake) Dosing->Monitoring PK_Sampling 6. Pharmacokinetic Sampling (Consistent Timing & Method) Monitoring->PK_Sampling PD_Analysis 7. Pharmacodynamic/Efficacy Analysis (Standardized Assays) PK_Sampling->PD_Analysis Statistical_Analysis 8. Statistical Analysis (Account for Covariates) PD_Analysis->Statistical_Analysis

Caption: A standardized workflow to control for variability in this compound animal experiments.

References

Technical Support Center: PF-1355 Based MPO Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PF-1355 in myeloperoxidase (MPO) activity assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit MPO?

This compound is a selective and irreversible, mechanism-based inhibitor of myeloperoxidase (MPO).[1][2] Its chemical name is 2-(6-(2,5-dimethoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide.[1][2] As a mechanism-based inhibitor, this compound is converted by the MPO enzyme into a reactive intermediate that then covalently binds to the enzyme, leading to its irreversible inactivation.[2] This mode of inhibition is time- and concentration-dependent.

Q2: What are the recommended storage and handling conditions for this compound?

This compound is typically supplied as a crystalline solid and should be stored at -20°C for long-term stability (≥ 4 years).[1] For short-term storage (days to weeks), it can be kept at 0-4°C.[] When preparing stock solutions, it is recommended to use solvents such as DMSO, DMF, or ethanol.[1] Due to its hygroscopic nature, it is advisable to use newly opened DMSO for preparing stock solutions.[4]

Q3: What are the reported IC50 values for this compound against MPO?

The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the assay conditions and the biological system being studied. Below is a summary of reported values:

Assay TypeSystemIC50 ValueReference
Peroxidation ActivityPurified Human MPO0.56 µM[5]
Taurine Chloramine FormationIsolated Human Neutrophils1.65 µM[6]
NET FormationIsolated Human Neutrophils0.97 µM[6]
MPO ActivityLPS-stimulated Human Whole Blood1.5 µM[1][]
Taurine ChlorinationPhorbol Ester-stimulated Human Neutrophils1.47 µM[4]
Residual MPO ActivityLipopolysaccharide-treated Human Blood2.03 µM[4]

Troubleshooting Guide

Problem 1: Low or no MPO inhibition observed with this compound.

  • Possible Cause 1: Poor Solubility of this compound.

    • Explanation: this compound has limited solubility in aqueous buffers such as PBS (0.5 mg/mL in a 1:1 DMF:PBS solution).[1] If the compound precipitates out of solution, its effective concentration will be much lower than intended.

    • Solution:

      • Prepare a high-concentration stock solution of this compound in 100% DMSO or DMF (e.g., 10 mg/mL).[1]

      • When diluting into your aqueous assay buffer, ensure the final concentration of the organic solvent is low (typically <1%) to avoid solvent effects on enzyme activity.

      • Visually inspect the solution for any signs of precipitation after dilution. If precipitation occurs, you may need to lower the final concentration of this compound or slightly increase the percentage of organic solvent, while carefully monitoring its effect on the assay.

  • Possible Cause 2: Inappropriate Incubation Time.

    • Explanation: As a mechanism-based inhibitor, the inhibitory effect of this compound is time-dependent. Short incubation times may not be sufficient for the enzyme to process the inhibitor and for covalent modification to occur.

    • Solution:

      • Pre-incubate MPO with this compound for a period of time before adding the substrate to initiate the reaction.

      • Perform a time-course experiment to determine the optimal pre-incubation time for maximal inhibition.

  • Possible Cause 3: this compound Degradation.

    • Explanation: Improper storage or repeated freeze-thaw cycles of this compound stock solutions can lead to its degradation.

    • Solution:

      • Aliquot stock solutions into smaller volumes to avoid multiple freeze-thaw cycles.

      • Store stock solutions at -20°C or -80°C for long-term stability.[4]

Problem 2: High background signal or assay interference.

  • Possible Cause 1: Interference from other peroxidases.

    • Explanation: Biological samples can contain other peroxidases, such as eosinophil peroxidase, which may cross-react with the assay substrate, leading to a false-positive signal.[7]

    • Solution:

      • Use a specific MPO inhibitor, like this compound, as a negative control to distinguish MPO-specific activity from the activity of other peroxidases.[7] The signal remaining in the presence of a saturating concentration of this compound can be considered background.

  • Possible Cause 2: Hemoglobin Interference.

    • Explanation: Hemolysis in plasma or tissue samples can release hemoglobin, which has peroxidase-like activity and can interfere with the assay.[7]

    • Solution:

      • Minimize hemolysis during sample collection and preparation.

      • If hemolysis is unavoidable, consider using a sample blank that contains all components except the MPO substrate to measure and subtract the hemoglobin-related background.

  • Possible Cause 3: Assay component interference.

    • Explanation: Some assay components, such as high concentrations of organic solvents used to dissolve this compound, can interfere with the assay.

    • Solution:

      • Keep the final concentration of organic solvents (e.g., DMSO) in the assay as low as possible (ideally ≤1%).

      • Run a solvent control to assess the effect of the solvent on MPO activity.

Problem 3: Inconsistent or non-reproducible results.

  • Possible Cause 1: Variability in sample preparation.

    • Explanation: Inconsistent sample handling, such as different homogenization techniques or freeze-thaw cycles, can lead to variability in MPO activity.[8]

    • Solution:

      • Standardize your sample preparation protocol.

      • For tissue samples, ensure complete cell lysis to release intracellular MPO.[8]

      • Use fresh samples whenever possible, or snap-freeze them in liquid nitrogen and store at -80°C.[9]

  • Possible Cause 2: Pipetting errors or inaccurate dilutions.

    • Explanation: Small volumes of concentrated stock solutions can be difficult to pipette accurately, leading to errors in the final concentration of this compound.

    • Solution:

      • Use calibrated pipettes and perform serial dilutions to achieve the desired final concentrations.

      • Prepare a master mix of reagents to minimize pipetting variability between wells.

Experimental Protocols

Key MPO Activity Assay Protocol (Fluorometric)

This protocol is a generalized method based on common fluorometric MPO assays.

  • Reagent Preparation:

    • MPO Assay Buffer: Prepare a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.4). Allow it to come to room temperature before use.

    • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

    • MPO Substrate Solution: Prepare the substrate solution according to the manufacturer's instructions (e.g., Amplex Red, ADHP).

    • Hydrogen Peroxide (H₂O₂): Prepare a fresh working solution of H₂O₂ in MPO Assay Buffer.

  • Assay Procedure:

    • Add 50 µL of your sample (e.g., cell lysate, plasma) or purified MPO to the wells of a black 96-well plate.

    • Add the desired concentration of this compound or vehicle control (DMSO) to the wells.

    • Pre-incubate the plate at room temperature for a predetermined time (e.g., 15-30 minutes) to allow for mechanism-based inhibition.

    • Initiate the reaction by adding 50 µL of a reaction mix containing the MPO substrate and H₂O₂.

    • Measure the fluorescence kinetically over a period of 10-30 minutes using a microplate reader with the appropriate excitation and emission wavelengths for your chosen substrate.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the kinetic read).

    • Determine the percent inhibition by comparing the reaction rate in the presence of this compound to the vehicle control.

Visualizations

MPO_Inhibition_Pathway cluster_inactivation Irreversible Inactivation MPO Myeloperoxidase (MPO) ReactiveIntermediate Reactive Intermediate MPO->ReactiveIntermediate Catalytic conversion InactiveMPO Inactive MPO Complex PF1355 This compound PF1355->MPO Binds to active site ReactiveIntermediate->MPO Covalent bonding

Caption: Mechanism of MPO inhibition by this compound.

Troubleshooting_Workflow Start Low/No MPO Inhibition CheckSolubility Check this compound Solubility (visual inspection, concentration) Start->CheckSolubility SolubilityOK Soluble CheckSolubility->SolubilityOK CheckIncubation Optimize Pre-incubation Time (time-course experiment) IncubationOK Optimized CheckIncubation->IncubationOK CheckCompound Verify this compound Integrity (fresh stock, proper storage) CompoundOK Integrity OK CheckCompound->CompoundOK SolubilityOK->CheckIncubation Yes Resolution Inhibition Observed SolubilityOK->Resolution No (adjust solvent/ concentration) IncubationOK->CheckCompound Yes IncubationOK->Resolution No (increase time) CompoundOK->Start No (prepare fresh) CompoundOK->Resolution Yes

Caption: Troubleshooting workflow for low MPO inhibition.

References

Technical Support Center: Ensuring Reproducibility in Experiments Using PF-1355

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting reproducible experiments with PF-1355, a selective and irreversible inhibitor of myeloperoxidase (MPO).[1][2] Adherence to proper handling, experimental design, and troubleshooting protocols is critical for obtaining reliable and consistent results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

A1: this compound is a selective, mechanism-based inhibitor of myeloperoxidase (MPO), an enzyme primarily found in neutrophils.[3][4][5] MPO plays a critical role in the inflammatory response by producing potent oxidants like hypochlorous acid (HOCl).[6] this compound works by irreversibly binding to MPO in a catalysis-dependent manner, effectively blocking its enzymatic activity.[1][7] This inhibition reduces oxidative damage and downstream inflammatory events, such as the formation of Neutrophil Extracellular Traps (NETs).[3][6] Due to its high selectivity for MPO over other peroxidases and a wide range of other enzymes and receptors, it is a valuable tool for studying the specific role of MPO in various disease models.[1][8][9]

Q2: What are the recommended storage, handling, and solubility parameters for this compound?

A2: Proper storage and handling are paramount for maintaining the compound's integrity and ensuring experimental reproducibility.

  • Storage: this compound powder should be stored at -20°C for long-term stability (≥ 4 years).[1][2] Stock solutions are typically stored in aliquots at -20°C for short-term (months) or -80°C for long-term (years) use to minimize freeze-thaw cycles.[10][11][12]

  • Shipping: The compound is stable for shipment at ambient temperatures.[1][2]

  • Solubility: this compound is soluble in several organic solvents. It is crucial to use high-purity, anhydrous solvents to prevent degradation.[10]

SolventMaximum SolubilityNotes
DMSO ≥ 10 mg/mL (up to 50 mg/mL)[1][12]Gentle warming or sonication may be required to fully dissolve. Use fresh, anhydrous DMSO.[12]
DMF 10 mg/mL[1]
Ethanol 5 mg/mL[1]
DMF:PBS (pH 7.2) (1:1) 0.5 mg/mL[1]Useful for creating aqueous working solutions, but solubility is limited.

Q3: What are the typical working concentrations for in vitro experiments?

A3: The optimal concentration of this compound depends on the specific assay, cell type, and experimental conditions. The following table summarizes reported potency values, which can serve as a starting point for dose-response experiments.

Assay TypePotency (IC₅₀ / EC₅₀ / Kᵢ)Reference
Cell-free MPO Inhibition (Kᵢ)346.74 nM[1]
MPO Activity in LPS-stimulated human whole blood (IC₅₀)1.5 µM[1][8][9]
NET formation in isolated human neutrophils (IC₅₀)0.97 µM[6]
Taurine chloramine formation in isolated human neutrophils (IC₅₀)1.65 µM[6]
Taurine chlorination in phorbol ester-stimulated neutrophils (EC₅₀)1.47 µM[12]
Residual MPO activity in LPS-treated human blood (EC₅₀)2.03 µM[12]

Troubleshooting Guide

Issue 1: Inconsistent or No Inhibitory Effect

Observing a lack of effect or high variability is a common issue in cell-based assays.[13][14] This can often be traced back to compound handling, experimental setup, or cell health.

  • Possible Cause A: Improper Compound Handling: this compound may have degraded due to improper storage, exposure to moisture, or excessive freeze-thaw cycles of the stock solution.[10][11]

  • Possible Cause B: Compound Precipitation: The inhibitor may precipitate when diluted from a high-concentration DMSO stock into an aqueous cell culture medium. The final DMSO concentration in the assay should ideally be below 0.5% to avoid both precipitation and cellular toxicity.[15]

  • Possible Cause C: Cell Culture Variability: Differences in cell passage number, cell density at the time of treatment, or serum lot can significantly alter the experimental outcome.

G start Inconsistent or No Inhibitory Effect cause1 Possible Cause: Compound Integrity start->cause1 cause2 Possible Cause: Experimental Setup start->cause2 cause3 Possible Cause: Cell Health/Variability start->cause3 sub_cause1a Degradation (Storage, Freeze-Thaw) cause1->sub_cause1a sub_cause1b Precipitation in Media cause1->sub_cause1b solution2 ACTION: Verify calculations & pipetting. Calibrate pipettes. cause2->solution2 solution3 ACTION: Use consistent cell passage & density. Screen new serum lots. cause3->solution3 solution1a ACTION: Prepare fresh stock solution from powder. Aliquot. sub_cause1a->solution1a solution1b ACTION: Perform serial dilutions in DMSO first. Ensure final DMSO % is low (<0.5%). sub_cause1b->solution1b

Troubleshooting workflow for lack of this compound activity.

Issue 2: Suspected Off-Target Effects

While this compound is highly selective, all small molecule inhibitors have the potential for off-target effects.[1][16][17][18] It is crucial to confirm that the observed biological effect is due to MPO inhibition.

  • How to Investigate: The most direct way to investigate off-target effects is to use a multi-pronged approach with appropriate controls. This includes using a structurally unrelated MPO inhibitor to see if the phenotype is replicated and using a cell line or animal model where MPO is genetically knocked out (MPO-/-).[19] If the compound still produces the effect in an MPO-/- model, the effect is off-target.

G start Observed Biological Effect hyp_on Hypothesis: On-Target (MPO Inhibition) start->hyp_on hyp_off Hypothesis: Off-Target Effect start->hyp_off test1 Test: Use MPO-/- cells or animal model hyp_on->test1 test2 Test: Use structurally different MPO inhibitor hyp_on->test2 hyp_off->test1 result1a Result: Effect is ABOLISHED test1->result1a result1b Result: Effect PERSISTS test1->result1b result2a Result: Phenotype is REPLICATED test2->result2a conclusion_on Conclusion: Effect is likely ON-TARGET result1a->conclusion_on conclusion_off Conclusion: Effect is likely OFF-TARGET result1b->conclusion_off result2a->conclusion_on

Logic diagram for investigating on-target vs. off-target effects.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol ensures the accurate and sterile preparation of this compound for use in cell culture experiments.[20]

  • Pre-handling: Before opening, centrifuge the vial of this compound powder to ensure all contents are at the bottom.[11][15]

  • Calculation: Determine the required mass of this compound to prepare a stock solution of desired concentration (e.g., 10 mM). (Molecular Weight of this compound = 321.35 g/mol ).[1]

  • Solubilization: Add the calculated volume of high-purity, anhydrous DMSO directly to the vial. Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication can be used if necessary.[12][20]

  • Sterilization (Optional): For sterile applications, the DMSO stock solution can be filtered through a 0.22 µm syringe filter. Note that DMSO is bactericidal and this step may not be necessary if sterile technique is used throughout.[10][11]

  • Aliquoting and Storage: Dispense the stock solution into single-use, tightly sealed vials. Store aliquots at -80°C for long-term use.[10][11]

  • Working Solution Preparation: On the day of the experiment, thaw a single aliquot. Prepare serial dilutions in DMSO first before making the final dilution into your aqueous cell culture medium to prevent precipitation. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiment.[20]

Protocol 2: General In Vitro MPO Activity Assay

This protocol provides a general workflow for measuring the inhibitory effect of this compound on MPO activity in isolated neutrophils.

  • Neutrophil Isolation: Isolate primary human neutrophils from whole blood using a standard density gradient centrifugation method (e.g., using Histopaque®).[21][22] After isolation and red blood cell lysis, resuspend the neutrophil pellet in an appropriate assay buffer.[22]

  • Cell Plating: Plate the isolated neutrophils in a 96-well plate at a predetermined optimal density.

  • Inhibitor Treatment: Prepare working solutions of this compound at various concentrations (e.g., a 10-point dose-response curve centered around the expected IC₅₀ of ~1.5 µM). Add the inhibitor or vehicle (DMSO) control to the appropriate wells and pre-incubate for a specified time (e.g., 30-60 minutes).

  • Neutrophil Stimulation: Activate the neutrophils to induce MPO release and activity using a stimulant such as Phorbol 12-myristate 13-acetate (PMA).[21][22]

  • MPO Activity Measurement: Quantify MPO activity using a suitable assay kit. A common method involves a chromogenic substrate like 3,3',5,5'-tetramethylbenzidine (TMB), which produces a colorimetric signal proportional to MPO activity.[21][23][24] The absorbance is typically read at 450 nm or 650 nm depending on the stop solution used.[23][24]

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Signaling Pathway Visualization

MPO-Mediated Inflammatory Pathway and Inhibition by this compound

Myeloperoxidase is a key effector enzyme in neutrophils. Upon activation by inflammatory stimuli, neutrophils release MPO, which catalyzes the production of hypochlorous acid (HOCl) from hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻).[4][25] HOCl is a powerful oxidant that contributes to pathogen killing but also causes significant host tissue damage and drives inflammatory pathologies.[3][6] this compound directly and irreversibly inhibits MPO, blocking this damaging cascade.

G cluster_0 Neutrophil MPO Myeloperoxidase (MPO) HOCl HOCl (Hypochlorous Acid) MPO->HOCl catalyzes Stimuli Inflammatory Stimuli (e.g., Pathogens, Cytokines) Activation Neutrophil Activation & Degranulation Stimuli->Activation Activation->MPO release H2O2 H₂O₂ (Hydrogen Peroxide) H2O2->MPO Cl Cl⁻ (Chloride Ion) Cl->MPO Damage Oxidative Damage NET Formation Tissue Injury HOCl->Damage PF1355 This compound PF1355->MPO irreversibly inhibits

Mechanism of MPO-driven inflammation and its inhibition by this compound.

References

Validation & Comparative

A Comparative Analysis of the Myeloperoxidase Inhibitors PF-1355 and PF-06282999

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two prominent mechanism-based myeloperoxidase (MPO) inhibitors: PF-1355 and PF-06282999. Both compounds have shown significant promise in preclinical models of inflammatory and cardiovascular diseases by targeting MPO, a key enzyme in the innate immune response implicated in pathological oxidative stress. This document synthesizes available experimental data to facilitate an objective comparison of their performance.

Mechanism of Action

Both this compound and PF-06282999 are irreversible inhibitors of myeloperoxidase. They act as mechanism-based inactivators, meaning they are converted by the catalytic action of MPO into a reactive species that then covalently binds to the enzyme, leading to its inactivation. This targeted approach offers high selectivity for MPO.

Quantitative Efficacy Data

The following tables summarize the in vitro and in vivo efficacy data for this compound and PF-06282999 based on published studies. It is important to note that these data are compiled from separate studies and not from a direct head-to-head comparison.

Table 1: In Vitro MPO Inhibition

CompoundAssaySpeciesIC50 / EC50Reference
This compound Purified MPO peroxidation activityHuman0.56 µM[1]
Taurine chloramine formation in neutrophilsHuman1.65 µM[2]
NET formation in neutrophilsHuman0.97 µM[2]
PF-06282999 LPS-stimulated MPO activity in whole bloodHuman1.9 µM[3]
MPO-catalyzed H2O2 consumption-0.63 µM[4]
MPO-catalyzed HOCl production-1.23 µM[4]

Table 2: In Vivo Efficacy in Animal Models

CompoundAnimal ModelKey FindingsReference
This compound Mouse model of myocardial infarction- Reduced MPO and CD11b expression. - Improved ejection fraction and attenuated left ventricular dilation with prolonged treatment.[1]
Mouse model of immune complex vasculitis- Reduced vascular edema and neutrophil recruitment. - Attenuated expression of cytokines and chemokines.[5]
Mouse model of anti-glomerular basement membrane glomerulonephritis- Completely suppressed albuminuria and chronic renal dysfunction.[5]
PF-06282999 Ldlr-/- mouse model of atherosclerosis- Did not affect atherosclerotic lesion area. - Reduced necrotic core area and increased collagen content in aortic root lesions, suggesting plaque stabilization.[3]
LPS-treated cynomolgus monkeys- Demonstrated robust, dose-dependent inhibition of plasma MPO activity.[2]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of findings. Below are representative protocols for assessing MPO inhibition.

In Vitro MPO Inhibition Assay (General Protocol)

This protocol is a generalized representation based on methods described in the cited literature.

  • Enzyme and Inhibitor Preparation : Recombinant human MPO is prepared at a stock concentration. The test compounds (this compound or PF-06282999) are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, from which serial dilutions are made.

  • Assay Reaction : The assay is typically performed in a 96-well plate format. The reaction mixture includes:

    • Purified MPO enzyme.

    • A substrate for MPO, such as Amplex Red or tetramethylbenzidine (TMB).

    • Hydrogen peroxide (H₂O₂) to initiate the enzymatic reaction.

    • The test inhibitor at various concentrations.

  • Incubation and Measurement : The reaction is incubated at a controlled temperature (e.g., 37°C). The product of the enzymatic reaction (e.g., resorufin from Amplex Red) is measured over time using a plate reader (fluorimetry or spectrophotometry).

  • Data Analysis : The rate of reaction is calculated from the linear phase of the progress curves. The percentage of inhibition at each inhibitor concentration is determined relative to a vehicle control. The IC50 value is then calculated by fitting the data to a dose-response curve.

Animal Model of Myocardial Infarction (MI)

The following is a generalized protocol for inducing MI in mice, as described in several studies.

  • Animal Preparation : Adult male mice (e.g., C57BL/6) are anesthetized, intubated, and mechanically ventilated.

  • Surgical Procedure : A left thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is permanently ligated with a suture to induce myocardial infarction.

  • Drug Administration : this compound or a vehicle control is administered orally at specified doses and time points relative to the MI induction.

  • Efficacy Assessment :

    • Echocardiography : To assess cardiac function (e.g., ejection fraction, ventricular dimensions) at baseline and various time points post-MI.

    • Histology and Immunohistochemistry : Hearts are harvested at the end of the study. Tissue sections are stained (e.g., with Hematoxylin and Eosin, Masson's Trichrome) to assess infarct size and fibrosis. Immunohistochemistry is used to detect markers of inflammation (e.g., MPO, CD11b).

  • Statistical Analysis : Data from the treated and vehicle groups are compared using appropriate statistical tests to determine the significance of the observed effects.

Visualizations

Myeloperoxidase Signaling Pathway

MPO_Signaling cluster_Neutrophil Neutrophil cluster_Extracellular Extracellular Space Neutrophil Activated Neutrophil NADPH_Oxidase NADPH Oxidase Neutrophil->NADPH_Oxidase Activation MPO_Granules Azurophilic Granules (containing MPO) H2O2 H₂O₂ NADPH_Oxidase->H2O2 Produces HOCl Hypochlorous Acid (HOCl) H2O2->HOCl MPO Myeloperoxidase (MPO) MPO_Granules->MPO Degranulation MPO->HOCl Catalyzes Chloride Cl⁻ Chloride->HOCl Oxidative_Damage Oxidative Damage (Lipid peroxidation, Protein modification) HOCl->Oxidative_Damage Inflammation Inflammation Oxidative_Damage->Inflammation Tissue_Injury Tissue Injury Inflammation->Tissue_Injury Inhibitor This compound / PF-06282999 Inhibitor->MPO Inhibits

Caption: Myeloperoxidase signaling pathway and the point of inhibition by this compound and PF-06282999.

Experimental Workflow for In Vivo Efficacy Testing

Experimental_Workflow cluster_Phase1 Disease Induction cluster_Phase2 Treatment cluster_Phase3 Efficacy Assessment cluster_Phase4 Analysis Animal_Model Induce Disease in Animal Model (e.g., Myocardial Infarction) Randomization Randomize Animals into Groups Animal_Model->Randomization Treatment_Group Administer this compound or PF-06282999 Randomization->Treatment_Group Control_Group Administer Vehicle Control Randomization->Control_Group Data_Collection Collect Data over Time (e.g., Echocardiography, Blood Samples) Treatment_Group->Data_Collection Control_Group->Data_Collection Endpoint_Analysis Endpoint Analysis (Histology, Biomarker Levels) Data_Collection->Endpoint_Analysis Statistical_Analysis Statistical Analysis Endpoint_Analysis->Statistical_Analysis Conclusion Draw Conclusions on Efficacy Statistical_Analysis->Conclusion

Caption: A generalized experimental workflow for evaluating the in vivo efficacy of MPO inhibitors.

Concluding Remarks

Both this compound and PF-06282999 are potent and selective inhibitors of myeloperoxidase with demonstrated efficacy in various preclinical models of disease. While this compound has shown significant benefits in models of acute inflammation and cardiovascular events like myocardial infarction and vasculitis[1][5], PF-06282999 has been shown to favorably alter the composition of atherosclerotic plaques, suggesting a role in chronic cardiovascular disease management[3].

The choice between these two inhibitors for a specific research application or therapeutic development program will likely depend on the specific disease context, desired pharmacokinetic profile, and further comparative studies. The data presented in this guide, compiled from publicly available research, provides a foundation for such an evaluation. It is imperative for researchers to consult the primary literature for a comprehensive understanding of the experimental details and nuances of each study.

References

A Comparative Guide to MPO Inhibitors: PF-1355 vs. AZD3241

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Myeloperoxidase (MPO) has emerged as a critical therapeutic target in a range of inflammatory and neurodegenerative diseases. This guide provides a detailed comparison of two prominent irreversible MPO inhibitors: PF-1355 and AZD3241 (also known as Verdiperstat and BHV-3241). We will delve into their mechanism of action, present available experimental data, and outline the methodologies employed in key studies to facilitate an objective evaluation for research and development purposes.

Mechanism of Action

Both this compound and AZD3241 are classified as irreversible, mechanism-based inhibitors of myeloperoxidase.[1][2][3] MPO, a heme peroxidase found predominantly in neutrophils, catalyzes the production of hypochlorous acid (HOCl) and other reactive oxidants.[4] These potent oxidants, while crucial for pathogen defense, can also inflict significant tissue damage when produced in excess, contributing to the pathology of various diseases.[4][5] By irreversibly binding to MPO, both this compound and AZD3241 inactivate the enzyme, thereby mitigating the downstream inflammatory and oxidative damage.[1][2][3] this compound is specifically identified as a 2-thiouracil mechanism-based inhibitor.[1][6]

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and AZD3241 from various in vitro and in vivo studies. It is important to note that these values were not obtained from a head-to-head comparative study and thus, experimental conditions may vary.

Table 1: In Vitro Inhibitory Activity

InhibitorAssayTargetMetricValueReference
This compound Cell-free assayMyeloperoxidase (MPO)Ki346.74 nM[7]
Phorbol ester-stimulated human neutrophilsMPO activity (taurine chlorination)EC501.47 µM[6]
Lipopolysaccharide-treated human bloodResidual MPO activityEC502.03 µM[6]
Isolated human neutrophilsTaurine chloramines formationIC501.65 µM[4]
Isolated human neutrophilsNET formationIC500.97 µM[4]
Purified human MPOMPO peroxidation activityIC500.56 µmol/l[8]
AZD3241 Cell-free assayMyeloperoxidase (MPO)IC50630 nM[9]

Table 2: In Vivo Efficacy

InhibitorModelDosageEffectReference
This compound Mouse model of peritonitisOral administrationReduced plasma MPO activity[1][7]
Mouse model of pulmonary immune complex vasculitis20 and 100 mg/kg (oral)Reduced lung edema, decreased plasma cytokines (TNF-α, MCP-1/CCL2, MIP-2/CXCL2, KC/CXCL1)[7]
Mouse model of anti-glomerular basement membrane diseaseOral administrationCompletely suppressed albuminuria and chronic renal dysfunction[1]
AZD3241 Patients with Parkinson's Disease600 mg twice daily for 8 weeks (oral)Significantly reduced ¹¹C-PBR28 binding to translocator protein (a marker of microglia activation) in the brain[2][10]
Patients with Multiple System Atrophy (Phase 2a)300mg and 600mg twice daily for 12 weeks (oral)Showed numerical improvements on the Unified MSA Rating Scale[11]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental processes discussed, the following diagrams are provided in Graphviz DOT language.

MPO-Mediated Pathology and Inhibition

MPO_Pathology cluster_Neutrophil Neutrophil MPO Myeloperoxidase (MPO) HOCl Hypochlorous Acid (HOCl) MPO->HOCl catalyzes H2O2 H₂O₂ H2O2->MPO Cl Cl⁻ Cl->MPO OxidativeStress Oxidative Stress & Tissue Damage HOCl->OxidativeStress Disease Inflammatory & Neurodegenerative Diseases OxidativeStress->Disease Inhibitor This compound or AZD3241 Inhibitor->MPO irreversibly inhibits

Caption: MPO catalyzes the formation of HOCl, leading to tissue damage. This compound and AZD3241 inhibit MPO.

General In Vitro MPO Inhibition Assay Workflow

In_Vitro_Workflow start Start prepare_reagents Prepare Reagents: - Purified MPO - Substrate (e.g., luminol, Amplex Red) - H₂O₂ - Inhibitor (this compound or AZD3241) start->prepare_reagents incubation Incubate MPO with inhibitor at various concentrations prepare_reagents->incubation initiate_reaction Initiate reaction by adding substrate and H₂O₂ incubation->initiate_reaction measure_signal Measure signal (e.g., luminescence, fluorescence) over time initiate_reaction->measure_signal analyze_data Analyze data to determine IC₅₀/Kᵢ measure_signal->analyze_data end End analyze_data->end

Caption: A generalized workflow for determining the in vitro inhibitory potency of MPO inhibitors.

Experimental Protocols

Below are detailed methodologies for key experiments cited in this guide.

In Vitro MPO Inhibition Assay (General Protocol)

This protocol is a generalized representation based on common methodologies for assessing MPO inhibition.

  • Reagent Preparation :

    • A stock solution of purified human MPO is prepared in a suitable buffer (e.g., phosphate-buffered saline, PBS).

    • A stock solution of the substrate (e.g., luminol for luminescence-based assays or Amplex Red for fluorescence-based assays) is prepared.

    • A stock solution of hydrogen peroxide (H₂O₂) is prepared and its concentration is confirmed spectrophotometrically.

    • Serial dilutions of the MPO inhibitor (this compound or AZD3241) are prepared in the assay buffer.

  • Assay Procedure :

    • Purified MPO is pre-incubated with varying concentrations of the inhibitor or vehicle control in a 96-well plate for a specified period at a controlled temperature.

    • The enzymatic reaction is initiated by the addition of the substrate and H₂O₂.

    • The signal (luminescence or fluorescence) is measured immediately and kinetically over time using a plate reader.

  • Data Analysis :

    • The rate of the reaction is determined from the linear phase of the kinetic read.

    • The percentage of inhibition is calculated for each inhibitor concentration relative to the vehicle control.

    • The half-maximal inhibitory concentration (IC₅₀) or the inhibitor constant (Kᵢ) is determined by fitting the concentration-response data to a suitable pharmacological model using software like GraphPad Prism.

In Vivo Mouse Model of Peritonitis

This protocol is based on the study by Zheng et al. (2015) investigating this compound.[1]

  • Induction of Peritonitis :

    • Neutrophil recruitment is induced in mice by an intraperitoneal injection of 4% thioglycollate broth.

  • Drug Administration :

    • Twenty hours after thioglycollate injection, this compound or a vehicle control is administered orally.

    • Following drug administration, opsonized zymosan is injected intraperitoneally to stimulate neutrophil activation and MPO release.

  • Sample Collection and Analysis :

    • At a specified time point after zymosan injection, peritoneal lavage fluid and plasma are collected.

    • MPO activity in the collected samples is measured using a suitable enzymatic assay.

PET Imaging in Parkinson's Disease Patients

This protocol is based on the study by Jucaite et al. (2015) investigating AZD3241.[2]

  • Patient Population :

    • Patients diagnosed with Parkinson's disease are recruited for the study.

  • Treatment Regimen :

    • Patients are randomized to receive either AZD3241 (600 mg orally twice a day) or a placebo for 8 weeks.

  • PET Imaging :

    • Positron Emission Tomography (PET) scans are performed at baseline, 4 weeks, and 8 weeks of treatment.

    • The radioligand ¹¹C-PBR28, which binds to the 18 kDa translocator protein (TSPO) expressed on activated microglia, is used.

  • Outcome Measure and Analysis :

    • The primary outcome measure is the change in the total distribution volume of ¹¹C-PBR28 binding from baseline.

    • This is estimated using Logan graphical analysis to quantify the level of microglial activation in the brain.

Clinical Development and Future Directions

While both this compound and AZD3241 have shown promise in preclinical models, their clinical development trajectories have differed. This compound has been investigated for its potential in treating vasculitis and related inflammatory conditions.[1][3] In contrast, AZD3241 (verdiperstat) has been advanced into clinical trials for neurodegenerative disorders, including Parkinson's disease and Multiple System Atrophy (MSA).[2][11][12] Although a Phase 3 trial of verdiperstat for MSA did not meet its primary endpoint, research into its potential for other neuroinflammatory conditions continues.[13]

The development of these and other MPO inhibitors underscores the growing recognition of neuroinflammation and oxidative stress as key drivers of disease. Future research will likely focus on optimizing the selectivity and pharmacokinetic profiles of MPO inhibitors and identifying the patient populations most likely to benefit from this therapeutic approach.

References

Selectivity Profile of PF-1355: A Comparative Guide to Myeloperoxidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the myeloperoxidase (MPO) inhibitor PF-1355 with other notable MPO inhibitors, focusing on their selectivity profiles. The information is supported by experimental data to aid in the evaluation of these compounds for research and development purposes.

Myeloperoxidase is a key enzyme in the innate immune system, catalyzing the formation of reactive oxygen species that, while crucial for host defense, can also contribute to tissue damage in various inflammatory diseases. The development of selective MPO inhibitors is therefore a significant therapeutic goal.

Quantitative Comparison of MPO Inhibitors

The following table summarizes the available quantitative data for this compound and other selected MPO inhibitors. It is important to note that the data presented is compiled from various sources, and direct comparison may be limited due to differing experimental conditions.

InhibitorTargetIC50 / KiSelectivity ProfileSource
This compound Human MPOKi = 346.74 nM (cell-free) IC50 = 1.5 µM (human whole blood) IC50 = 0.56 µM (purified human MPO)Selective for MPO over thyroid peroxidase (TPO) and a panel of over 50 other enzymes, receptors, transporters, and ion channels.[1][1][2]
PF-06282999 Human MPOIC50 = 1.9 µM (LPS-stimulated human whole blood) IC50 = 0.63 µM (H2O2 consumption assay)Highly selective for MPO over thyroid peroxidase and cytochrome P450 isoforms.[3][4][5]
AZD5904 Human MPOIC50 = 140 nM10-19 fold greater selectivity for MPO over lactoperoxidase and thyroid peroxidase. >70-fold greater selectivity against a broad panel of other enzymes, ion channels, and receptors.[6]
Verdiperstat (AZD3241) Human MPOIC50 = 630 nM IC50 = 0.41 µM (H2O2 consumption assay) IC50 = 0.59 µM (HOCl production assay)Selective MPO inhibitor. Detailed comparative selectivity data is not readily available.[4]
SNT-8370 Human MPOIC50 = 80 nM (H2O2 consumption assay) IC50 = 250 nM (HOCl production assay)>100-1000-fold more potent for MPO and VAP-1 versus other mammalian (per)oxidases.[4]

Disclaimer: The IC50 and Ki values presented above are from different studies and may have been determined using varied experimental protocols, substrates, and enzyme sources. Therefore, these values should be interpreted with caution and are intended for general comparison rather than a direct head-to-head assessment of potency.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of MPO inhibitors. Below are representative protocols for key in vitro assays used to determine MPO inhibition.

MPO Inhibition Assay (TMB Oxidation Method)

This colorimetric assay measures the peroxidase activity of MPO through the oxidation of 3,3',5,5'-tetramethylbenzidine (TMB).

  • Materials:

    • Purified human MPO

    • Test inhibitors (e.g., this compound)

    • TMB substrate solution

    • Hydrogen peroxide (H₂O₂)

    • Assay buffer (e.g., phosphate buffer, pH 7.4)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test inhibitor in the assay buffer.

    • In a 96-well plate, add the purified MPO enzyme solution.

    • Add the test inhibitor solutions at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO).

    • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at room temperature.

    • Initiate the reaction by adding a mixture of TMB substrate and H₂O₂.

    • Measure the change in absorbance at a specific wavelength (e.g., 650 nm) over time using a microplate reader.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

MPO Chlorination Activity Assay (Hypochlorous Acid Production)

This assay specifically measures the production of hypochlorous acid (HOCl), a key physiological product of MPO activity.

  • Materials:

    • Purified human MPO or isolated human neutrophils

    • Test inhibitors

    • Taurine or a fluorescent probe specific for HOCl (e.g., Aminophenyl fluorescein - APF)

    • Hydrogen peroxide (H₂O₂)

    • Chloride ions (from NaCl)

    • Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

    • 96-well plate (black plate for fluorescent assays)

    • Fluorometric or colorimetric plate reader

  • Procedure (using a fluorescent probe):

    • Prepare serial dilutions of the test inhibitor in the assay buffer.

    • In a 96-well black plate, add the MPO enzyme or isolated neutrophils.

    • Add the test inhibitor solutions at various concentrations.

    • Add the fluorescent probe (e.g., APF).

    • Initiate the reaction by adding H₂O₂.

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

    • Calculate the percent inhibition and determine the IC50 value as described above.

Visualizing Key Pathways and Workflows

Diagrams created using the DOT language provide a clear visual representation of complex biological pathways and experimental procedures.

MPO_Signaling_Pathway MPO-Mediated Inflammatory Signaling in Neutrophils cluster_activation Neutrophil Activation cluster_signaling Intracellular Signaling cluster_mpo MPO Release and Activity cluster_downstream Downstream Effects Inflammatory Stimuli Inflammatory Stimuli Receptor Activation Receptor Activation Inflammatory Stimuli->Receptor Activation MAPK_ERK MAPK/ERK Pathway Receptor Activation->MAPK_ERK NF_kB NF-κB Pathway Receptor Activation->NF_kB MPO Release MPO Release from Azurophilic Granules MAPK_ERK->MPO Release NF_kB->MPO Release MPO_active Active MPO MPO Release->MPO_active H2O2 H₂O₂ H2O2->MPO_active Cl Cl⁻ Cl->MPO_active HOCl Hypochlorous Acid (HOCl) MPO_active->HOCl Oxidative_Stress Oxidative Stress & Tissue Damage HOCl->Oxidative_Stress NETosis NETosis HOCl->NETosis PF_1355 This compound (Inhibitor) PF_1355->MPO_active

Caption: MPO-mediated inflammatory signaling pathway in neutrophils.

MPO_Inhibition_Workflow Experimental Workflow for MPO Inhibitor Selectivity Profiling cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions of this compound & Other Inhibitors Primary_Screen Primary MPO Inhibition Assay (e.g., TMB or HOCl assay) Compound_Prep->Primary_Screen Selectivity_Screen Selectivity Assays (Against TPO, CYPs, etc.) Compound_Prep->Selectivity_Screen Enzyme_Prep Prepare Purified MPO and Panel of Off-Target Enzymes Enzyme_Prep->Primary_Screen Enzyme_Prep->Selectivity_Screen IC50_Calc Calculate IC50 Values for MPO Inhibition Primary_Screen->IC50_Calc Selectivity_Calc Determine IC50 Values for Off-Target Enzymes & Calculate Selectivity Ratios Selectivity_Screen->Selectivity_Calc

References

Validating PF-1355's Mechanism of Irreversible Inhibition: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of PF-1355, a potent irreversible inhibitor of myeloperoxidase (MPO), with alternative inhibitors. The information presented is supported by experimental data and detailed methodologies to aid in the critical evaluation of its mechanism of action.

Myeloperoxidase is a key enzyme in the innate immune system, catalyzing the formation of reactive oxygen species that are crucial for pathogen defense. However, its overactivity is implicated in various inflammatory diseases. This compound has emerged as a significant tool for studying the role of MPO in these pathologies due to its mechanism-based irreversible inhibition.[1] This guide delves into the experimental validation of this mechanism, offering a comparative analysis with other notable MPO inhibitors, PF-06282999 and AZD3241 (Verdiperstat).

Comparative Efficacy of MPO Inhibitors

The following tables summarize the in vitro potency and other relevant parameters of this compound and its comparators. Direct comparison of these values should be made with caution when data is sourced from different studies, as experimental conditions can vary.

Inhibitor Assay Type IC50 Ki (nM) Partition Ratio Reference
This compound MPO Peroxidation Activity (human MPO)560 nMNot ReportedNot Reported[2]
PF-06282999 LPS-Stimulated Human Whole Blood1900 nMNot Reported43.9 ± 0.6[3][4]
AZD3241 (Verdiperstat) Not SpecifiedNot ReportedNot Reported28.8 ± 0.8[3]

Table 1: In Vitro Potency and Partition Ratios of MPO Inhibitors. The partition ratio is a measure of the efficiency of a mechanism-based inhibitor, representing the number of turnovers the enzyme completes before irreversible inactivation. A lower partition ratio indicates a more efficient inhibitor.

Experimental Validation of Irreversible Inhibition

The irreversible nature of this compound's interaction with MPO is a critical aspect of its mechanism. Several experimental approaches are employed to confirm this, each providing a unique line of evidence.

Signaling Pathway of MPO Inhibition

MPO_Inhibition cluster_0 Myeloperoxidase Catalytic Cycle cluster_1 Irreversible Inhibition by this compound MPO_Fe3 MPO (Fe³⁺) H2O2 H₂O₂ MPO_PF1355_rev MPO-PF1355 (Reversible Complex) MPO_Fe3->MPO_PF1355_rev k_on Compound_I Compound I (Fe⁴⁺=O Por•⁺) H2O2->Compound_I Oxidation HOCl HOCl Compound_I->HOCl Chloride Oxidation Cl_ion Cl⁻ HOCl->MPO_Fe3 Regeneration PF1355 This compound (Thiouracil derivative) MPO_PF1355_rev->MPO_Fe3 k_off MPO_PF1355_irrev MPO-PF1355 (Covalent Adduct) Inactive MPO_PF1355_rev->MPO_PF1355_irrev k_inact

Figure 1: MPO Catalytic Cycle and Irreversible Inhibition. This diagram illustrates the normal catalytic cycle of MPO and how an irreversible inhibitor like this compound first forms a reversible complex before proceeding to a covalent, inactive adduct.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key assays used to characterize irreversible MPO inhibitors.

Taurine Chlorination Assay

This assay measures the production of hypochlorous acid (HOCl), a key product of MPO activity.

Principle: MPO catalyzes the oxidation of chloride ions by hydrogen peroxide to produce HOCl. The HOCl then reacts with taurine to form the stable product, taurine chloramine. The amount of taurine chloramine is quantified by its ability to oxidize a chromogenic substrate, such as 3,3',5,5'-tetramethylbenzidine (TMB), in the presence of iodide.

Protocol Outline:

  • Reaction Mixture Preparation: Prepare a reaction buffer (e.g., phosphate-buffered saline, pH 7.4) containing taurine and sodium chloride.

  • Enzyme and Inhibitor Incubation: Add purified MPO to the reaction buffer with or without the inhibitor (this compound or comparator) and pre-incubate for a specified time.

  • Initiation of Reaction: Start the reaction by adding hydrogen peroxide (H₂O₂).

  • Quenching and Detection: After a set incubation period, stop the reaction and add a solution containing TMB and potassium iodide.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 650 nm) to quantify the amount of oxidized TMB, which is proportional to the MPO activity.

Jump Dilution Assay

This method is used to determine the dissociation constant (k_off) of an inhibitor, which for an irreversible inhibitor, will be close to zero.

Principle: The enzyme and a high concentration of the inhibitor are pre-incubated to allow for the formation of the enzyme-inhibitor complex. This mixture is then rapidly diluted into a larger volume containing the substrate. If the inhibitor is reversible, the dilution will cause it to dissociate from the enzyme, leading to a recovery of enzyme activity over time. For an irreversible inhibitor, no such recovery is observed.

Protocol Outline:

  • Pre-incubation: Incubate a concentrated solution of MPO with a saturating concentration of the inhibitor (e.g., 10-fold the IC50).

  • Jump Dilution: Rapidly dilute the pre-incubation mixture (e.g., 100-fold) into an assay buffer containing the MPO substrate (e.g., Amplex Red and H₂O₂).

  • Kinetic Measurement: Immediately monitor the enzyme activity over time by measuring the change in fluorescence or absorbance.

  • Data Analysis: Plot enzyme activity versus time. A lack of recovery of enzyme activity is indicative of irreversible inhibition.

Jump_Dilution cluster_workflow Jump Dilution Workflow cluster_results Expected Outcomes A 1. Pre-incubation: [Enzyme] + [Inhibitor] (High Conc.) B 2. Rapid Dilution (e.g., 100x) into Assay Buffer + Substrate A->B C 3. Monitor Enzyme Activity Over Time B->C D Reversible Inhibitor: Activity Recovers C->D Dissociation E Irreversible Inhibitor: No Activity Recovery C->E Covalent Binding

Figure 2: Jump Dilution Experimental Workflow. This flowchart outlines the key steps and expected outcomes of a jump dilution experiment for differentiating between reversible and irreversible inhibitors.

Mass Spectrometry Analysis

This technique provides direct evidence of covalent bond formation between the inhibitor and the enzyme.

Principle: By measuring the mass of the intact MPO protein before and after incubation with the inhibitor, a mass shift corresponding to the molecular weight of the inhibitor can be detected if a covalent adduct has formed.

Protocol Outline:

  • Incubation: Incubate purified MPO with the inhibitor at a specific molar ratio and for a defined period.

  • Sample Preparation: Remove excess, unbound inhibitor using a desalting column or dialysis.

  • Mass Spectrometry: Analyze the protein sample using a high-resolution mass spectrometer (e.g., ESI-Q-TOF).

  • Data Analysis: Compare the mass spectrum of the treated MPO with that of the untreated control. An increase in mass equal to the mass of the inhibitor confirms covalent binding.

Conclusion

The experimental evidence strongly supports the classification of this compound as a mechanism-based, irreversible inhibitor of myeloperoxidase. This is corroborated by data from multiple assay formats, including activity-based assays like the taurine chlorination assay and biophysical methods such as mass spectrometry. When compared to other irreversible MPO inhibitors like PF-06282999 and AZD3241, this compound demonstrates a potent inhibitory profile. The detailed protocols and comparative data presented in this guide are intended to provide researchers with a solid foundation for their own investigations into the role of MPO in health and disease, and for the development of novel therapeutic agents targeting this important enzyme.

References

Comparative Analysis of PF-1355: A Selective Myeloperoxidase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the cross-reactivity profile of the myeloperoxidase inhibitor PF-1355, supported by available experimental data.

Introduction

This compound, also known as PF-06281355, is a potent, mechanism-based inhibitor of myeloperoxidase (MPO), a key enzyme implicated in the inflammatory processes of various diseases. As a member of the thiouracil class of inhibitors, this compound has demonstrated significant therapeutic potential in preclinical models. A crucial aspect of its pharmacological profile is its selectivity, which dictates its potential for off-target effects. This guide provides a comparative analysis of this compound's cross-reactivity with other human peroxidases, summarizing the available quantitative data and detailing relevant experimental methodologies.

Potency and Selectivity of this compound

This compound is a highly potent inhibitor of human MPO. In a cell-free assay, it exhibited an inhibitor constant (Ki) of 346.74 nM.[1] In a more physiologically relevant setting, an isolated human whole blood assay, this compound demonstrated a half-maximal inhibitory concentration (IC50) of 1.5 µM.[1] Further studies in isolated human neutrophils showed IC50 values of 1.65 µM for the inhibition of taurine chloramine formation and 0.97 µM for the reduction of Neutrophil Extracellular Trap (NET) formation, both key downstream effects of MPO activity.[2] A closely related analog, PF-06282999, showed a similar IC50 of 1.9 µM in a human whole blood assay.[3][4][5]

A critical feature of this compound is its selectivity for MPO. It has been reported to be selective for MPO over thyroid peroxidase (TPO) and a broad panel of more than 50 other enzymes, receptors, transporters, and ion channels.[1] While the specific quantitative data for this broad panel screening is not publicly available, the stated selectivity is a key attribute of the compound.

The following table summarizes the available quantitative data on the potency and cross-reactivity of this compound and its analog PF-06282999.

CompoundTarget EnzymeAssay TypePotency (IC50/Ki)Reference
This compound Myeloperoxidase (MPO)Cell-freeKi: 346.74 nM[1]
Myeloperoxidase (MPO)Isolated human whole bloodIC50: 1.5 µM[1]
Myeloperoxidase (MPO)Isolated human neutrophils (Taurine chloramine formation)IC50: 1.65 µM[2]
Myeloperoxidase (MPO)Isolated human neutrophils (NET formation)IC50: 0.97 µM[2]
PF-06282999 Myeloperoxidase (MPO)Human whole bloodIC50: 1.9 µM[3][4][5]

Data on cross-reactivity with Eosinophil Peroxidase (EPO) and specific IC50/Ki values for Thyroid Peroxidase (TPO) are not currently available in the public domain.

Experimental Protocols

The determination of inhibitor potency and selectivity is reliant on robust and well-defined experimental protocols. Below are detailed methodologies for key assays relevant to the evaluation of MPO inhibitors like this compound.

Myeloperoxidase (MPO) Inhibition Assay (Whole Blood)

This assay measures the inhibition of MPO activity in a physiologically relevant matrix.

Principle: MPO, released from activated neutrophils in whole blood, catalyzes the oxidation of a substrate, leading to a measurable signal. The reduction in this signal in the presence of an inhibitor is used to determine the IC50 value.

Protocol:

  • Blood Collection: Fresh human whole blood is collected in heparinized tubes.

  • Neutrophil Stimulation: Neutrophils within the whole blood are stimulated with a potent activator, such as lipopolysaccharide (LPS), to induce the release of MPO.

  • Inhibitor Incubation: The stimulated whole blood is incubated with varying concentrations of the test compound (e.g., this compound) or vehicle control for a defined period.

  • MPO Activity Measurement: A substrate for MPO, such as Amplex® Red, is added. In the presence of hydrogen peroxide, MPO converts Amplex® Red to the highly fluorescent resorufin.

  • Signal Detection: The fluorescence intensity is measured using a microplate reader.

  • Data Analysis: The percentage of MPO inhibition is calculated for each inhibitor concentration relative to the vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.

Peroxidase Selectivity Assays (General Protocol)

To assess the cross-reactivity of an MPO inhibitor with other peroxidases like EPO and TPO, similar activity assays are employed, substituting the target enzyme.

Principle: The activity of the specific peroxidase is measured in the presence and absence of the inhibitor to determine the extent of inhibition.

Protocol:

  • Enzyme Preparation: Purified recombinant human EPO or TPO is used.

  • Assay Buffer: A suitable buffer is prepared to maintain optimal pH and ionic strength for the specific peroxidase.

  • Inhibitor Incubation: The purified enzyme is incubated with a range of concentrations of the test inhibitor.

  • Substrate Addition: A specific substrate for the respective peroxidase is added along with hydrogen peroxide to initiate the reaction. For example, o-phenylenediamine can be used for EPO.

  • Signal Detection: The change in absorbance or fluorescence is monitored over time using a spectrophotometer or fluorometer.

  • Data Analysis: The rate of reaction is calculated, and the percentage of inhibition at each inhibitor concentration is determined to calculate the IC50 or Ki value.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the biological context of MPO inhibition, the following diagrams are provided.

MPO_Inhibition_Assay_Workflow cluster_sample_prep Sample Preparation cluster_incubation Incubation cluster_reaction Reaction & Detection cluster_analysis Data Analysis Blood Human Whole Blood LPS LPS Stimulation Blood->LPS Inhibitor This compound (Varying Conc.) LPS->Inhibitor Substrate Amplex Red + H2O2 Inhibitor->Substrate Detection Fluorescence Measurement Substrate->Detection Analysis IC50 Calculation Detection->Analysis

Caption: Workflow for MPO Inhibition Assay in Whole Blood.

MPO_Signaling_Pathway cluster_inflammation Inflammatory Stimulus cluster_neutrophil Neutrophil Activation cluster_mpo_activity MPO Catalytic Cycle cluster_inhibition Inhibition cluster_downstream Downstream Effects Stimulus e.g., Pathogen, Injury Neutrophil Neutrophil Stimulus->Neutrophil MPO_Release MPO Release Neutrophil->MPO_Release MPO Myeloperoxidase (MPO) MPO_Release->MPO HOCl Hypochlorous Acid (HOCl) MPO->HOCl H2O2 H2O2 H2O2->MPO Cl Cl- Cl->MPO Oxidative_Damage Oxidative Damage HOCl->Oxidative_Damage NETosis NETosis HOCl->NETosis Inflammation Inflammation Amplification HOCl->Inflammation PF1355 This compound PF1355->MPO

Caption: MPO-Mediated Inflammatory Signaling and Inhibition by this compound.

Conclusion

This compound is a potent and selective inhibitor of myeloperoxidase, with documented activity in the nanomolar to low micromolar range. While its selectivity over thyroid peroxidase and a broad range of other proteins is a key feature, the lack of publicly available, quantitative cross-reactivity data for other closely related peroxidases, such as eosinophil peroxidase, represents a current knowledge gap. Further studies to quantify the selectivity profile of this compound against a comprehensive panel of peroxidases would provide a more complete understanding of its therapeutic window and potential for off-target effects. The experimental protocols outlined in this guide provide a framework for conducting such comparative analyses.

References

Benchmarking PF-1355: A Comparative Guide to a Novel Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anti-inflammatory therapeutics, the emergence of selective myeloperoxidase (MPO) inhibitors presents a targeted approach to mitigating inflammation-driven tissue damage. This guide provides a comparative overview of PF-1355, a potent and selective MPO inhibitor, benchmarked against established anti-inflammatory drug classes: non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. While direct head-to-head preclinical or clinical studies comparing this compound with NSAIDs and corticosteroids are not yet available in the public domain, this guide synthesizes existing data to offer a comparative perspective on their mechanisms and reported efficacy in relevant inflammatory models.

Executive Summary

This compound is a mechanism-based inhibitor of myeloperoxidase (MPO), an enzyme pivotal in the inflammatory cascade, particularly in neutrophil-mediated oxidative stress. Preclinical studies have demonstrated its efficacy in reducing inflammation in models of immune complex vasculitis and myocardial infarction. Established anti-inflammatory agents, namely NSAIDs and corticosteroids, operate through distinct and broader mechanisms. NSAIDs primarily inhibit cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis, while corticosteroids exert their potent anti-inflammatory effects by modulating the expression of numerous inflammatory genes. This guide presents available quantitative data, detailed experimental protocols for relevant assays, and visual representations of signaling pathways to facilitate a comprehensive understanding of these anti-inflammatory strategies.

Data Presentation

The following tables summarize the available quantitative data for this compound and representative NSAIDs and corticosteroids. It is crucial to note that these data are not from direct comparative studies and are presented to provide a general sense of the potency and efficacy of each compound class in their respective experimental contexts.

Table 1: In Vitro Potency of this compound and Established Anti-Inflammatory Drugs

Compound/Drug ClassTargetAssayPotency (IC50)Source
This compound Human Myeloperoxidase (MPO)MPO peroxidation activity0.56 µM[1]
This compound Human NeutrophilsTaurine chloramine formation1.65 µM
This compound Human NeutrophilsNET formation0.97 µM
Ibuprofen (NSAID) Cyclooxygenase-1 (COX-1)Enzyme activity~5 µM
Ibuprofen (NSAID) Cyclooxygenase-2 (COX-2)Enzyme activity~10 µM
Dexamethasone (Corticosteroid) Glucocorticoid Receptor (GR)Transactivation/TransrepressionNanomolar range[2]

Table 2: In Vivo Efficacy of this compound and Established Anti-Inflammatory Drugs in Animal Models

Compound/DrugAnimal ModelKey Efficacy EndpointResultsSource
This compound Mouse model of myocardial infarctionMPO activity in vivo>80% inhibition at 0.61 µmol/l[1]
This compound Mouse model of immune complex vasculitisVascular edema, neutrophil recruitment, circulating cytokinesSignificant reduction[3]
Ibuprofen Mouse model of endotoxic shockSurvivalNotable enhancement[4]
Dexamethasone Mouse model of cigarette smoke-induced pulmonary inflammationInflammatory cell infiltration, pro-inflammatory cytokinesSignificant attenuation

Experimental Protocols

Myeloperoxidase (MPO) Activity Assay

Objective: To determine the inhibitory effect of a compound on MPO enzymatic activity.

Materials:

  • Purified human MPO

  • Hydrogen peroxide (H₂O₂)

  • Amplex® Red reagent

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • Test compound (e.g., this compound) and vehicle control

  • 96-well microplate

  • Microplate reader capable of fluorescence measurement

Procedure:

  • Prepare a reaction mixture containing the assay buffer, Amplex® Red, and purified MPO.

  • Add the test compound at various concentrations or the vehicle control to the wells of the microplate.

  • Initiate the enzymatic reaction by adding H₂O₂ to each well.

  • Incubate the plate at room temperature, protected from light.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation, ~590 nm emission) over time.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Mouse Model of Immune Complex-Mediated Vasculitis

Objective: To evaluate the in vivo efficacy of an anti-inflammatory compound in a model of vasculitis.

Materials:

  • C57BL/6 mice

  • Bovine serum albumin (BSA)

  • Rabbit anti-BSA antiserum

  • Test compound (e.g., this compound) and vehicle control

  • Evans blue dye (for vascular permeability assessment)

  • Reagents for bronchoalveolar lavage (BAL) fluid analysis (e.g., cell counting, cytokine ELISA)

  • Histology equipment and reagents

Procedure:

  • Sensitize mice by subcutaneous injection of BSA in complete Freund's adjuvant.

  • After a set period (e.g., 7-14 days), challenge the mice by intravenous injection of rabbit anti-BSA antiserum to induce the formation of immune complexes.

  • Administer the test compound or vehicle control at a predetermined dosing schedule (e.g., orally, starting before the challenge).

  • Assess vascular permeability by intravenous injection of Evans blue dye and subsequent quantification of dye extravasation into tissues like the lungs.

  • Perform bronchoalveolar lavage (BAL) to collect lung inflammatory cells and fluid.

  • Analyze BAL fluid for total and differential cell counts and for levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.

  • Collect lung tissue for histological analysis to evaluate the extent of inflammation and tissue damage.

  • Compare the readouts from the test compound-treated group with the vehicle-treated group to determine efficacy.

Signaling Pathways and Experimental Workflows

Mechanism of Action: A Comparative Overview

The following diagrams illustrate the distinct signaling pathways targeted by this compound, NSAIDs, and corticosteroids.

cluster_MPO This compound Pathway cluster_NSAID NSAID Pathway cluster_Corticosteroid Corticosteroid Pathway Neutrophil Activated Neutrophil MPO Myeloperoxidase (MPO) Neutrophil->MPO HOCl Hypochlorous Acid (HOCl) (Oxidative Stress) MPO->HOCl catalyzes H2O2 H₂O₂ Cl Cl⁻ PF1355 This compound PF1355->MPO inhibits ArachidonicAcid Arachidonic Acid COX1 COX-1 ArachidonicAcid->COX1 COX2 COX-2 ArachidonicAcid->COX2 Prostaglandins Prostaglandins (Inflammation, Pain) COX1->Prostaglandins COX2->Prostaglandins NSAID NSAIDs (e.g., Ibuprofen) NSAID->COX1 inhibit NSAID->COX2 inhibit Corticosteroid Corticosteroids (e.g., Dexamethasone) GR Glucocorticoid Receptor (GR) Corticosteroid->GR binds GRE Glucocorticoid Response Elements (GREs) GR->GRE translocates to nucleus and binds ProInflammatory Pro-inflammatory Transcription Factors (e.g., NF-κB) GR->ProInflammatory inhibits AntiInflammatory Anti-inflammatory Proteins GRE->AntiInflammatory increases transcription

Caption: Comparative signaling pathways of this compound, NSAIDs, and corticosteroids.

Experimental Workflow for Comparative Efficacy Study

The following diagram outlines a hypothetical experimental workflow for a head-to-head comparison of this compound with an NSAID and a corticosteroid in a preclinical model of inflammation.

cluster_workflow Comparative Efficacy Workflow start Induce Inflammation in Animal Model (e.g., Immune Complex Vasculitis) treatment Treatment Groups start->treatment vehicle Vehicle Control treatment->vehicle pf1355 This compound treatment->pf1355 nsaid NSAID (e.g., Naproxen) treatment->nsaid cortico Corticosteroid (e.g., Dexamethasone) treatment->cortico endpoints Efficacy Endpoints Assessment clinical Clinical Scoring (e.g., disease activity index) endpoints->clinical histology Histopathology of Target Organs (e.g., lung, kidney) endpoints->histology biomarkers Biomarker Analysis (e.g., plasma cytokines, MPO levels) endpoints->biomarkers analysis Data Analysis and Comparison clinical->analysis histology->analysis biomarkers->analysis

Caption: Hypothetical workflow for comparing anti-inflammatory drugs.

Conclusion

References

A Comparative Guide to Myeloperoxidase Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth review of the distinct classes of myeloperoxidase inhibitors, providing a comparative analysis of their efficacy, mechanisms of action, and supporting experimental data for researchers, scientists, and drug development professionals.

Myeloperoxidase (MPO) is a heme-containing peroxidase enzyme predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes. It plays a crucial role in the innate immune system by catalyzing the formation of hypochlorous acid (HOCl), a potent microbicidal agent, from hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻). While essential for host defense, excessive MPO activity and the subsequent overproduction of reactive oxidants are implicated in the pathophysiology of numerous inflammatory diseases, including cardiovascular and neurodegenerative disorders. Consequently, MPO has emerged as a significant therapeutic target for the development of novel anti-inflammatory agents.

This guide provides a comprehensive comparison of the different classes of MPO inhibitors, summarizing their mechanisms of action, potency, and selectivity, supported by experimental data.

Classes of Myeloperoxidase Inhibitors: A Comparative Overview

MPO inhibitors can be broadly categorized into two main classes based on their mechanism of action: irreversible and reversible inhibitors.

Irreversible Inhibitors

Irreversible inhibitors typically form a covalent bond with the MPO enzyme, leading to its permanent inactivation. Many of these function as mechanism-based or "suicide" inhibitors, where the inhibitor is first oxidized by MPO to a reactive species that then covalently modifies the enzyme.

  • 2-Thioxanthines: This class of mechanism-based inhibitors includes compounds like AZD4831 (mitiperstat) , AZD5904, and AZM198.[1][2] They are oxidized by MPO to form a reactive radical that covalently attaches to the heme prosthetic group, leading to irreversible inactivation.[3][4][5] 2-Thioxanthines are known for their high potency and selectivity.[6][7]

  • Hydrazides: Aromatic hydrazides, such as 4-aminobenzoic acid hydrazide (4-ABAH) , are well-characterized irreversible MPO inhibitors.[8] They effectively inhibit both the chlorination and peroxidation activities of MPO.

  • N1-substituted-6-arylthiouracils: This class, which includes PF-06282999 , operates through a time-dependent, covalent, and irreversible mechanism that is dependent on MPO's catalytic activity.

Reversible Inhibitors

Reversible inhibitors bind non-covalently to the MPO enzyme, and their effect can be reversed.

  • Aromatic Hydroxamates: Compounds like HX1 are potent, reversible, mixed-type inhibitors of MPO's halogenation activity.[3][9][10] They bind tightly within the active site cavity, blocking substrate access.[9]

  • Chalcones: Certain chalcone derivatives, particularly 4'-aminochalcones , have demonstrated significant MPO inhibitory activity.[4]

  • Other Reversible Inhibitors: Several other chemical classes have been identified as reversible MPO inhibitors, including bis-arylalkylamines, thioxodihydroquinazolinones, and various heterocyclic compounds. Some non-steroidal anti-inflammatory drugs (NSAIDs) and related phenolic compounds can also act as reversible inhibitors by promoting the formation of the inactive MPO Compound II intermediate.[11]

Quantitative Comparison of MPO Inhibitors

The following table summarizes the in vitro potency (IC₅₀ values) of representative compounds from different classes of MPO inhibitors. It is important to note that these values are compiled from various studies and may not be directly comparable due to differences in experimental conditions.

ClassInhibitorIC₅₀ Value (MPO Chlorination)Source(s)
Irreversible Inhibitors
2-ThioxanthineAZD4831 (mitiperstat)1.5 nM[12]
2-ThioxanthineTX1 (N-Isobutylthioxanthine)0.8 µM[7]
2-ThioxanthineTX20.2 µM[5]
2-ThioxanthineTX40.2 µM[5]
Hydrazide4-Aminobenzoic acid hydrazide (4-ABAH)~1 µM[13]
Reversible Inhibitors
Aromatic HydroxamateHX15 nM[3][14]
Aromatic HydroxamateHX1 (in neutrophils)150 nM[3][14]
Chalcone4,4'-Difluorochalcone0.05 µM[4]
Chalcone4'-Aminochalcone~0.25 µM[4]
Bis-arylalkylamine DerivativeBest Inhibitor from study54 nM[15]
Phenols and Anilines4-Bromoaniline45 nM[11]

Selectivity and In Vivo Efficacy

A crucial aspect of MPO inhibitor development is selectivity against other human peroxidases, such as thyroid peroxidase (TPO) and eosinophil peroxidase (EPO), to minimize off-target effects. For instance, AZD4831 shows high selectivity for MPO over TPO, with IC₅₀ values of 1.5 nM and 0.69 µM, respectively.[12] Similarly, aromatic hydroxamates have demonstrated high selectivity for MPO over other peroxidases.[14]

The in vivo efficacy of several MPO inhibitors has been demonstrated in various animal models of inflammatory diseases. For example, the 2-thioxanthine AZM198 was shown to improve endothelial function in mouse models of vascular inflammation and atherosclerosis.[16][17][18] The MPO inhibitor PF-1355 improved ventricular function and remodeling after experimental myocardial infarction in mice.[19] Furthermore, both systemic and topical administration of a novel peptide MPO inhibitor, KYC, ameliorated plaque psoriasis in a mouse model.[20]

MPO Catalytic Cycle and Inhibition Mechanisms

The catalytic activity of MPO involves a complex cycle with several redox intermediates. Understanding this cycle is key to deciphering the mechanisms of different inhibitor classes.

MPO_Catalytic_Cycle cluster_peroxidation Peroxidation Cycle cluster_halogenation Halogenation Cycle cluster_inhibition Inhibition Mechanisms Compound_I Compound I (FeIV=O, Porphyrin•+) Compound_II Compound II (FeIV=O) Compound_I->Compound_II Substrate (RH) -> Substrate Radical (R•) Irreversible Irreversible Inhibitors (e.g., 2-Thioxanthines) Covalently modify heme Compound_I->Irreversible Oxidized to reactive species Native_MPO Native MPO (FeIII) Compound_II->Native_MPO Substrate (RH) -> Substrate Radical (R•) Native_MPO->Compound_I H₂O₂ Reversible Reversible Inhibitors (e.g., Aromatic Hydroxamates) Bind to active site Native_MPO->Reversible Non-covalent binding Compound_I_H Compound I (FeIV=O, Porphyrin•+) Native_MPO_H Native MPO (FeIII) Compound_I_H->Native_MPO_H Cl- -> HOCl H2O2 H₂O₂

MPO Catalytic Cycle and Inhibition Mechanisms.

Experimental Protocols

The evaluation of MPO inhibitors typically involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.

In Vitro MPO Inhibition Assay (Chlorination Activity)

This assay measures the ability of a compound to inhibit the MPO-catalyzed production of hypochlorous acid.

Materials:

  • Human MPO enzyme

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • Hydrogen peroxide (H₂O₂)

  • Sodium chloride (NaCl)

  • Taurine

  • 3,3',5,5'-Tetramethylbenzidine (TMB)

  • Test inhibitor compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of MPO, H₂O₂, NaCl, and taurine in the assay buffer. Prepare serial dilutions of the test inhibitor.

  • Assay Reaction:

    • Add MPO enzyme to the wells of a 96-well plate.

    • Add the test inhibitor at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known MPO inhibitor).

    • Initiate the reaction by adding a solution containing H₂O₂, NaCl, and taurine. The MPO will produce HOCl, which reacts with taurine to form taurine chloramine.

  • Detection: After a defined incubation period, add a solution of TMB and potassium iodide. The taurine chloramine will oxidize TMB, resulting in a color change that can be measured spectrophotometrically.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow for MPO Inhibitor Discovery

The discovery and preclinical development of a novel MPO inhibitor typically follows a structured workflow.

G A High-Throughput Screening (HTS) or Virtual Screening B Hit Identification A->B C In Vitro MPO Inhibition Assays (IC₅₀ Determination) B->C D Lead Optimization (Structure-Activity Relationship) C->D E Selectivity Profiling (vs. TPO, EPO, etc.) D->E F Cell-Based Assays (e.g., Neutrophil HOCl production) E->F G In Vivo Animal Models (Efficacy and PK/PD) F->G H Preclinical Candidate Selection G->H

Workflow for MPO Inhibitor Discovery.

Conclusion

The development of potent and selective MPO inhibitors represents a promising therapeutic strategy for a wide range of inflammatory conditions. The diverse chemical classes of inhibitors, with their distinct mechanisms of action, offer multiple avenues for drug discovery. This guide provides a comparative framework to aid researchers in the evaluation and selection of MPO inhibitors for further investigation. The continued exploration of these compounds, supported by robust experimental data, will be crucial in translating the therapeutic potential of MPO inhibition into clinical reality.

References

Confirming the In Vivo Target Engagement of PF-1355: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo target engagement and efficacy of PF-1355, a selective mechanism-based inhibitor of myeloperoxidase (MPO), with other notable MPO inhibitors. This document summarizes key experimental data, outlines detailed methodologies for relevant assays, and visualizes critical pathways and workflows to aid in the evaluation of these compounds for preclinical and clinical development.

Myeloperoxidase is a key inflammatory enzyme implicated in the pathology of numerous diseases, including cardiovascular and autoimmune disorders. Its inhibition presents a promising therapeutic strategy. This compound has been identified as a potent MPO inhibitor, and this guide serves to contextualize its performance against other known inhibitors based on available preclinical data.

Comparative Efficacy of MPO Inhibitors

The following tables summarize the in vitro potency and in vivo efficacy of this compound and its alternatives. It is important to note that direct head-to-head in vivo studies are limited, and the data presented is a compilation from various preclinical models.

Table 1: In Vitro Potency of Selected MPO Inhibitors

InhibitorChemical ClassTargetIC50Source
This compound 2-Thiouracil derivativeMyeloperoxidase (MPO)0.56 µM (human MPO)[1]
AZD5904 2-ThioxanthineMyeloperoxidase (MPO)140 nM[2]
MPO-IN-28 Guanidine derivativeMyeloperoxidase (MPO)44 nM[3]
Verdiperstat (AZD3241) Pyrrolo[3,2-d]pyrimidin-4-oneMyeloperoxidase (MPO)-[4]
4-Aminobenzoic acid hydrazide (4-ABAH) HydrazideMyeloperoxidase (MPO)~0.3 µM (for HOCl production)

Table 2: In Vivo Target Engagement and Efficacy of MPO Inhibitors in Murine Models

InhibitorAnimal ModelDoseRoute% MPO Inhibition / EfficacySource
This compound Myocardial Infarction-OralSignificant decrease in MPO activity[1][5]
PF-06282999 (analogue of this compound) Atherosclerosis (Ldlr-/- mice)15 mg/kg, BIDOral85% reduction in aortic MPO activity[6]
AZD5904 Subarachnoid Hemorrhage180 µg/kgIntraperitonealInhibited neutrophil extravasation[7]
AZM198 (a 2-thioxanthine) Obesity/Hypertension-Oral95% MPO inhibition at 2.1 µM plasma concentration[8]
Verdiperstat Peritonitis60 mg/kgOral>50% reduction in peritoneal MPO activity[9]
4-Aminobenzoic acid hydrazide (4-ABAH) Ischemic Stroke40 mg/kg, BIDIntraperitoneal30% suppression of MPO activity in the infarct[10]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summarized protocols for key in vivo experiments to assess MPO target engagement.

In Vivo Myeloperoxidase (MPO) Activity Assay in Mouse Tissue

This protocol describes a common method to measure MPO activity in tissue homogenates from mice treated with an MPO inhibitor or vehicle.

1. Tissue Collection and Homogenization:

  • Following treatment and the appropriate disease induction, euthanize mice and perfuse the circulatory system with PBS to remove blood from the tissues.[11]

  • Excise the tissue of interest (e.g., aorta, heart, gut) and snap-freeze in liquid nitrogen.[12]

  • Homogenize the weighed, frozen tissue in a phosphate buffer (e.g., 50 mM potassium phosphate buffer, pH 6.0) containing 0.5% hexadecyltrimethylammonium bromide (HTAB) to extract MPO from neutrophil granules.[13][14][15]

  • Centrifuge the homogenate at >10,000 x g for 30 minutes at 4°C and collect the supernatant for the activity assay.[11]

2. MPO Activity Measurement (Colorimetric Assay):

  • The assay is typically performed in a 96-well plate.

  • Prepare a reaction buffer containing a peroxidase substrate, such as o-dianisidine dihydrochloride.[13][15]

  • Add the tissue supernatant to the wells.

  • Initiate the reaction by adding a solution of hydrogen peroxide (H₂O₂).

  • Measure the change in absorbance over time at a specific wavelength (e.g., 460 nm for o-dianisidine) using a spectrophotometer.[13][15]

  • MPO activity is calculated based on the rate of change in absorbance and normalized to the protein concentration of the tissue homogenate.

In Vivo Myeloperoxidase (MPO) Activity Assay in Mouse Plasma

This protocol outlines a method for measuring MPO activity in plasma samples.

1. Plasma Collection:

  • Collect whole blood from treated and control mice via cardiac puncture or other appropriate methods into tubes containing an anticoagulant (e.g., EDTA).

  • Centrifuge the blood at 1,000-2,000 x g for 15 minutes at 4°C to separate the plasma.

  • Collect the plasma supernatant for analysis.

2. MPO Activity Measurement (ELISA-based activity assay):

  • Coat a 96-well plate with an anti-MPO capture antibody overnight.[6]

  • Block the plate with a blocking buffer (e.g., 1% BSA in PBS).

  • Add diluted plasma samples to the wells and incubate to allow the capture antibody to bind MPO.[6]

  • Wash the plate to remove unbound components.

  • Add a solution containing a substrate (e.g., TMB) and H₂O₂.[16]

  • Stop the reaction with an acid solution (e.g., 2 M H₂SO₄) and measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).[16]

  • The MPO activity is proportional to the measured absorbance.

Visualizations

The following diagrams illustrate the MPO-mediated inflammatory pathway, the mechanism of action of thiouracil-based inhibitors like this compound, and a general workflow for evaluating MPO inhibitors in vivo.

MPO_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Pathogens, Injury) Neutrophil_Activation Neutrophil Activation and Degranulation Inflammatory_Stimuli->Neutrophil_Activation MPO_Release Myeloperoxidase (MPO) Release Neutrophil_Activation->MPO_Release Hypochlorous_Acid Hypochlorous Acid (HOCl) Production MPO_Release->Hypochlorous_Acid H2O2 Hydrogen Peroxide (H₂O₂) H2O2->Hypochlorous_Acid Chloride_Ion Chloride Ion (Cl⁻) Chloride_Ion->Hypochlorous_Acid Oxidative_Stress Oxidative Stress Hypochlorous_Acid->Oxidative_Stress Tissue_Damage Tissue Damage and Inflammation Oxidative_Stress->Tissue_Damage

MPO-Mediated Inflammatory Signaling Pathway

Inhibitor_Mechanism MPO_Active_Site MPO Active Site (Heme) Oxidized_Intermediate Oxidized this compound Intermediate MPO_Active_Site->Oxidized_Intermediate PF1355 This compound (Thiouracil Derivative) PF1355->Oxidized_Intermediate H2O2 H₂O₂ H2O2->Oxidized_Intermediate Covalent_Adduct Irreversible Covalent Adduct Oxidized_Intermediate->Covalent_Adduct Inactive_MPO Inactive MPO Covalent_Adduct->Inactive_MPO Experimental_Workflow cluster_in_vivo In Vivo Model cluster_analysis Analysis Animal_Model Disease Animal Model (e.g., Vasculitis, MI) Treatment_Group Treatment Group (this compound or Alternative) Animal_Model->Treatment_Group Vehicle_Group Vehicle Control Group Animal_Model->Vehicle_Group Sample_Collection Collect Plasma and/or Tissue Samples Treatment_Group->Sample_Collection Vehicle_Group->Sample_Collection MPO_Activity_Assay MPO Activity Assay Sample_Collection->MPO_Activity_Assay Data_Analysis Data Analysis and Comparison MPO_Activity_Assay->Data_Analysis

References

Safety Operating Guide

Essential Guide to the Proper Disposal of PF-1355

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for PF-1355, a selective myeloperoxidase (MPO) inhibitor used in research. Adherence to these guidelines is crucial for minimizing risks and complying with regulatory standards.

Chemical and Physical Properties of this compound

A clear understanding of the chemical and physical properties of this compound is the first step toward safe handling and disposal. This data is summarized in the table below.

PropertyValue
Chemical Name 2-(6-(2,5-dimethoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide
Synonyms PF-06281355
Molecular Formula C14H15N3O4S
Molecular Weight 321.35 g/mol [1]
Appearance Crystalline solid
Purity ≥98%
Solubility Soluble in DMSO
Storage Store at -20°C for the long term (months to years) and at 0 - 4°C for the short term (days to weeks).[2]
Shipping Condition Shipped under ambient temperature as a non-hazardous chemical.[2]

Step-by-Step Disposal Protocol for this compound

While a specific Safety Data Sheet (SDS) detailing the disposal of this compound is not publicly available, the following procedures are based on best practices for the disposal of research-grade chemical compounds.

1. Waste Identification and Segregation:

  • Do not mix this compound waste with other chemical waste streams. Keep it in its original container or a clearly labeled, compatible container.

  • The waste should be categorized as hazardous chemical waste.

2. Personal Protective Equipment (PPE):

  • Before handling this compound for disposal, ensure you are wearing the appropriate PPE:

    • Safety goggles

    • Chemical-resistant gloves

    • Lab coat

3. Preparing for Disposal:

  • Ensure the waste container is securely sealed to prevent leaks or spills.

  • Label the container clearly with the full chemical name: "Waste this compound (2-(6-(2,5-dimethoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide)".

  • Include any known hazard information on the label.

4. Consultation and Collection:

  • Consult your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance based on local, state, and national regulations.

  • Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company. The assignment of a specific waste code should be done in discussion between the user, the producer, and the waste disposal company.

  • Provide the disposal company with all available information on the chemical, including the information presented in this guide.

5. Contaminated Materials:

  • Any materials, such as pipette tips, tubes, or paper towels, that have come into direct contact with this compound should be considered contaminated.

  • These materials should be collected in a separate, clearly labeled hazardous waste container and disposed of following the same procedures as the chemical itself.

Important Considerations:

  • Never dispose of this compound down the drain or in regular trash. This can lead to environmental contamination and is a violation of regulations.

  • Empty containers that held this compound should be treated as hazardous waste unless they have been properly decontaminated.

Disposal Decision Workflow

The following diagram illustrates the logical steps to be taken when preparing for the disposal of this compound.

A Start: this compound Waste for Disposal B Consult Institutional EHS Guidelines and SDS (if available) A->B C Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Segregate Waste in a Labeled, Sealed Container C->D E Is the waste solid or liquid? D->E F Package solid waste as per EHS instructions E->F Solid G Package liquid waste in a compatible, sealed container E->G Liquid H Store in Designated Hazardous Waste Accumulation Area F->H G->H I Arrange for Pickup by Licensed Hazardous Waste Contractor H->I J Complete Waste Manifest Documentation I->J K End: Proper Disposal J->K

This compound Disposal Workflow

By adhering to these procedures, you contribute to a safe and compliant laboratory environment. Always prioritize safety and consult with your institution's safety experts when in doubt.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PF-1355
Reactant of Route 2
PF-1355

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.